molecular formula C6H15ClN2O B555007 Leucinamide hydrochloride CAS No. 10466-61-2

Leucinamide hydrochloride

Cat. No.: B555007
CAS No.: 10466-61-2
M. Wt: 166.65 g/mol
InChI Key: VSPSRRBIXFUMOU-JEDNCBNOSA-N
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Description

Leucinamide hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C6H15ClN2O and its molecular weight is 166.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-4-methylpentanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.ClH/c1-4(2)3-5(7)6(8)9;/h4-5H,3,7H2,1-2H3,(H2,8,9);1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPSRRBIXFUMOU-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10466-61-2
Record name Leucinamide hydrochloride
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-2-amino-4-methylvaleramide monohydrochloride
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Foundational & Exploratory

Leucinamide Hydrochloride: A Technical Guide to a Proposed Mechanism of Action in Protein Synthesis Inhibition and an Investigational Framework

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Leucinamide hydrochloride, the hydrochloride salt of the amino acid amide of leucine, is a compound with potential implications for protein synthesis. However, a detailed molecular mechanism for its direct action on the ribosomal machinery is not well-documented in publicly available scientific literature. This technical guide synthesizes information on the general principles of protein synthesis inhibition at the peptidyl transferase center (PTC) of the ribosome to propose a putative mechanism of action for this compound. We present a hypothesized model of competitive inhibition at the A-site of the PTC. Furthermore, this document provides a comprehensive framework of experimental protocols and methodologies that can be employed to investigate this proposed mechanism, elucidate the specific interactions of this compound with the ribosome, and quantify its inhibitory effects. This guide is intended to serve as a foundational resource for researchers initiating studies into the biological activity of this compound and other simple amino acid amides in the context of protein synthesis.

Introduction: The Peptidyl Transferase Center as a Target for Inhibition

Protein synthesis is a fundamental biological process catalyzed by the ribosome, which translates the genetic information encoded in messenger RNA (mRNA) into polypeptides. The catalytic core of the ribosome is the peptidyl transferase center (PTC), located in the large ribosomal subunit. The PTC is responsible for the formation of peptide bonds between amino acids.[1] This critical function makes the PTC a primary target for a wide array of antibiotics and small molecule inhibitors that disrupt protein synthesis.[2][3]

These inhibitors can act through various mechanisms, including:

  • Competitive inhibition at the A-site: Molecules that mimic the aminoacyl-tRNA can bind to the A-site of the PTC, where the incoming amino acid-charged tRNA normally binds. This prevents the binding of the correct aminoacyl-tRNA and halts peptide chain elongation.[4] A classic example is puromycin, an aminonucleoside antibiotic that acts as an analog of the 3'-end of aminoacyl-tRNA.[5][6][7]

  • Allosteric modulation: Some inhibitors bind to sites on the ribosome distant from the active site but induce conformational changes in the PTC that impair its catalytic activity.[8]

  • Interference with substrate positioning: Certain compounds can bind within the PTC and disrupt the precise orientation of the peptidyl-tRNA and aminoacyl-tRNA, which is essential for efficient peptide bond formation.[9]

Given the structural simplicity of leucinamide (the amide of the amino acid leucine), a plausible hypothesis for its mechanism of action is as a competitive inhibitor at the A-site of the PTC, leveraging its resemblance to an amino acid.

Proposed Mechanism of Action of this compound

We hypothesize that this compound acts as a competitive inhibitor of protein synthesis by targeting the A-site of the ribosomal peptidyl transferase center.

The proposed mechanism involves the following steps:

  • Structural Mimicry: Leucinamide, being an amide of the amino acid leucine, possesses a structural resemblance to the aminoacyl moiety of a charged tRNA molecule.

  • Binding to the A-site: Due to this structural similarity, leucinamide is proposed to bind to the A-site within the PTC. This binding would be in direct competition with the incoming aminoacyl-tRNAs.

  • Prevention of Peptide Bond Formation: By occupying the A-site, this compound would sterically hinder the binding of the correct, cognate aminoacyl-tRNA. This would prevent the formation of a peptide bond between the nascent polypeptide chain attached to the P-site tRNA and the incoming amino acid.

  • Chain Termination (Potential): Depending on the specific interactions and reactivity, it is also conceivable that the amino group of leucinamide could act as a nucleophile, attacking the ester linkage of the peptidyl-tRNA in the P-site. This would lead to the premature termination of the polypeptide chain, with leucinamide attached to the C-terminus, similar to the action of puromycin. However, the reactivity of the amide in leucinamide compared to the primary amine in puromycin would likely influence the efficiency of this reaction.

This proposed mechanism is depicted in the following signaling pathway diagram.

G cluster_ribosome Ribosome P_site P-site (Peptidyl-tRNA) A_site A-site (Empty) elongation Peptide Bond Formation (Elongation) A_site->elongation Successful Peptidyl Transfer inhibition Inhibition of Elongation A_site->inhibition Blocked Peptidyl Transfer PTC Peptidyl Transferase Center aa_tRNA Aminoacyl-tRNA aa_tRNA->A_site Normal Binding leucinamide Leucinamide HCl leucinamide->A_site Competitive Binding

Diagram 1: Proposed competitive inhibition of the ribosomal A-site by this compound.

Quantitative Data Summary

A thorough review of the existing scientific literature reveals a lack of specific quantitative data on the inhibitory activity of this compound on protein synthesis. To facilitate future research, the following table outlines the key parameters that need to be determined.

ParameterDescriptionThis compound ValueReference Compound (e.g., Puromycin) Value Range
IC50 (in vitro translation) The concentration of inhibitor required to reduce the rate of protein synthesis by 50% in a cell-free system.Not available in literature.1-100 µM (system dependent)[10]
Ki (Ribosome Binding) The inhibition constant, representing the affinity of the inhibitor for the ribosome.Not available in literature.Varies widely based on inhibitor and ribosome source.
CC50 (Cell-based assay) The concentration of the compound that causes a 50% reduction in cell viability.Not available in literature.Varies depending on cell line and exposure time.[10]

Experimental Protocols for Mechanism Elucidation

To validate the proposed mechanism of action and quantify the inhibitory effects of this compound, a series of biochemical and cellular assays can be employed.

In Vitro Protein Synthesis Inhibition Assay

This assay directly measures the effect of this compound on the translation of a reporter mRNA in a cell-free system.

Methodology:

  • Preparation of Cell-Free Extract: Prepare a cell-free extract from E. coli (for prokaryotic studies) or rabbit reticulocytes/wheat germ (for eukaryotic studies).[11]

  • Reaction Mixture Assembly: In a microcentrifuge tube or 384-well plate, assemble the following components on ice:

    • Cell-free extract

    • Amino acid mixture (including a radiolabeled amino acid, e.g., 35S-methionine or 14C-leucine)[12]

    • Energy source (ATP, GTP, and a regeneration system)

    • Reporter mRNA (e.g., luciferase or green fluorescent protein mRNA)

    • Varying concentrations of this compound (dissolved in an appropriate solvent, e.g., water). Include a no-inhibitor control and a positive control (e.g., puromycin or chloramphenicol).

  • Incubation: Incubate the reaction mixtures at the optimal temperature for the cell-free system (e.g., 30-37°C) for a defined period (e.g., 60-90 minutes).[13]

  • Quantification of Protein Synthesis:

    • For radiolabeled amino acids: Terminate the reaction by adding a strong acid (e.g., trichloroacetic acid) to precipitate the newly synthesized proteins. Collect the precipitate on a filter, wash, and quantify the incorporated radioactivity using a scintillation counter.[12]

    • For reporter proteins: Measure the luciferase activity using a luminometer or the fluorescence of GFP using a fluorometer.

  • Data Analysis: Plot the percentage of protein synthesis inhibition against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value.[14]

G start Start prep_extract Prepare Cell-Free Translation System start->prep_extract assemble_rxn Assemble Reaction Mixtures (with varying [Leucinamide HCl]) prep_extract->assemble_rxn incubate Incubate at 30-37°C assemble_rxn->incubate quantify Quantify Protein Synthesis (Radiolabel or Reporter Activity) incubate->quantify analyze Analyze Data and Determine IC50 quantify->analyze end End analyze->end G start Start prep_complex Prepare Ribosomes with Radiolabeled Peptidyl-tRNA start->prep_complex pre_incubate Pre-incubate with Leucinamide HCl prep_complex->pre_incubate add_puromycin Initiate Reaction with Puromycin pre_incubate->add_puromycin extract Extract Peptidyl-Puromycin Product add_puromycin->extract quantify Quantify Radioactivity extract->quantify end End quantify->end

References

An In-depth Technical Guide to the Biochemical and Physiological Effects of Leucinamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucinamide hydrochloride, a derivative of the essential amino acid L-leucine, has emerged as a compound of interest in biomedical research. Exhibiting anti-inflammatory properties and the potential to modulate insulin secretion, it presents a compelling subject for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the current understanding of the biochemical and physiological effects of this compound. It details its observed anti-inflammatory activity in preclinical models and explores its potential mechanisms of action, including a hypothesized role as a lysosomotropic agent and its relationship to the known signaling pathways of its parent molecule, L-leucine. This document aims to equip researchers, scientists, and drug development professionals with a thorough consolidation of the available data, detailed experimental protocols, and conceptual frameworks to guide future research into this promising compound.

Introduction

This compound is a synthetic derivative of L-leucine, an essential branched-chain amino acid crucial for protein synthesis and various metabolic processes. The modification of the carboxyl group of leucine to an amide results in a molecule with altered physicochemical properties, which may, in turn, influence its biological activity. Primarily utilized as a research chemical, this compound has been noted for its anti-inflammatory effects and its potential as an elicitor of insulin secretion.[1] Its hydrochloride salt form enhances its solubility, facilitating its use in experimental settings.[2][3] This guide will synthesize the available scientific literature to provide an in-depth analysis of the biochemical and physiological effects of this compound.

Biochemical and Physiological Effects

Anti-inflammatory Effects

Preclinical studies have demonstrated the anti-inflammatory properties of L-Leucinamide hydrochloride. In vivo experiments have shown its efficacy in reducing inflammation in established animal models.

2.1.1. Attenuation of Formaldehyde- and Nystatin-Induced Paw Edema

In a study by Madan & Al-Motrefi (1987), L-Leucinamide hydrochloride was shown to significantly attenuate the inflammatory response in rat paws induced by the injection of phlogistic agents such as formaldehyde and nystatin.[4] This model of acute inflammation is characterized by localized edema, and the reduction of this swelling is a key indicator of anti-inflammatory activity.

2.1.2. Reduction of Granuloma Formation

The same study also investigated the effect of L-Leucinamide hydrochloride on a model of chronic inflammation, the granuloma pouch assay.[4] Chronic administration of the compound resulted in a significant reduction in both the volume of exudate and the weight of the granulation tissue.[4] This suggests that this compound may interfere with the processes of cell proliferation and tissue formation that are characteristic of chronic inflammatory responses.

A notable finding from this research was the absence of gastric ulceration at effective anti-inflammatory doses, a common side effect of many non-steroidal anti-inflammatory drugs (NSAIDs).[4] The study also suggested that the anti-inflammatory mechanism is likely independent of the pituitary-adrenal axis, as no changes in adrenal gland weight were observed.[4]

Potential Role in Insulin Secretion

While direct studies on the effect of this compound on insulin secretion are limited, its structural relationship to L-leucine provides a strong basis for hypothesizing its involvement in this physiological process. L-leucine is a well-established secretagogue for insulin, acting through multiple mechanisms in pancreatic β-cells.[5][6]

2.2.1. Allosteric Activation of Glutamate Dehydrogenase (GDH)

Leucine is known to allosterically activate glutamate dehydrogenase, a key enzyme in amino acid metabolism. This activation enhances the conversion of glutamate to α-ketoglutarate, which enters the Krebs cycle, leading to increased ATP production and subsequent closure of ATP-sensitive potassium (KATP) channels.[5] This depolarizes the β-cell membrane, opening voltage-gated calcium channels and triggering insulin exocytosis.

2.2.2. Modulation of the mTOR Signaling Pathway

The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth and metabolism and is activated by leucine. Leucine-induced activation of mTOR can lead to the downregulation of adrenergic α2A receptors on the surface of β-cells, which normally inhibit insulin secretion.[7] By reducing the expression of these receptors, leucine can enhance insulin release.

It is plausible that this compound may share some of these mechanisms of action with its parent compound, L-leucine. However, dedicated studies are required to confirm this and to elucidate any unique effects of the amide modification.

Hypothesized Lysosomotropic Activity

The chemical structure of this compound, a weak base, suggests that it may act as a lysosomotropic agent. These are compounds that can permeate cell membranes and accumulate in acidic intracellular compartments, such as lysosomes. This accumulation can lead to an increase in the lysosomal pH and inhibition of lysosomal enzymes, such as cathepsins. While there is no direct evidence to date confirming the lysosomotropic activity of this compound, this potential mechanism warrants investigation as it could underpin some of its observed biological effects.

Quantitative Data

The available literature on L-Leucinamide hydrochloride is largely qualitative in its description of biological effects. The primary study on its anti-inflammatory activity by Madan & Al-Motrefi (1987) reports "significant reduction" in inflammation but does not provide specific quantitative data such as dose-response curves, ED50 values, or percentage inhibition.[4] The table below summarizes the qualitative findings.

Biological Effect Experimental Model Observed Outcome Quantitative Data Reference
Anti-inflammatoryFormaldehyde-induced paw edema in ratsAttenuation of phlogistic responseNot Reported[4]
Anti-inflammatoryNystatin-induced paw edema in ratsAttenuation of phlogistic responseNot Reported[4]
Anti-inflammatoryGranuloma pouch induced by air and croton oil in ratsSignificant reduction in exudate volume and granulation tissue weightNot Reported[4]
Gastrointestinal SafetyIn vivo rat modelNo gastric ulcer formation at effective dosesNot Reported[4]
Endocrine EffectIn vivo rat modelNo change in adrenal weightNot Reported[4]

Experimental Protocols

Formaldehyde-Induced Paw Edema Assay

This protocol is a standard method for inducing acute inflammation to screen for anti-inflammatory agents.

  • Animals: Wistar rats (150-200g) are typically used.

  • Procedure:

    • A sub-plantar injection of 0.1 mL of a 2% formaldehyde solution is administered into the hind paw of the rat.

    • The volume of the paw is measured immediately before the injection and at various time points after the injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

    • This compound or a vehicle control is administered (e.g., intraperitoneally or orally) at a specified time before the formaldehyde injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Granuloma Pouch Assay

This model is used to assess the effect of a compound on the proliferative phase of chronic inflammation.

  • Animals: Wistar rats (150-200g) are used.

  • Procedure:

    • A subcutaneous air pouch is formed on the dorsal side of the rat by injecting 20 mL of sterile air.

    • 0.5 mL of an irritant, such as 1% croton oil in sesame oil, is injected into the air pouch to induce the formation of a granuloma.

    • This compound or a vehicle control is administered daily for a set period (e.g., 7 days).

    • At the end of the treatment period, the animals are euthanized, and the granuloma pouch is dissected.

    • The volume of the exudate within the pouch is measured.

    • The granulation tissue is carefully removed and weighed.

  • Data Analysis: The mean exudate volume and granuloma weight of the treated groups are compared to the control group.

Glucose-Stimulated Insulin Secretion (GSIS) Assay (Hypothetical for this compound)

This in vitro assay is the gold standard for assessing the function of pancreatic β-cells.

  • Islet Isolation: Pancreatic islets are isolated from rats or mice by collagenase digestion.

  • Procedure:

    • Isolated islets are pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose) for a specified time.

    • The islets are then incubated in a high-glucose buffer (e.g., 16.7 mM glucose) with or without different concentrations of this compound.

    • Supernatants are collected after the incubation period.

  • Data Analysis: The concentration of insulin in the supernatants is measured using an enzyme-linked immunosorbent assay (ELISA). The fold-increase in insulin secretion in the presence of high glucose and this compound is compared to the high-glucose control.

Signaling Pathways and Visualizations

Potential Signaling Pathways for Insulin Secretion

Based on the known mechanisms of its parent molecule, L-leucine, this compound may influence insulin secretion through the following pathways.

insulin_secretion_pathway cluster_extracellular Extracellular cluster_cell Pancreatic β-Cell cluster_mTOR mTOR Pathway cluster_GDH GDH Pathway Leucinamide Leucinamide Hydrochloride Leucinamide_transporter Amino Acid Transporter Leucinamide->Leucinamide_transporter GLUT2 GLUT2 mTORC1 mTORC1 Leucinamide_transporter->mTORC1 Activates GDH Glutamate Dehydrogenase (GDH) Leucinamide_transporter->GDH Allosteric Activation Adrenergic_R_down ↓ Adrenergic α2A Receptor Expression mTORC1->Adrenergic_R_down Insulin_exocytosis Insulin Exocytosis Adrenergic_R_down->Insulin_exocytosis Enhances Krebs_Cycle Krebs Cycle GDH->Krebs_Cycle ATP ↑ ATP/ADP Ratio Krebs_Cycle->ATP KATP_channel KATP Channel (Closure) ATP->KATP_channel Depolarization Membrane Depolarization KATP_channel->Depolarization Ca_channel Voltage-gated Ca²⁺ Channel (Opening) Depolarization->Ca_channel Ca_influx ↑ [Ca²⁺]i Ca_channel->Ca_influx Ca_influx->Insulin_exocytosis anti_inflammatory_workflow cluster_acute Acute Inflammation Model cluster_chronic Chronic Inflammation Model A1 Animal Acclimatization (Wistar Rats) A2 Drug Administration (Leucinamide HCl or Vehicle) A1->A2 A3 Induction of Paw Edema (Formaldehyde/Nystatin) A2->A3 A4 Paw Volume Measurement (Plethysmometer) A3->A4 A5 Data Analysis (% Inhibition of Edema) A4->A5 C1 Animal Acclimatization (Wistar Rats) C2 Granuloma Pouch Induction (Air + Croton Oil) C1->C2 C3 Daily Drug Administration (Leucinamide HCl or Vehicle) C2->C3 C4 Euthanasia and Dissection C3->C4 C5 Measurement of Exudate Volume and Granuloma Weight C4->C5 C6 Data Analysis C5->C6

References

The Role of Leucinamide Hydrochloride as a Leucine Aminopeptidase Substrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine aminopeptidases (LAPs) are a group of exopeptidases that play a crucial role in protein degradation and turnover by cleaving leucine and other amino acids from the N-terminus of peptides and proteins. Their activity is implicated in a variety of physiological and pathological processes, including cell maintenance, antigen presentation, and cancer progression. Leucinamide hydrochloride, a synthetic substrate, serves as a valuable tool for the specific measurement of LAP activity, facilitating research into the function of these enzymes and the development of targeted therapeutics. This technical guide provides an in-depth overview of the use of this compound as a LAP substrate, including quantitative kinetic data, detailed experimental protocols, and the signaling pathways in which LAPs are involved.

Biochemical Properties of this compound

This compound is the hydrochloride salt of leucinamide, an amide derivative of the amino acid L-leucine. Its chemical structure makes it a suitable substrate for leucine aminopeptidases, which recognize and hydrolyze the peptide bond.

PropertyValue
Chemical Formula C₆H₁₅ClN₂O
Molecular Weight 166.65 g/mol
Appearance White crystalline solid
Solubility Soluble in water

This compound as a Substrate for Leucine Aminopeptidase

This compound is widely utilized in biochemical assays to determine the enzymatic activity of LAPs. The hydrolysis of the amide bond in Leucinamide by LAP results in the production of leucine and ammonia. The rate of this reaction can be monitored using various methods to quantify LAP activity.

Quantitative Kinetic Data

The Michaelis-Menten constant (Km) and maximum velocity (Vmax) are key parameters that describe the kinetics of an enzyme-catalyzed reaction. The Km value represents the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the affinity of the enzyme for its substrate. A lower Km value generally indicates a higher affinity. The following table summarizes the reported apparent Km values of leucine aminopeptidase for L-leucinamide hydrochloride from different biological sources.

Enzyme SourceApparent Km (mM)VmaxAssay Conditions
Human Serum6.7 ± 0.8Not specified37°C, pH 8.2 (Triethanolamine buffer)[1]
Porcine KidneyNot specifiedNot specified25°C, pH 8.5 (Tris-HCl buffer)
Bovine LensNot specifiedNot specified-

Note: Specific Vmax values are often dependent on enzyme concentration and purity and are therefore not always reported in a standardized manner.

Experimental Protocols

Spectrophotometric Assay for Leucine Aminopeptidase Activity

This method is based on measuring the decrease in absorbance at 238 nm as this compound is hydrolyzed.[2]

Materials:

  • This compound solution (substrate)

  • Leucine aminopeptidase (from porcine kidney or other sources)

  • Tris-HCl buffer (0.5 M, pH 8.5)

  • Manganese chloride (MnCl₂) solution (0.025 M)

  • Magnesium chloride (MgCl₂) solution (0.125 M)

  • UV-Vis Spectrophotometer

Procedure:

  • Enzyme Activation: Prior to the assay, activate the LAP enzyme by incubating it in a solution containing Tris-HCl buffer and MnCl₂.

  • Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and the this compound substrate solution.

  • Initiation of Reaction: Add the activated enzyme solution to the reaction mixture to start the reaction.

  • Measurement: Immediately place the cuvette in the spectrophotometer and record the decrease in absorbance at 238 nm over time. The initial linear rate of the reaction is used to calculate the enzyme activity.

Continuous Coupled Enzyme Assay for Leucine Aminopeptidase Activity

This continuous assay measures the ammonia produced from the hydrolysis of this compound through a coupled reaction with glutamate dehydrogenase (GLDH).[1]

Materials:

  • This compound solution

  • Leucine aminopeptidase (from human serum or other sources)

  • Triethanolamine buffer (pH 8.2)

  • Manganese chloride (MnCl₂)

  • α-Ketoglutarate

  • NADPH

  • Glutamate dehydrogenase (GLDH)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing triethanolamine buffer, MnCl₂, α-ketoglutarate, NADPH, and GLDH.

  • Pre-incubation: Add the LAP-containing sample to the reaction mixture and pre-incubate to allow for temperature equilibration.

  • Reaction Initiation: Initiate the reaction by adding the this compound solution.

  • Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NAD⁺ by GLDH in the presence of ammonia. The rate of NADPH consumption is directly proportional to the LAP activity.

Determination of Km and Vmax

Procedure:

  • Perform the chosen LAP activity assay using a range of this compound concentrations.

  • Measure the initial reaction velocity (V₀) for each substrate concentration.

  • Plot the initial velocity (V₀) against the substrate concentration ([S]).

  • To determine Km and Vmax, linearize the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) or a Hanes-Woolf plot ([S]/V₀ vs. [S]).

  • Calculate Km and Vmax from the intercepts and slope of the linear plot.

Signaling Pathways Involving Leucine Aminopeptidases

LAPs are not merely involved in general protein turnover; they also play specific roles in various signaling pathways, influencing cellular behavior in both health and disease.

LAP3 in Breast Cancer Metastasis

Leucine aminopeptidase 3 (LAP3) has been implicated in promoting the migration and invasion of breast cancer cells. Its overexpression is associated with a more aggressive phenotype. The proposed signaling pathway involves the upregulation of fascin, an actin-bundling protein, and matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are key enzymes in the degradation of the extracellular matrix, a critical step in metastasis.[3][4]

LAP3_Metastasis_Pathway cluster_upstream Upstream Signals cluster_cell Breast Cancer Cell cluster_downstream Downstream Effects Growth_Factors Growth Factors LAP3_Gene LAP3 Gene Growth_Factors->LAP3_Gene Upregulate Inflammatory_Signals Inflammatory Signals Inflammatory_Signals->LAP3_Gene Upregulate LAP3_Protein LAP3 Protein LAP3_Gene->LAP3_Protein Transcription & Translation Unknown_Substrate Unknown Substrate(s) LAP3_Protein->Unknown_Substrate Hydrolyzes Signaling_Cascade Signaling Cascade Unknown_Substrate->Signaling_Cascade Activates Fascin_Gene Fascin Gene Signaling_Cascade->Fascin_Gene Upregulates MMP2_9_Genes MMP-2/9 Genes Signaling_Cascade->MMP2_9_Genes Upregulates Fascin_Protein Fascin Protein Fascin_Gene->Fascin_Protein Invasion Invasion Fascin_Protein->Invasion MMP2_9_Proteins MMP-2/9 Proteins MMP2_9_Genes->MMP2_9_Proteins MMP2_9_Proteins->Invasion Metastasis Metastasis Invasion->Metastasis

Caption: LAP3 signaling pathway in breast cancer metastasis.

LAP-A in Plant Defense (Jasmonate Signaling)

In plants, such as tomato, Leucine Aminopeptidase-A (LAP-A) is involved in the defense response against herbivores, acting downstream of the plant hormone jasmonic acid (JA). Wounding or herbivore attack triggers the synthesis of JA, which then leads to the accumulation of defense-related proteins. LAP-A is thought to be involved in the processing of signaling peptides or the turnover of proteins to release amino acids for the synthesis of defense compounds.[5][6][7][8][9]

Jasmonate_Pathway Wounding Wounding/ Herbivore Attack Systemin Systemin Wounding->Systemin JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis Systemin->JA_Biosynthesis JA Jasmonic Acid (JA) JA_Biosynthesis->JA JAZ_Proteins JAZ Repressor Proteins JA->JAZ_Proteins Promotes degradation of MYC2_Transcription_Factor MYC2 Transcription Factor JAZ_Proteins->MYC2_Transcription_Factor Represses LAPA_Gene LAP-A Gene MYC2_Transcription_Factor->LAPA_Gene Activates LAPA_Protein LAP-A Protein LAPA_Gene->LAPA_Protein Defense_Proteins Defense Proteins (e.g., Proteinase Inhibitors) LAPA_Protein->Defense_Proteins Contributes to accumulation of Herbivore_Deterrence Herbivore Deterrence Defense_Proteins->Herbivore_Deterrence

Caption: Role of LAP-A in the jasmonate-mediated plant defense pathway.

Experimental Workflow for Kinetic Analysis

The following diagram illustrates a typical workflow for determining the kinetic parameters of leucine aminopeptidase with this compound.

LAP_Kinetics_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_Reagents Prepare Buffers and Reagent Solutions Prepare_Substrate Prepare Serial Dilutions of This compound Prepare_Reagents->Prepare_Substrate Activate_Enzyme Activate Leucine Aminopeptidase Prepare_Reagents->Activate_Enzyme Perform_Assay Perform Activity Assay at Each Substrate Concentration Prepare_Substrate->Perform_Assay Activate_Enzyme->Perform_Assay Measure_Velocity Measure Initial Reaction Velocities (V₀) Perform_Assay->Measure_Velocity Plot_Data Plot V₀ vs. [S] Measure_Velocity->Plot_Data Linearize_Data Linearize Data (e.g., Lineweaver-Burk Plot) Plot_Data->Linearize_Data Calculate_Parameters Calculate Km and Vmax Linearize_Data->Calculate_Parameters

References

An In-depth Technical Guide to Leucinamide Hydrochloride (CAS: 10466-61-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Leucinamide hydrochloride, a derivative of the essential amino acid L-leucine. This document collates critical physicochemical data, detailed experimental protocols, and an exploration of its biological activities and associated signaling pathways, designed to support research and development efforts.

Core Physicochemical Properties

This compound is the hydrochloride salt of leucinamide, presenting as a white to off-white crystalline solid.[1][2][3] As a derivative of L-leucine, it is utilized in biochemical research and peptide synthesis.[4] The hydrochloride form enhances its stability and solubility. It is known to be hygroscopic.[2]

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
CAS Number 10466-61-2[3][4][5]
Molecular Formula C₆H₁₄N₂O · HCl[2][3][5]
Molecular Weight 166.65 g/mol [3][6]
Appearance White to off-white crystalline powder/solid[1][2][3]
Melting Point 216 - 256 °C (range from various sources)[1][2][4]
Solubility Soluble in DMSO.[7] Described as having "very faint turbidity in Water".[8] The hydrochloride salt form is intended to enhance aqueous solubility.[9]
Optical Rotation [α]²⁴D: +12.0° (c=0.50, methanol)[4]
[α]²⁵D: +10° (c=5, H₂O)
[α]²⁰D: +9.8° (c=5, H₂O)[10]

Spectral Data Summary

Spectral analysis is crucial for the structural confirmation and purity assessment of this compound.

Table 2: Summary of Spectral Data

TechniqueData SummarySource(s)
¹H NMR (DMSO-d₆) δ 8.29 (br s, 3H), 7.96 (s, 1H), 7.48 (s, 1H), 3.66 (m, 1H), 1.67 (m, 1H), 1.56 (m, 2H), 0.92 (d, J=3Hz, 3H), 0.90 (d, J=3Hz, 3H)[4]
¹³C NMR Data for the DL-racemic form (CAS 10466-60-1) is available and can serve as a reference. Key shifts are expected for the carbonyl, alpha-carbon, and side-chain carbons.[11]
IR Spectroscopy Characteristic peaks corresponding to N-H, C-H, C=O (amide I), and N-H bend (amide II) functional groups are expected.[11][12]
Mass Spectrometry The molecular ion peak [M]+ for the free base (C₆H₁₄N₂O) would be approximately 130.11 m/z.[13]

Experimental Protocols

Synthesis of L-Leucinamide Hydrochloride

This protocol is an improved version of a previously published method for the synthesis of L-Leucinamide hydrochloride from L-leucine methyl ester hydrochloride.[4]

Materials:

  • L-leucine methyl ester hydrochloride

  • Methanol (MeOH)

  • 7N Ammonia in Methanol

  • 1,4-Dioxane

  • 4N HCl in 1,4-Dioxane

  • Isopropanol

  • Glass pressure tube

  • Rotary evaporator

  • Sonicator

Procedure:

  • Add L-leucine methyl ester hydrochloride (1.0 g, 5.5 mmol) and methanol (10 mL) to a glass pressure tube.

  • Add a 7N solution of ammonia in methanol (7.9 mL, 55 mmol).

  • Seal the pressure tube and heat to 50°C for 48 hours.

  • After the reaction is complete, concentrate the mixture under vacuum to remove the solvent.

  • Suspend the crude product in 1,4-dioxane (10 mL).

  • Convert the free base to its hydrochloride salt by adding a 4N HCl solution in 1,4-dioxane (1.7 mL, 6.8 mmol). Use sonication to facilitate mixing.

  • Remove the solvent and excess HCl using a rotary evaporator. Add an additional 10 mL of 1,4-dioxane during this process to aid in the removal of excess HCl.

  • Purify the final product by recrystallization from hot isopropanol. Allow the crystals to form slowly at room temperature.

  • Isolate the recrystallized solid and place it under high vacuum to remove any residual solvent. The expected yield is approximately 60%.

G cluster_0 Synthesis Workflow Start Start Ammonolysis L-Leucine Methyl Ester HCl + 7N NH3 in MeOH Start->Ammonolysis Heating Heat at 50°C for 48h in sealed tube Ammonolysis->Heating Concentration1 Vacuum Concentration Heating->Concentration1 Salt_Formation Suspend in Dioxane, add 4N HCl in Dioxane Concentration1->Salt_Formation Concentration2 Rotary Evaporation Salt_Formation->Concentration2 Purification Recrystallization from Isopropanol Concentration2->Purification Drying High Vacuum Drying Purification->Drying End L-Leucinamide HCl Drying->End G cluster_pathway Leucine-mTORC1 Signaling Pathway Leucinamide Leucinamide / Leucine Rag Rag GTPases Leucinamide->Rag activates mTORC1 mTORC1 Rag->mTORC1 recruits & activates p70S6K p70S6K mTORC1->p70S6K phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis _4EBP1->Protein_Synthesis G cluster_insulin Leucine-Stimulated Insulin Secretion in Pancreatic β-Cells Leucinamide Leucinamide / Leucine Metabolism Metabolism Leucinamide->Metabolism GDH Glutamate Dehydrogenase (GDH) Leucinamide->GDH allosterically activates ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP GDH->ATP_ADP K_ATP K-ATP Channel Closure ATP_ADP->K_ATP Depolarization Membrane Depolarization K_ATP->Depolarization Ca_Influx ↑ Ca²⁺ Influx Depolarization->Ca_Influx Insulin_Exocytosis Insulin Exocytosis Ca_Influx->Insulin_Exocytosis

References

A Comprehensive Guide to the Synthesis and Purification of L-Leucinamide Hydrochloride for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the synthesis, purification, and characterization of L-Leucinamide hydrochloride, a crucial reagent in various biochemical and pharmaceutical research areas. As a derivative of the essential amino acid L-Leucine, it serves as a nutrient signal to stimulate protein synthesis and is explored as a potential elicitor of insulin secretion.[1][2] Ensuring high purity of this compound is paramount for obtaining reliable and reproducible experimental results.

Synthesis Pathway Overview

The most common and efficient laboratory-scale synthesis of L-Leucinamide hydrochloride begins with the ammonolysis of an L-Leucine ester, typically the methyl ester hydrochloride. This process involves two main stages: the formation of the free L-Leucinamide and its subsequent conversion to the stable hydrochloride salt.

Synthesis_Pathway cluster_start Starting Material cluster_process Reaction Steps cluster_product Final Product start L-Leucine Methyl Ester Hydrochloride ammonolysis Ammonolysis (7N NH3 in Methanol, 50°C) start->ammonolysis Step 1 conversion Salt Formation (4N HCl in 1,4-Dioxane) ammonolysis->conversion Step 2 product Crude L-Leucinamide Hydrochloride conversion->product Recrystallization_Workflow A Crude L-Leucinamide HCl B Dissolve in Minimum Hot Isopropanol A->B C Slowly Cool to Room Temperature B->C D Crystal Formation C->D E Collect Crystals (Vacuum Filtration) D->E I Impurities Remain in Solution (Mother Liquor) D->I F Wash with Cold Isopropanol E->F G Dry Under High Vacuum F->G H Pure Crystalline Product G->H

References

An In-depth Technical Guide to the Chemical Stability and Storage of Leucinamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical stability and recommended storage conditions for Leucinamide hydrochloride. The information presented herein is essential for ensuring the integrity and reliability of this compound in research and pharmaceutical development settings.

Chemical Profile and General Stability

This compound is the hydrochloride salt of leucinamide, an amino acid derivative. Its chemical structure, possessing a primary amide and a primary amine hydrochloride, dictates its stability profile. Generally, this compound is a white to off-white crystalline powder.

Safety Data Sheets (SDS) consistently state that this compound is stable under recommended storage conditions . It is noted to be hygroscopic , meaning it readily absorbs moisture from the atmosphere. Therefore, protection from humidity is a critical aspect of its storage.

Key Physicochemical Properties:
PropertyValue
Molecular Formula C₆H₁₅ClN₂O
Molecular Weight 166.65 g/mol
Appearance White to off-white powder
Hygroscopicity Hygroscopic

Recommended Storage and Handling Conditions

To maintain the chemical integrity and purity of this compound, the following storage and handling conditions are recommended. These conditions are a synthesis of information from multiple supplier safety data sheets.

Storage Conditions Summary:
ParameterRecommendationRationale
Temperature Store in a cool place. Refrigeration at 2-8°C is commonly advised. Some sources recommend storage at temperatures not exceeding 5°C.To minimize the rate of potential degradation reactions.
Atmosphere Keep container tightly closed in a dry and well-ventilated place . Storage under an inert gas (e.g., argon) can provide additional protection.To protect from atmospheric moisture due to its hygroscopic nature and from oxidation.
Light Store in a dark place, protected from light.To prevent potential photodegradation.
Container Use a tightly sealed, appropriate container.To prevent exposure to air and moisture.
Handling:
  • Handle in a well-ventilated area to avoid inhalation of dust.

  • Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Avoid contact with strong oxidizing agents.

Potential Degradation Pathways

Hydrolytic Degradation

The amide functional group is susceptible to hydrolysis, which can be catalyzed by both acid and base.

  • Acid-Catalyzed Hydrolysis : In the presence of acid and water, the amide bond can be cleaved to yield Leucine and ammonium chloride.

  • Base-Catalyzed Hydrolysis : Under basic conditions, the amide can be hydrolyzed to form the salt of Leucine and ammonia.

The primary amine is generally stable to hydrolysis.

A logical workflow for investigating hydrolytic degradation is as follows:

cluster_hydrolysis Hydrolytic Degradation Workflow start Leucinamide HCl Solution acid Expose to Acidic Conditions (e.g., HCl) start->acid base Expose to Basic Conditions (e.g., NaOH) start->base neutral Expose to Neutral Conditions (e.g., Water) start->neutral analysis Analyze for Degradants (e.g., HPLC, LC-MS) acid->analysis base->analysis neutral->analysis products Identify Degradation Products (Leucine, Ammonia) analysis->products

Workflow for Investigating Hydrolytic Degradation
Oxidative Degradation

Both the primary amine and the amide group can be susceptible to oxidation.

  • Oxidation of the Primary Amine : The primary amine can be oxidized, potentially leading to the formation of imines, oximes, or further degradation products.

  • Oxidation of the Amide : While generally less reactive than amines, amides can undergo oxidation, though this typically requires strong oxidizing conditions.

Strong oxidizing agents should be avoided during storage and handling.

Thermal Degradation

Exposure to high temperatures can lead to decomposition. Hazardous decomposition products upon combustion include:

  • Carbon oxides (CO, CO₂)

  • Nitrogen oxides (NOx)

  • Hydrogen chloride gas

Photodegradation

As a precautionary measure, this compound should be protected from light. Although specific studies on its photostability are not available, many organic molecules, particularly those with heteroatoms, can be susceptible to degradation upon exposure to UV or visible light.

The potential degradation pathways are summarized in the following diagram:

cluster_degradation Potential Degradation Pathways of Leucinamide HCl leucinamide Leucinamide HCl hydrolysis Hydrolysis (Acid/Base) leucinamide->hydrolysis H₂O oxidation Oxidation leucinamide->oxidation [O] thermal Thermal Stress leucinamide->thermal Heat photo Photolysis leucinamide->photo leucine Leucine + NH₄Cl / NH₃ hydrolysis->leucine oxidized_products Oxidized Derivatives oxidation->oxidized_products decomposition COx, NOx, HCl thermal->decomposition photo_products Photodegradants photo->photo_products

Inferred Degradation Pathways for Leucinamide HCl

Experimental Protocols for Forced Degradation Studies

To develop a stability-indicating analytical method and to understand the degradation profile of this compound, forced degradation studies are essential. The following are detailed, generalized protocols based on ICH guidelines that can be adapted for this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

A typical workflow for a forced degradation study is as follows:

cluster_workflow Forced Degradation Experimental Workflow cluster_stress Stress Conditions start Prepare Stock Solution of Leucinamide HCl acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidative Oxidative start->oxidative thermal Thermal start->thermal photo Photolytic start->photo neutralize Neutralize Samples (if necessary) acid->neutralize base->neutralize analyze Analyze by Stability-Indicating Method (e.g., HPLC) oxidative->analyze thermal->analyze photo->analyze neutralize->analyze

General Workflow for Forced Degradation Studies
Preparation of Stock Solution

Prepare a stock solution of this compound in a suitable solvent (e.g., water or a hydro-alcoholic mixture) at a known concentration (e.g., 1 mg/mL).

Acid Hydrolysis
  • To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

  • Store the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Periodically withdraw samples, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute to the initial concentration with the solvent.

  • Analyze the samples using a suitable analytical method.

  • If no degradation is observed, increase the acid concentration, temperature, or duration.

Base Hydrolysis
  • To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

  • Store the solution at room temperature for a defined period (e.g., 8 hours).

  • Periodically withdraw samples, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute to the initial concentration.

  • Analyze the samples.

  • If degradation is too rapid, use milder conditions (e.g., lower temperature or base concentration).

Oxidative Degradation
  • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

  • Store the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).

  • Periodically withdraw samples and analyze.

  • If necessary, adjust the concentration of hydrogen peroxide or the temperature.

Thermal Degradation
  • Place the solid this compound powder in a controlled temperature oven (e.g., 80°C) for a defined period (e.g., 48 hours).

  • Also, expose a solution of the compound to the same thermal stress.

  • At various time points, withdraw samples, allow them to cool to room temperature, and prepare solutions for analysis.

Photolytic Degradation
  • Expose the solid powder and a solution of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

  • Analyze the exposed and control samples at appropriate time intervals.

Development of a Stability-Indicating Analytical Method

A crucial component of stability testing is the use of a validated stability-indicating analytical method. This method must be able to separate the intact drug from its degradation products and any process-related impurities. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is the most common technique for this purpose.

The development of such a method typically involves:

  • Column and Mobile Phase Screening : To achieve optimal separation of the parent compound and its degradation products generated during forced degradation studies.

  • Method Validation : The method must be validated according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

This compound is a stable compound when stored under appropriate conditions of low temperature, low humidity, and protection from light. Its primary degradation pathways are likely to involve hydrolysis of the amide bond and oxidation of the primary amine. For researchers and drug development professionals, it is imperative to adhere to the recommended storage conditions to ensure the quality and reliability of the compound. Furthermore, the implementation of forced degradation studies is a critical step in developing robust formulations and analytical methods. The protocols and inferred pathways described in this guide provide a solid framework for the systematic evaluation of the stability of this compound.

Navigating the Solubility Landscape of Leucinamide Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on Determining the Solubility of Leucinamide Hydrochloride in Various Buffer Systems.

[City, State] – [Date] – This technical guide addresses a critical knowledge gap in the physicochemical characterization of this compound, a derivative of the essential amino acid Leucine. Despite its relevance in pharmaceutical research, publicly available quantitative data on its solubility in common buffer systems is scarce. This document provides a comprehensive framework, including detailed experimental protocols and theoretical considerations, to empower researchers to determine the solubility profile of this compound, a crucial parameter for drug development and formulation.

While the hydrochloride salt form of Leucinamide is intended to enhance aqueous solubility, precise quantitative measurements across a physiologically relevant pH range are essential for predictive modeling and formulation design[1][2]. This guide outlines the standardized methodologies to generate this vital data.

Quantitative Solubility Data: An Experimental Overview

At present, specific quantitative solubility data for this compound in standard buffer systems such as phosphate, acetate, and Tris is not widely available in published literature[3][4]. Therefore, the following tables are presented as templates for researchers to populate with their experimentally determined data.

Table 1: Experimentally Determined Solubility of this compound in Various Buffer Systems at 37 °C

Buffer System (Concentration)pHMean Solubility (mg/mL)Standard Deviation
Phosphate Buffer (50 mM)6.8Data to be determinedData to be determined
Phosphate Buffer (50 mM)7.4Data to be determinedData to be determined
Acetate Buffer (50 mM)4.5Data to be determinedData to be determined
Acetate Buffer (50 mM)5.0Data to be determinedData to be determined
Tris Buffer (50 mM)7.4Data to be determinedData to be determined
Tris Buffer (50 mM)8.0Data to be determinedData to be determined

Table 2: pH-Dependent Aqueous Solubility Profile of this compound at 37 °C

pHMean Solubility (mg/mL)Standard Deviation
1.2 (Simulated Gastric Fluid, SGF)Data to be determinedData to be determined
4.5Data to be determinedData to be determined
6.8 (Simulated Intestinal Fluid, SIF)Data to be determinedData to be determined
7.4Data to be determinedData to be determined

Experimental Protocols

The following protocols are based on established methodologies for determining the equilibrium solubility of active pharmaceutical ingredients (APIs) for the Biopharmaceutics Classification System (BCS).

Preparation of Buffer Solutions

Standard buffer solutions (e.g., phosphate, acetate, Tris) should be prepared according to pharmacopeial standards or established laboratory procedures. The pH of each buffer should be accurately adjusted at the experimental temperature (typically 37 ± 1 °C) using a calibrated pH meter.

Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic solubility.

  • Sample Preparation: Accurately weigh an excess amount of this compound into a series of glass vials.

  • Addition of Media: Add a precise volume of the desired pre-heated (37 °C) buffer solution to each vial.

  • Equilibration: Seal the vials and place them in a constant temperature shaker or incubator at 37 ± 1 °C. Agitate the samples for a sufficient duration to reach equilibrium (typically 24-48 hours). Preliminary experiments should be conducted to determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at 37 °C to allow the excess solid to sediment. Subsequently, clarify the supernatant by centrifugation (e.g., 15,000 rpm for 20 minutes) or filtration through a suitable low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute an aliquot of the clear supernatant with an appropriate mobile phase and quantify the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • pH Measurement: Measure the pH of the saturated solution at the end of the experiment to ensure the buffer capacity was sufficient.

  • Replicates: A minimum of three replicate determinations at each pH condition is recommended.

Analytical Method Validation

The analytical method used for quantification (e.g., HPLC) must be validated to ensure accuracy, precision, linearity, and specificity for this compound in the presence of buffer components.

Visualizing the Process and Theory

To aid in the understanding of the experimental workflow and the underlying principles of pH-dependent solubility, the following diagrams are provided.

Experimental_Workflow start Start: Weigh Excess Leucinamide HCl add_buffer Add Pre-heated Buffer Solution start->add_buffer equilibrate Equilibrate at 37°C (e.g., 24-48h) add_buffer->equilibrate phase_separation Phase Separation (Centrifugation/Filtration) equilibrate->phase_separation quantify Quantify Supernatant (e.g., HPLC) phase_separation->quantify end_point End: Determine Solubility quantify->end_point

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

This compound, being the salt of a primary amine, is expected to exhibit pH-dependent solubility. The primary amine group will be protonated at acidic pH, leading to higher solubility. As the pH increases towards and beyond the pKa of the amino group, the uncharged, less soluble free base form will predominate.

pH_Solubility_Relationship low_ph Low pH (pH < pKa) high_solubility High Solubility (Protonated Form Dominates) low_ph->high_solubility Favors Ionization pka_point pH ≈ pKa high_solubility->pka_point solubility_decrease Solubility Decreases pka_point->solubility_decrease low_solubility Low Solubility (Free Base Dominates) pka_point->low_solubility high_ph High pH (pH > pKa) high_ph->low_solubility Favors Neutral Form

Caption: Theoretical relationship between pH, pKa, and the solubility of this compound.

Conclusion

The determination of the solubility of this compound in various buffer systems is a fundamental step in its development as a potential therapeutic agent. This technical guide provides the necessary protocols and theoretical framework for researchers to generate reliable and reproducible solubility data. The resulting data will be invaluable for understanding its biopharmaceutical properties and for the rational design of dosage forms with optimal delivery characteristics.

References

Spectroscopic Profile of Leucinamide Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Leucinamide hydrochloride, the hydrochloride salt of the naturally occurring amino acid amide, leucinamide, is a compound of interest in biochemical and pharmaceutical research. A thorough understanding of its structural and electronic properties is paramount for its application in various scientific domains. This technical guide provides an in-depth analysis of the spectroscopic characteristics of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The data presented herein serves as a crucial reference for researchers, scientists, and drug development professionals engaged in the study and utilization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections present the ¹H and ¹³C NMR data for this compound, typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).

¹H NMR Spectroscopy

Proton NMR spectroscopy provides insights into the number and types of hydrogen atoms in a molecule and their connectivity. The ¹H NMR spectrum of this compound in DMSO-d₆ exhibits distinct signals corresponding to the different proton environments within the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d₆

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~8.40br s3-NH₃⁺
~8.16br s1-CONH₂ (one proton)
~7.53br s1-CONH₂ (one proton)
~3.71t1α-CH
~1.70m1γ-CH
~1.59m2β-CH₂
~0.91d6δ-CH₃

br s = broad singlet, t = triplet, m = multiplet, d = doublet Note: Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm. The broadness of the amine and amide proton signals is due to quadrupole broadening and chemical exchange.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

Table 2: Estimated ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~175C=O (Amide)
~52α-CH
~40β-CH₂
~24γ-CH
~22δ-CH₃
~21δ'-CH₃

Note: The chemical shifts are estimated based on typical values for amino acid hydrochlorides. The spectrum is typically proton-decoupled.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands corresponding to its amide, amine, and alkyl functionalities.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3200Strong, BroadN-H stretching (Amide and Ammonium)
~3000-2800MediumC-H stretching (Alkyl)
~1680StrongC=O stretching (Amide I)
~1620MediumN-H bending (Amide II)
~1550MediumN-H bending (Ammonium)
~1470MediumC-H bending (Alkyl)

Note: The spectrum is typically recorded as a KBr or KCl pellet.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic data. The following protocols outline the standard procedures for obtaining NMR and IR spectra of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

    • Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Cap the NMR tube and vortex or sonicate until the sample is completely dissolved.

  • Instrument Parameters (for a 400 MHz spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single-pulse experiment (zg30).

      • Number of Scans: 16-64 (depending on concentration).

      • Spectral Width: -2 to 12 ppm.

      • Temperature: 298 K.

    • ¹³C NMR:

      • Pulse Program: Standard proton-decoupled experiment (zgpg30).

      • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

      • Spectral Width: 0 to 200 ppm.

      • Temperature: 298 K.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the signals in the ¹H NMR spectrum.

IR Spectroscopy Protocol
  • Sample Preparation (KBr/KCl Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium chloride (KCl) powder using an agate mortar and pestle. Note: KCl is preferred over KBr for hydrochloride salts to avoid halogen exchange.

    • Place the finely ground mixture into a pellet press.

    • Apply pressure to form a transparent or translucent pellet.

  • Instrument Parameters (for a standard FT-IR spectrometer):

    • Scan Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A background spectrum of the pure KBr/KCl pellet should be recorded and subtracted from the sample spectrum.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the logical relationship between the structure of this compound and its spectroscopic signals.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound NMR_Prep Dissolve in DMSO-d6 Sample->NMR_Prep IR_Prep Prepare KCl Pellet Sample->IR_Prep NMR_Acq NMR Spectrometer NMR_Prep->NMR_Acq IR_Acq FT-IR Spectrometer IR_Prep->IR_Acq NMR_Data ¹H & ¹³C NMR Spectra NMR_Acq->NMR_Data IR_Data IR Spectrum IR_Acq->IR_Data Interpretation Structure Elucidation NMR_Data->Interpretation IR_Data->Interpretation Structure_Spectra_Correlation cluster_structure Molecular Structure of this compound cluster_nmr NMR Signals cluster_ir IR Absorptions Structure This compound (CH₃)₂CHCH₂CH(NH₃⁺)CONH₂ · Cl⁻ H_NMR ¹H NMR Alkyl Protons (δ 0.9-1.7) α-Proton (δ ~3.7) Amide/Ammonium Protons (δ 7.5-8.4) Structure->H_NMR Proton Environments C_NMR ¹³C NMR Alkyl Carbons (δ 21-40) α-Carbon (δ ~52) Carbonyl Carbon (δ ~175) Structure->C_NMR Carbon Environments IR IR N-H Stretch (~3300 cm⁻¹) C-H Stretch (~2900 cm⁻¹) C=O Stretch (~1680 cm⁻¹) N-H Bend (~1620, 1550 cm⁻¹) Structure->IR Functional Groups

Leucinamide Hydrochloride: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Promising L-Leucine Derivative

Leucinamide hydrochloride, a derivative of the essential amino acid L-Leucine, is emerging as a molecule of significant interest within the scientific community, particularly in the realms of metabolic research and drug discovery. Its structural similarity to L-Leucine, a known activator of key metabolic signaling pathways, positions it as a valuable tool for investigating cellular nutrient sensing and as a potential therapeutic agent. This technical guide provides a comprehensive overview of this compound, encompassing its physicochemical properties, synthesis, biological activities, and relevant experimental protocols, tailored for researchers, scientists, and professionals in drug development.

Core Properties and Synthesis

This compound is the hydrochloride salt of Leucinamide, the amide derivative of L-Leucine. The presence of the hydrochloride group enhances its stability and solubility in aqueous solutions, facilitating its use in a variety of experimental settings.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and application in experimental designs.

PropertyValueReference
Chemical Formula C₆H₁₅ClN₂O[1][]
Molecular Weight 166.65 g/mol [1][]
Appearance White to off-white crystalline powder[3]
Melting Point 254-256 °C[4]
Optical Activity [α]²⁵/D +10° (c = 5 in H₂O)[4]
Solubility Soluble in water[5]
Purity Typically >98%[6]

Table 1: Physicochemical Properties of this compound. This table summarizes key physical and chemical characteristics of this compound.

Synthesis of this compound

This compound can be synthesized from its parent amino acid, L-Leucine, through a multi-step process. A common laboratory-scale synthesis protocol is outlined below.

Experimental Protocol: Synthesis of this compound from L-Leucine

Objective: To synthesize this compound from L-Leucine.

Materials:

  • L-Leucine

  • Thionyl chloride (SOCl₂)

  • Methanol (anhydrous)

  • Ammonia (7N solution in methanol)

  • Dioxane

  • Hydrochloric acid (4N in dioxane)

  • Isopropanol

  • Diethyl ether

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Buchner funnel and filter paper

  • pH indicator paper

Procedure:

  • Esterification of L-Leucine:

    • Suspend L-Leucine in anhydrous methanol in a round-bottom flask.

    • Cool the suspension in an ice bath.

    • Slowly add thionyl chloride dropwise while stirring.

    • After the addition is complete, remove the ice bath and reflux the mixture for 2-4 hours.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain L-Leucine methyl ester hydrochloride.

  • Amidation of L-Leucine methyl ester:

    • Dissolve the L-Leucine methyl ester hydrochloride in a 7N solution of ammonia in methanol.

    • Stir the solution at room temperature in a sealed vessel for 48-72 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, remove the solvent and excess ammonia under reduced pressure to yield crude Leucinamide.

  • Formation of Hydrochloride Salt and Purification:

    • Dissolve the crude Leucinamide in a minimal amount of dioxane.

    • Add a 4N solution of hydrochloric acid in dioxane dropwise until the solution is acidic (test with pH paper).

    • A precipitate of this compound will form.

    • Collect the precipitate by vacuum filtration and wash with cold diethyl ether.

    • Recrystallize the crude product from hot isopropanol to obtain pure this compound.

    • Dry the purified crystals under vacuum.

Expected Yield: 50-70%

Characterization: The final product should be characterized by determining its melting point, optical rotation, and by spectroscopic methods such as ¹H NMR and ¹³C NMR to confirm its identity and purity.

Biological Activities and Mechanism of Action

This compound exhibits a range of biological activities, primarily stemming from its relationship with L-Leucine and its influence on metabolic signaling pathways.

Anti-inflammatory Properties

Studies have indicated that this compound possesses anti-inflammatory properties. Research in animal models has shown its ability to reduce inflammation, suggesting its potential as a therapeutic agent for inflammatory conditions.[7]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of this compound.

Materials:

  • Male Wistar rats (150-200 g)

  • This compound

  • Carrageenan (1% w/v in saline)

  • Saline solution (0.9% NaCl)

  • Plethysmometer

  • Oral gavage needles

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing:

    • Divide the rats into groups (n=6 per group):

      • Control group (vehicle - saline)

      • Positive control group (e.g., Indomethacin, 10 mg/kg)

      • Test groups (this compound at various doses, e.g., 25, 50, 100 mg/kg)

    • Administer the vehicle, positive control, or test compound orally via gavage one hour before the induction of inflammation.

  • Induction of Edema:

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each group at each time point using the following formula:

      • % Inhibition = [ (Vc - Vt) / Vc ] x 100

      • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).

Insulin Secretagogue Activity

As a derivative of L-Leucine, a known insulin secretagogue, this compound is also investigated for its potential to stimulate insulin secretion from pancreatic β-cells. This property makes it a compound of interest for the development of novel anti-diabetic therapies.

Experimental Protocol: In Vitro Insulin Secretion from Pancreatic Islets

Objective: To assess the effect of this compound on insulin secretion from isolated pancreatic islets.

Materials:

  • Isolated rodent or human pancreatic islets

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing low (2.8 mM) and high (16.7 mM) glucose concentrations

  • This compound (various concentrations)

  • Positive control (e.g., Glibenclamide)

  • Insulin ELISA kit

  • Multi-well culture plates

  • CO₂ incubator

Procedure:

  • Islet Culture and Preparation:

    • Culture isolated islets overnight in a CO₂ incubator.

    • Hand-pick islets of similar size for the experiment.

  • Pre-incubation:

    • Wash the islets with KRB buffer containing 2.8 mM glucose.

    • Pre-incubate the islets in the same buffer for 1-2 hours at 37°C to allow them to reach a basal state of insulin secretion.

  • Stimulation:

    • Divide the islets into different treatment groups in a multi-well plate:

      • Basal (2.8 mM glucose)

      • Stimulated (16.7 mM glucose)

      • Positive control (e.g., 1 µM Glibenclamide in 2.8 mM glucose)

      • Test groups (various concentrations of this compound in 2.8 mM and 16.7 mM glucose)

    • Incubate the islets for 1-2 hours at 37°C.

  • Sample Collection and Analysis:

    • Collect the supernatant from each well.

    • Measure the insulin concentration in the supernatant using a commercial insulin ELISA kit according to the manufacturer's instructions.

  • Data Normalization and Analysis:

    • The amount of secreted insulin can be normalized to the total insulin content of the islets or the number of islets per well.

    • Analyze the data statistically to determine the significance of the observed effects.

Leucine-Sensing and mTORC1 Signaling Pathway

L-Leucine is a critical activator of the mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway, a central regulator of cell growth, proliferation, and metabolism. Leucinamide, as a close structural analog, is expected to interact with this pathway. The activation of mTORC1 by leucine is a complex process involving its sensing by leucyl-tRNA synthetase (LRS) which then acts as a GTPase-activating protein (GAP) for the RagD GTPase, leading to the translocation of mTORC1 to the lysosomal surface where it is activated.

Leucine_mTORC1_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_lysosome Lysosomal Surface Leucine L-Leucine / Leucinamide LAT1 LAT1 Transporter Leucine->LAT1 Uptake LRS Leucyl-tRNA Synthetase (LRS) LAT1->LRS Sensing Rag_GTPases Rag GTPases (RagA/B-GTP, RagC/D-GDP) LRS->Rag_GTPases Activates GAP activity for RagD Rheb Rheb-GTP Rag_GTPases->Rheb Translocation to Lysosome mTORC1_inactive mTORC1 (inactive) mTORC1_inactive->Rheb Recruitment mTORC1_active mTORC1 (active) Rheb->mTORC1_active Activation S6K1 S6K1 mTORC1_active->S6K1 Phosphorylation eIF4EBP1 4E-BP1 mTORC1_active->eIF4EBP1 Phosphorylation Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis Promotes eIF4EBP1->Protein_Synthesis Inhibits (when unphosphorylated)

Figure 1: Leucine/Leucinamide-Mediated mTORC1 Signaling Pathway. This diagram illustrates the proposed mechanism by which L-Leucine and its derivatives like Leucinamide activate the mTORC1 signaling cascade, leading to the promotion of protein synthesis and cell growth.

This compound in Drug Discovery

The unique biological activities of this compound make it a valuable lead compound in drug discovery programs, particularly for metabolic and inflammatory diseases. A typical workflow for the discovery and development of a drug candidate based on a leucinamide scaffold is depicted below.

Drug_Discovery_Workflow cluster_Discovery Discovery Phase cluster_Optimization Lead Optimization cluster_Development Preclinical & Clinical Development Target_ID Target Identification (e.g., mTOR, KATP channels) Assay_Dev Assay Development (e.g., HTS for secretagogues) Target_ID->Assay_Dev HTS High-Throughput Screening (Compound Libraries) Assay_Dev->HTS Hit_ID Hit Identification (Leucinamide Scaffold) HTS->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt ADMET ADMET Profiling (In vitro & in silico) Lead_Opt->ADMET In_Vivo In Vivo Efficacy (Animal Models) ADMET->In_Vivo In_Vivo->Lead_Opt Iterative Optimization Candidate Candidate Selection In_Vivo->Candidate Preclinical Preclinical Studies (Toxicology, Formulation) Candidate->Preclinical Clinical Clinical Trials (Phase I, II, III) Preclinical->Clinical Approval Regulatory Approval Clinical->Approval

Figure 2: Drug Discovery Workflow for a Leucinamide-Based Therapeutic. This flowchart outlines the major stages involved in the discovery and development of a drug candidate, starting from a lead compound like this compound.

Conclusion

This compound represents a compelling molecule for researchers and drug development professionals. Its well-defined physicochemical properties and synthesis protocols, combined with its promising biological activities as an anti-inflammatory agent and a potential insulin secretagogue, underscore its significance. The ability to modulate the evolutionarily conserved mTORC1 signaling pathway further highlights its importance as a research tool. The experimental protocols and workflows provided in this guide offer a solid foundation for further investigation into the therapeutic potential of this compound and its derivatives. As research continues, this L-Leucine derivative may pave the way for novel treatments for a range of metabolic and inflammatory disorders.

References

Leucinamide Hydrochloride: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucinamide hydrochloride, the hydrochloride salt of the amino acid amide derivative of L-leucine, has emerged as a compound of interest with potential therapeutic applications. This technical guide provides a comprehensive overview of its known biological activities, putative mechanisms of action, and methodologies for its investigation. While research is in its early stages, existing evidence points towards anti-inflammatory properties and suggests avenues for exploration in metabolic diseases and oncology. This document aims to serve as a foundational resource for researchers and drug development professionals interested in the further exploration of this compound as a therapeutic agent.

Introduction

This compound is a small molecule derivative of the essential branched-chain amino acid, L-leucine. As a derivative of a crucial signaling amino acid, this compound is positioned at the intersection of metabolic and cellular stress pathways. Leucine itself is a well-established activator of the mTORC1 signaling pathway, a central regulator of cell growth and proliferation, and a negative regulator of autophagy. The therapeutic potential of targeting these pathways has been extensively explored in various diseases, including cancer and metabolic disorders. This guide will delve into the current understanding of this compound's therapeutic applications, with a focus on its anti-inflammatory effects and its potential as a lysosomotropic agent and modulator of autophagy.

Chemical and Physical Properties

A summary of the key chemical and physical properties of L-Leucinamide hydrochloride is presented in Table 1. This information is crucial for its handling, formulation, and use in experimental settings.

PropertyValueReference
CAS Number 10466-61-2
Molecular Formula C6H15ClN2O
Molecular Weight 166.65 g/mol
Appearance White to off-white crystalline powder
Melting Point 254-256 °C
Solubility Soluble in water
Optical Rotation +9° to +11° (c=1, H2O)

Potential Therapeutic Applications

Anti-inflammatory Activity

The most well-documented therapeutic application of this compound is its anti-inflammatory activity. An early study demonstrated its efficacy in several rat models of inflammation.

Key Findings:

  • Attenuation of Phlogistic Response: this compound was shown to reduce the inflammatory response induced by formaldehyde and nystatin injections in the rat paw.

  • Reduction of Granulation Tissue: In a granuloma pouch model, chronic administration of the compound led to a significant decrease in both the volume of exudate and the weight of granulation tissue.

  • Favorable Safety Profile: Notably, unlike the comparator drug phenylbutazone, this compound did not induce gastric ulcers at effective anti-inflammatory doses, suggesting a potentially better gastrointestinal safety profile.

At present, there is a lack of publicly available quantitative data, such as IC50 or EC50 values, for the anti-inflammatory effects of this compound.

Potential as an Insulin Secretagogue

L-Leucinamide Hydrochloride has been suggested as a potential elicitor of insulin secretion in rats. This effect is likely linked to the metabolic pathways of its parent amino acid, L-leucine, which is a known stimulator of insulin release from pancreatic β-cells. However, detailed studies quantifying this effect and elucidating the precise mechanism for the hydrochloride salt are not yet available in the public domain.

Putative Anti-cancer Activity

While direct evidence for the anti-cancer activity of this compound is currently limited, its potential in this area can be inferred from its putative mechanisms of action, namely its lysosomotropic nature and its potential to modulate autophagy. Lysosomotropic agents can induce lysosomal membrane permeabilization, leading to cell death, a strategy being explored for cancer therapy. Furthermore, the modulation of autophagy has complex, context-dependent roles in cancer, and targeting this process is a validated therapeutic strategy. Further research is required to evaluate the efficacy of this compound in various cancer cell lines and in vivo tumor models.

Mechanism of Action

The precise molecular mechanisms underlying the therapeutic effects of this compound are not yet fully elucidated. However, based on its chemical nature and the activities of related compounds, two primary putative mechanisms can be proposed: its role as a lysosomotropic agent and its influence on the mTOR and autophagy signaling pathways.

Lysosomotropic Properties

This compound, as a lipophilic weak base, is predicted to exhibit lysosomotropic properties. Such compounds can freely cross cellular membranes in their neutral state and, upon entering the acidic environment of the lysosome, become protonated and trapped. This accumulation can lead to lysosomal swelling, dysfunction, and potentially, the release of lysosomal enzymes into the cytoplasm, triggering cell death pathways.

Lysosomotropic_Action cluster_cell Cell Cytoplasm Cytoplasm (pH ~7.2) Lysosome Lysosome (pH ~4.5-5.0) Leucinamide_protonated Leucinamide-H+ (Protonated & Trapped) Lysosome->Leucinamide_protonated Protonation in Acidic Environment Leucinamide_HCl_ext Leucinamide HCl (Extracellular) Leucinamide_neutral Leucinamide (Neutral) Leucinamide_HCl_ext->Leucinamide_neutral Crosses Cell Membrane Leucinamide_neutral->Lysosome Enters Lysosome Lysosomal_Dysfunction Lysosomal Dysfunction Leucinamide_protonated->Lysosomal_Dysfunction Accumulation Leads to Cell_Death Cell Death Lysosomal_Dysfunction->Cell_Death mTOR_Autophagy_Pathway Leucinamide_HCl Leucinamide HCl mTORC1 mTORC1 Leucinamide_HCl->mTORC1 Activates (Putative) ULK1_Complex ULK1 Complex mTORC1->ULK1_Complex Inhibits Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Promotes Autophagy Autophagy ULK1_Complex->Autophagy Initiates Anti_Inflammatory_Workflow Animal_Acclimatization 1. Animal Acclimatization (Wistar rats) Grouping 2. Grouping (Control, Vehicle, Leucinamide HCl, Positive Control) Animal_Acclimatization->Grouping Drug_Administration 3. Drug Administration (Oral or IP) Grouping->Drug_Administration Induction 4. Induction of Inflammation (Subplantar injection of phlogistic agent, e.g., formaldehyde) Drug_Administration->Induction Measurement 5. Measurement of Paw Volume (Plethysmometer at various time points) Induction->Measurement Data_Analysis 6. Data Analysis (% inhibition of edema) Measurement->Data_Analysis

Methodological & Application

Application Notes and Protocols for In Vitro Leucinamide Hydrochloride Enzyme Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucinamide hydrochloride is a widely utilized substrate for the in vitro determination of aminopeptidase activity, particularly that of Leucine Aminopeptidase (LAP). LAPs are exopeptidases that catalyze the hydrolysis of N-terminal amino acids from peptides and proteins, playing crucial roles in protein degradation, maturation, and signaling.[1] In plants, LAPs are implicated in defense and wound signaling pathways, often acting downstream of jasmonic acid.[2][3] In mammals, these enzymes are involved in processes such as peptide processing for MHC I antigen presentation and the regulation of bioactive peptides like oxytocin and vasopressin.[4][5]

This document provides detailed protocols for two common in vitro assay methods for measuring LAP activity using this compound: a direct spectrophotometric assay and a more sensitive coupled-enzyme assay. It also includes a summary of key quantitative data and visual diagrams of the experimental workflows and a relevant signaling pathway.

Data Presentation

A summary of quantitative data for Leucine Aminopeptidase activity using leucinamide as a substrate is presented below. These values can vary depending on the enzyme source, purity, and specific assay conditions.

ParameterValueEnzyme SourceConditionsReference
Apparent Km for L-leucinamide 0.7 mmol/LHuman SerumpH not specified, 37°C
Optimal pH 8.5Swine Kidney25°C
9.0Burkholderia pseudomallei50°C[6]
Optimal Temperature 50°CBurkholderia pseudomalleipH 9.0[6]
60°CTomato, E. coli, SwinepH 8.0[3]
Activators Mn2+, Mg2+General-[3][7]
Inhibitors Amastatin, EDTA, 1,10-phenanthrolineGeneral-[6][7]

Experimental Protocols

Two primary methods for assaying Leucine Aminopeptidase activity with this compound are detailed below.

Protocol 1: Direct Spectrophotometric Assay

This method is based on the direct measurement of the hydrolysis of the peptide bond in leucinamide, which results in a decrease in absorbance at 238 nm.[8]

Materials:

  • Leucine Aminopeptidase (enzyme sample)

  • L-leucinamide hydrochloride (substrate)

  • Tris-HCl buffer (e.g., 0.5 M, pH 8.5)

  • Manganese chloride (MnCl2) solution (e.g., 0.025 M)

  • Magnesium chloride (MgCl2) solution (e.g., 0.125 M)

  • UV-transparent cuvettes

  • Spectrophotometer capable of reading at 238 nm

Procedure:

  • Enzyme Activation: Prior to the assay, activate the Leucine Aminopeptidase by incubating it in a solution containing Tris-HCl buffer and MnCl2.

  • Reaction Mixture Preparation: In a UV-transparent cuvette, prepare the reaction mixture containing Tris-HCl buffer, MgCl2 solution, and L-leucinamide hydrochloride solution.

  • Temperature Equilibration: Incubate the cuvette with the reaction mixture in the spectrophotometer at the desired temperature (e.g., 25°C) for 5-10 minutes to ensure temperature equilibrium.

  • Initiate Reaction: Add a small volume of the activated enzyme solution to the reaction mixture and mix immediately.

  • Data Acquisition: Monitor the decrease in absorbance at 238 nm over time. Record the absorbance at regular intervals for a set period (e.g., 5-10 minutes).

  • Data Analysis: Determine the initial rate of the reaction (ΔA238/min) from the linear portion of the absorbance vs. time curve. The enzyme activity can be calculated using the molar extinction coefficient of L-leucinamide.

Protocol 2: Coupled-Enzyme Assay with Glutamate Dehydrogenase

This continuous procedure is a more sensitive method that measures the ammonia produced from the hydrolysis of L-leucinamide. The ammonia is used by glutamate dehydrogenase (GDH) to convert α-ketoglutarate to glutamate, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

Materials:

  • Leucine Aminopeptidase (enzyme sample)

  • L-leucinamide hydrochloride (substrate)

  • Triethanolamine buffer

  • α-ketoglutarate

  • NADH

  • Glutamate Dehydrogenase (GDH)

  • Manganese chloride (MnCl2) solution

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reaction Mixture Preparation: In a cuvette, combine the triethanolamine buffer, α-ketoglutarate, NADH, GDH, and MnCl2.

  • Sample Addition: Add the Leucine Aminopeptidase containing sample to the reaction mixture.

  • Pre-incubation: Incubate the mixture for a short period to allow for any non-specific reactions to occur and to establish a baseline.

  • Initiate Reaction: Add the L-leucinamide hydrochloride solution to start the reaction.

  • Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm over time.

  • Data Analysis: Calculate the rate of NADH consumption (ΔA340/min) from the linear portion of the curve. This rate is directly proportional to the Leucine Aminopeptidase activity.

Visualizations

Signaling Pathway

Leucine Aminopeptidase (LAP-A) in plants is a component of the jasmonic acid (JA) mediated wound signaling pathway, acting downstream of JA to regulate the expression of late wound-response genes, which are critical for defense against herbivores.[2][9]

Signaling_Pathway Wounding Wounding / Herbivore Attack JA Jasmonic Acid (JA) Synthesis Wounding->JA LAP Leucine Aminopeptidase (LAP-A) Activation JA->LAP LateGenes Late Wound-Response Gene Expression (e.g., Proteinase Inhibitors) LAP->LateGenes Defense Enhanced Plant Defense LateGenes->Defense

Jasmonic acid-mediated wound signaling pathway involving Leucine Aminopeptidase.
Experimental Workflows

The following diagrams illustrate the workflows for the direct and coupled enzyme assays.

Direct Spectrophotometric Assay Workflow

Direct_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme_Activation Activate Enzyme (with MnCl2) Initiation Initiate Reaction (Add Enzyme) Enzyme_Activation->Initiation Reaction_Mix Prepare Reaction Mix (Buffer, MgCl2, Leucinamide) Equilibration Temperature Equilibration (25°C) Reaction_Mix->Equilibration Equilibration->Initiation Measurement Measure ΔA238/min Initiation->Measurement Calculation Calculate Activity Measurement->Calculation

Workflow for the direct spectrophotometric assay of Leucine Aminopeptidase.

Coupled-Enzyme Assay Workflow

Coupled_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Coupling_Mix Prepare Coupling Mix (Buffer, α-KG, NADH, GDH, MnCl2) Sample_Add Add LAP Sample Coupling_Mix->Sample_Add Pre_incubation Pre-incubate Sample_Add->Pre_incubation Initiation Initiate Reaction (Add Leucinamide) Pre_incubation->Initiation Measurement Measure ΔA340/min Initiation->Measurement Calculation Calculate Activity Measurement->Calculation

Workflow for the coupled-enzyme assay of Leucine Aminopeptidase.

References

Application Notes and Protocols for the Use of Leucinamide Hydrochloride in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the efficient chemical synthesis of peptides. The functionalization of the C-terminus of a peptide can significantly influence its biological activity, stability, and pharmacokinetic properties. The incorporation of a C-terminal amide is a common modification found in many biologically active peptides, often mimicking the native structure and enhancing resistance to enzymatic degradation. Leucinamide, when incorporated at the C-terminus, can play a crucial role in the peptide's interaction with its biological target.

These application notes provide a detailed protocol for the use of Leucinamide hydrochloride in SPPS to generate peptides with a C-terminal Leucinamide. This method involves the initial coupling of Leucinamide to a suitable solid support, followed by standard SPPS cycles for peptide chain elongation.

Principle

The synthesis of a peptide with a C-terminal Leucinamide begins with the covalent attachment of Leucinamide to a resin functionalized with a carboxylic acid group (e.g., Merrifield or Wang resin). The primary amine of this compound is first neutralized, allowing it to act as a nucleophile and attack the activated carboxylic acid on the resin. Once the Leucinamide is anchored to the solid support, the peptide chain is elongated in the C-to-N direction through sequential coupling and deprotection steps using standard Fmoc or Boc solid-phase peptide synthesis chemistry. The final peptide is then cleaved from the resin, yielding the desired C-terminal Leucinamide peptide.

Experimental Protocols

Materials
  • This compound

  • Merrifield resin (or other suitable carboxylic acid functionalized resin)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (Oxyma)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (20% in DMF for Fmoc deprotection)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Fmoc-protected amino acids

  • Kaiser test kit

Protocol 1: Loading of Leucinamide onto Merrifield Resin

This protocol describes the initial attachment of Leucinamide to the solid support.

  • Resin Swelling: Swell 1 gram of Merrifield resin (pre-washed with DCM) in 10 mL of DMF for 1 hour in a reaction vessel. After swelling, drain the DMF.

  • Activation of Resin Carboxylic Acid:

    • In a separate flask, dissolve 3 equivalents of DIC and 3 equivalents of HOBt (relative to the resin substitution) in a minimal amount of DMF.

    • Add this activation mixture to the swollen resin and agitate for 30 minutes at room temperature.

  • Leucinamide Coupling:

    • In another flask, dissolve 3 equivalents of this compound and 3.5 equivalents of DIPEA (to neutralize the hydrochloride and the reaction mixture) in DMF.

    • Add the Leucinamide solution to the activated resin.

    • Agitate the reaction mixture for 12-24 hours at room temperature.

  • Washing: After the coupling reaction, drain the solvent and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).

  • Capping of Unreacted Sites (Optional but Recommended): To block any unreacted carboxylic acid sites on the resin, treat the resin with a capping mixture of Acetic Anhydride/DIPEA/DMF (1:1:8) for 30 minutes. Wash the resin as described in the previous step.

  • Drying: Dry the resin under vacuum to a constant weight.

  • Substitution Level Determination: The loading of Leucinamide onto the resin can be determined by a quantitative ninhydrin (Kaiser) test or by weight gain.

Protocol 2: Peptide Chain Elongation (Fmoc Strategy)

This protocol outlines the steps for adding subsequent amino acids to the Leucinamide-loaded resin.

  • Resin Swelling: Swell the Leucinamide-loaded resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF and add a 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes, drain, and repeat with fresh 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 10 mL).

    • Perform a Kaiser test to confirm the presence of a free primary amine.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate 3 equivalents of the next Fmoc-protected amino acid with 3 equivalents of a coupling agent (e.g., HCTU, HATU) and 6 equivalents of DIPEA in DMF for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction (negative result).

  • Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Protocol 3: Cleavage and Deprotection

This protocol describes the final step of releasing the synthesized peptide from the resin and removing side-chain protecting groups.

  • Resin Preparation: After the final coupling and deprotection of the N-terminal Fmoc group, wash the peptide-resin with DCM (3 x 10 mL) and dry it under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A standard Reagent K cocktail is suitable for most peptides: TFA/Thioanisole/Water/Phenol/EDT (82.5:5:5:5:2.5). Caution: Work in a fume hood and wear appropriate personal protective equipment.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (typically 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.

  • Peptide Isolation:

    • Centrifuge the ether suspension to pellet the precipitated peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The following tables provide expected quantitative data for the synthesis of a model peptide with a C-terminal Leucinamide. These values are representative and may vary depending on the specific peptide sequence and synthesis conditions.

Table 1: Leucinamide Loading Efficiency on Merrifield Resin

ParameterExpected ValueMethod of Determination
Initial Resin Substitution1.0 mmol/gManufacturer's Specification
Final Resin Loading0.6 - 0.8 mmol/gQuantitative Ninhydrin Assay
Loading Efficiency60 - 80%Calculation based on final loading

Table 2: Per-Step Coupling Efficiency for Subsequent Amino Acids

Amino Acid PositionCoupling ReagentExpected Coupling EfficiencyMonitoring Method
Leu-NH-Resin + Fmoc-Ala-OHHCTU/DIPEA>99.5%Kaiser Test
Ala-Leu-NH-Resin + Fmoc-Gly-OHHCTU/DIPEA>99.5%Kaiser Test
Gly-Ala-Leu-NH-Resin + Fmoc-Phe-OHHCTU/DIPEA>99.0%Kaiser Test

Table 3: Final Peptide Yield and Purity (Model Peptide: Phe-Gly-Ala-Leu-NH2)

ParameterExpected ValueMethod of Determination
Crude Peptide Yield70 - 85%Gravimetric Analysis
Purity of Crude Peptide65 - 80%RP-HPLC at 220 nm
Purity of Purified Peptide>98%RP-HPLC at 220 nm
Overall Yield of Purified Peptide30 - 50%Gravimetric Analysis

Visualization

The following diagram illustrates the experimental workflow for the solid-phase synthesis of a peptide with a C-terminal Leucinamide.

SPPS_Workflow_Leucinamide start Start: Merrifield Resin resin_swelling 1. Resin Swelling (DMF) start->resin_swelling resin_activation 2. Resin Activation (DIC/HOBt) resin_swelling->resin_activation leucinamide_coupling 3. Leucinamide Coupling resin_activation->leucinamide_coupling capping 4. Capping (Optional) leucinamide_coupling->capping peptide_elongation 5. Peptide Chain Elongation (Fmoc Cycles) capping->peptide_elongation cleavage 6. Cleavage & Deprotection (TFA Cocktail) peptide_elongation->cleavage precipitation 7. Precipitation (Cold Ether) cleavage->precipitation purification 8. Purification (RP-HPLC) precipitation->purification end_product Final Product: Purified Peptide-Leu-NH2 purification->end_product

Preparation of Leucinamide Hydrochloride Stock Solution for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucinamide hydrochloride, a derivative of the essential amino acid L-leucine, is a versatile research compound with established anti-inflammatory and lysosomotropic properties. Its ability to influence critical cellular signaling pathways, such as the mTOR pathway, makes it a valuable tool in various cell-based assays. This document provides detailed application notes and protocols for the preparation and use of this compound stock solutions in cell culture experiments, ensuring reproducibility and accurate experimental outcomes.

Compound Information

This compound is a water-soluble salt of leucinamide, enhancing its stability and ease of use in aqueous solutions for cell culture applications.

Table 1: Properties of this compound
PropertyValue
Molecular Formula C₆H₁₅ClN₂O
Molecular Weight 166.65 g/mol
Appearance White to off-white crystalline powder
Solubility DMSO: ≥ 100 mg/mL (≥ 600.06 mM)[1]
Water: Soluble
Ethanol: Sparingly soluble
Storage Store at room temperature (powder). Stock solutions should be stored at -20°C or -80°C.

Mechanism of Action

This compound is recognized for its role as a lysosomotropic agent . Lysosomotropic compounds are weak bases that freely permeate cell membranes and accumulate in acidic organelles, primarily lysosomes. This accumulation can lead to an increase in the lysosomal pH, affecting lysosomal enzyme activity and overall lysosomal function.

The accumulation of amino acids, like leucine, within the lysosome is a critical step in the activation of the mechanistic target ofrapamycin complex 1 (mTORC1) signaling pathway. This pathway is a central regulator of cell growth, proliferation, and metabolism. Leucine sensing occurs at the lysosomal surface, where it promotes the recruitment and activation of mTORC1. By acting as a lysosomotropic agent and a leucine derivative, this compound is proposed to modulate mTORC1 signaling, thereby influencing downstream cellular processes.

Furthermore, this compound has demonstrated anti-inflammatory effects .[2] While the precise mechanism is still under investigation, it is suggested to involve the modulation of inflammatory signaling pathways, potentially including the NF-κB pathway , a key regulator of the inflammatory response.

G cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_lysosome Lysosome cluster_nucleus Nucleus Leucinamide_HCl_ext Leucinamide Hydrochloride Leucinamide_HCl_intra Leucinamide Leucinamide_HCl_ext->Leucinamide_HCl_intra Cellular Uptake IKK IKK Leucinamide_HCl_intra->IKK Inhibits (Proposed) Leucinamide_HCl_lyso Accumulated Leucinamide Leucinamide_HCl_intra->Leucinamide_HCl_lyso Lysosomal Accumulation mTORC1_inactive Inactive mTORC1 mTORC1_active Active mTORC1 mTORC1_inactive->mTORC1_active Recruitment to Lysosome NFkB_complex IκB-NF-κB Complex NFkB NF-κB NFkB_complex->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IKK->NFkB_complex Phosphorylates IκB Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->IKK Activates Leucinamide_HCl_lyso->mTORC1_active Promotes Activation Inflammatory_Genes Inflammatory Gene Transcription NFkB_nuc->Inflammatory_Genes Induces

Figure 1. Proposed mechanism of action for this compound.

Experimental Protocols

Preparation of a 100 mM Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder (MW: 166.65 g/mol )

  • Anhydrous (cell culture grade) Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculation: To prepare a 100 mM stock solution, calculate the required mass of this compound.

    • Mass (mg) = 100 mmol/L * 166.65 g/mol * Volume (L) * 1000 mg/g

    • For 1 mL (0.001 L) of stock solution: 100 * 166.65 * 0.001 = 16.665 mg.

  • Weighing: Carefully weigh out 16.67 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Dissolving: Add 1 mL of anhydrous DMSO to the tube containing the powder.

  • Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube to ensure sterility.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

G start Start calculate Calculate Mass (16.67 mg for 1 mL) start->calculate weigh Weigh Leucinamide HCl calculate->weigh add_dmso Add 1 mL DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot into Sterile Tubes filter->aliquot store Store at -20°C/-80°C aliquot->store end End store->end

Figure 2. Workflow for stock solution preparation.

General Protocol for Cell Treatment

This protocol provides a general guideline for treating adherent cells with this compound. The optimal concentration and incubation time should be determined empirically for each cell line and experimental setup.

Materials:

  • Cultured cells in multi-well plates

  • Complete cell culture medium

  • This compound stock solution (100 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Pipettes and sterile filter tips

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase (typically 70-80% confluency) at the time of treatment.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the 100 mM this compound stock solution.

    • Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. For example, to prepare a 100 µM working solution from a 100 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium).

    • Important: Prepare a vehicle control using the same final concentration of DMSO as in the highest concentration of this compound treatment.

  • Cell Treatment:

    • Carefully remove the existing culture medium from the wells.

    • Gently add the prepared working solutions (including the vehicle control) to the respective wells.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Downstream Analysis: Following incubation, cells can be harvested and processed for various downstream assays, such as cell viability assays (MTT, XTT), Western blotting for signaling pathway analysis, or ELISA for cytokine measurement.

Example Application: Cell Viability (MTT) Assay

This protocol outlines the use of this compound in an MTT assay to assess its effect on cell viability.

Materials:

  • Cells treated with this compound as described in Protocol 3.2

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multi-well plate reader

Procedure:

  • MTT Addition: Following the treatment period, add 10 µL of MTT solution to each well of the 96-well plate (for a final volume of 110 µL).

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a multi-well plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Troubleshooting

IssuePossible CauseSolution
Precipitation in stock solution upon thawing Low-quality DMSO or repeated freeze-thaw cycles.Use anhydrous, cell culture grade DMSO. Aliquot the stock solution into single-use volumes.
Inconsistent experimental results Inaccurate pipetting of stock solution. Cell density variation.Use calibrated pipettes. Ensure consistent cell seeding density across all wells.
High background in vehicle control High concentration of DMSO.Keep the final DMSO concentration in the culture medium below 0.5% (v/v).

Conclusion

These application notes provide a comprehensive guide for the preparation and use of this compound in cell culture. By following these detailed protocols, researchers can confidently incorporate this compound into their studies to investigate its effects on cellular processes, including mTOR signaling and inflammation. As with any experimental compound, it is crucial to perform initial dose-response and time-course experiments to determine the optimal conditions for the specific cell line and research question.

References

Continuous Enzyme Assay for Leucine Aminopeptidase using Leucinamide Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine aminopeptidases (LAPs) are a group of exopeptidases that play a critical role in protein turnover and peptide metabolism by catalyzing the hydrolysis of leucine residues from the N-terminus of proteins and peptides.[1] Altered LAP activity has been implicated in various physiological and pathological processes, including the processing of bioactive peptides (e.g., oxytocin, vasopressin), antigen presentation for the major histocompatibility complex class I (MHC I), and the regulation of signaling pathways in cancer and plant defense.[1][2][3] Consequently, the accurate and efficient measurement of LAP activity is crucial for basic research and the development of therapeutic agents targeting this enzyme.

This document provides detailed application notes and protocols for the continuous enzymatic assay of leucine aminopeptidase using Leucinamide hydrochloride as a substrate. Two primary continuous monitoring methods are described: a direct spectrophotometric assay and a more sensitive coupled-enzyme assay.

Principle of the Assays

Leucine aminopeptidase catalyzes the hydrolysis of this compound to produce L-leucine and ammonia.

1. Direct Spectrophotometric Assay: This method relies on the direct measurement of the hydrolysis of the peptide bond in leucinamide. The change in absorbance is monitored spectrophotometrically at 238 nm.[4]

2. Coupled-Enzyme Assay: This more sensitive and specific method involves a two-step enzymatic reaction. First, LAP hydrolyzes leucinamide, releasing ammonia. In the second step, the liberated ammonia is used as a substrate by glutamate dehydrogenase (GDH) in the presence of α-ketoglutarate and a reducing equivalent (NADPH). The oxidation of NADPH to NADP+ is monitored as a decrease in absorbance at 340 nm, which is directly proportional to the LAP activity.[5]

Data Presentation

Table 1: Kinetic and Reaction Parameters for Leucine Aminopeptidase Assay
ParameterValueSource
SubstrateL-Leucinamide hydrochloride[5]
Apparent Michaelis Constant (Km) for L-Leucinamide~6.7 mmol/l[5]
Optimal pH8.0 - 8.5[6][7]
ActivatorsMn²⁺, Mg²⁺[5][6]
Optimal Mn²⁺ Concentration30 µmol/l[5]
Temperature25°C - 37°C[4]
InhibitorsBestatin, Amastatin[3]

Experimental Protocols

Protocol 1: Direct Spectrophotometric Continuous Assay

This protocol is adapted from the method of Mitz and Schlueter (1958).[4]

Materials:

  • Leucine Aminopeptidase (from porcine kidney or other sources)

  • L-Leucinamide hydrochloride

  • Tris-HCl buffer (0.5 M, pH 8.5)

  • Manganese chloride (MnCl₂) solution (0.025 M)

  • Magnesium chloride (MgCl₂) solution (0.125 M)

  • UV-transparent cuvettes

  • Spectrophotometer capable of reading at 238 nm and maintaining a constant temperature

Procedure:

  • Enzyme Activation: Prior to the assay, activate the LAP enzyme. Prepare an activation mixture containing:

    • 0.1 ml of 0.025 M MnCl₂

    • 0.1 ml of 0.5 M Tris-HCl buffer, pH 8.5

    • A specific amount of LAP enzyme (e.g., 0.4 mg of purified product)

    • Reagent-grade water to a final volume of 2.3 ml

    • Incubate at 37°C for 2 hours.

  • Reaction Mixture Preparation: In a UV-transparent cuvette, prepare the reaction mixture with a final volume of 3.0 ml:

    • 1.0 ml of 0.125 M L-Leucinamide hydrochloride solution

    • 0.2 ml of 0.5 M Tris-HCl buffer, pH 8.5

    • 0.2 ml of 0.125 M MgCl₂ solution

    • 1.5 ml of reagent-grade water

  • Assay Measurement:

    • Equilibrate the reaction mixture in the spectrophotometer at 25°C for 4-5 minutes to establish a baseline.

    • Initiate the reaction by adding 0.1 ml of the activated enzyme mixture.

    • Continuously monitor the decrease in absorbance at 238 nm for several minutes.

    • Calculate the rate of change in absorbance (ΔA₂₃₈/min) from the linear portion of the curve.

Calculation of Enzyme Activity:

The activity of the enzyme in Units/mg can be calculated using the following formula:

Units/mg = (ΔA₂₃₈/min * Total Volume) / (ε * Path Length * mg of enzyme)

Where:

  • ε is the molar extinction coefficient of L-Leucinamide at 238 nm. Note: It is recommended to determine the extinction coefficient experimentally.

Protocol 2: Coupled-Enzyme Continuous Assay with Glutamate Dehydrogenase

This protocol is based on the continuous procedure for determining LAP in human serum.[5]

Materials:

  • Leucine Aminopeptidase

  • L-Leucinamide hydrochloride

  • Triethanolamine buffer (e.g., 0.1 M, pH 8.2)

  • Manganese chloride (MnCl₂) solution

  • α-Ketoglutarate

  • NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

  • Glutamate Dehydrogenase (GDH)

  • ADP (Adenosine diphosphate) solution

  • Microplate reader or spectrophotometer capable of reading at 340 nm and maintaining a constant temperature

Procedure:

  • Reagent Preparation: Prepare a reaction mixture containing the following final concentrations:

    • 90 mmol/l Triethanolamine buffer, pH 8.2

    • 30 µmol/l MnCl₂

    • 14.3 mmol/l α-Ketoglutarate

    • 300 µmol/l NADPH

    • 1.4 mmol/l ADP

    • 47 mg/l Glutamate Dehydrogenase

    • 100 mmol/l L-Leucinamide hydrochloride

  • Assay Measurement:

    • Add the reaction mixture (without the sample/enzyme) to a microplate well or cuvette.

    • Equilibrate to 37°C.

    • Initiate the reaction by adding the sample containing Leucine Aminopeptidase.

    • Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals for a set period (e.g., 10-15 minutes).

Calculation of Enzyme Activity:

The rate of NADPH oxidation is directly proportional to the LAP activity. The activity can be calculated using the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).

Activity (U/L) = (ΔA₃₄₀/min * Total Volume (µl) * 10⁶) / (6220 * Path Length (cm) * Sample Volume (µl))

Visualizations

Assay_Workflow cluster_direct Direct Spectrophotometric Assay cluster_coupled Coupled-Enzyme Assay D_Substrate Leucinamide D_Enzyme Leucine Aminopeptidase D_Substrate->D_Enzyme D_Product Leucine + NH₃ D_Enzyme->D_Product Hydrolysis D_Detection Measure ΔA at 238 nm D_Product->D_Detection C_Substrate Leucinamide C_Enzyme Leucine Aminopeptidase C_Substrate->C_Enzyme C_Product1 Leucine + NH₃ C_Enzyme->C_Product1 Hydrolysis C_Coupling_Enzyme Glutamate Dehydrogenase C_Product1->C_Coupling_Enzyme Ammonia C_Product2 Glutamate + NADP⁺ C_Coupling_Enzyme->C_Product2 C_Substrate2 α-Ketoglutarate + NADPH C_Substrate2->C_Coupling_Enzyme C_Detection Measure ΔA at 340 nm C_Product2->C_Detection LAP_Signaling_Pathway cluster_cancer Cancer Progression cluster_hormone Peptide Hormone Processing LAP3 Leucine Aminopeptidase 3 (LAP3) Akt Akt LAP3->Akt activates Fascin Fascin Akt->Fascin upregulates MMP MMP-2/9 Akt->MMP upregulates Migration Cell Migration & Invasion Fascin->Migration MMP->Migration Prohormone Pro-hormone (e.g., Pro-oxytocin) LAP Leucine Aminopeptidase Prohormone->LAP N-terminal cleavage Active_Hormone Active Hormone (e.g., Oxytocin) LAP->Active_Hormone

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Leucinamide Hydrochloride Purity

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the quantification of the enantiomeric impurity of Leucinamide hydrochloride. The described method is crucial for researchers, scientists, and professionals in drug development and quality control to ensure the identity, purity, and quality of this active pharmaceutical ingredient (API). The protocol employs a chiral stationary phase for the direct separation of L-Leucinamide and its D-enantiomer, along with any other potential related substances. All quantitative data is summarized for clarity, and a detailed experimental protocol is provided.

Introduction

This compound, the hydrochloride salt of the amide of the essential amino acid L-leucine, is a key building block in the synthesis of various pharmaceutical compounds.[1] Its stereochemical purity is of paramount importance as different enantiomers of a drug molecule can exhibit varied pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical compounds, offering high sensitivity and resolution for the separation, identification, and quantification of APIs and their impurities.[2] Chiral HPLC, specifically, is the most versatile and important tool for resolving enantiomers.[3] This application note provides a direct chiral HPLC method for the purity assessment of this compound.

Experimental Protocol

This protocol outlines the necessary steps for the HPLC analysis of this compound purity.

Instrumentation and Materials
  • HPLC System: A gradient-capable HPLC system equipped with a UV detector or a photodiode array (PDA) detector.

  • Chromatographic Data System (CDS): For data acquisition and processing.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • HPLC grade solvents: Acetonitrile, Methanol, Water.

  • Reagents: Ammonium acetate, Glacial acetic acid.

  • Reference Standards: L-Leucinamide hydrochloride (≥99% purity), D-Leucinamide hydrochloride.

Chromatographic Conditions

A chiral stationary phase is employed for the direct enantiomeric separation.

ParameterValue
Column Chiralpak IA or equivalent amylose-based chiral stationary phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic mixture of Methanol and Acetonitrile (50:50, v/v) with 10 mM Ammonium acetate and 0.1% Glacial acetic acid
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
Run Time 20 minutes
Preparation of Solutions
  • Mobile Phase Preparation: Prepare a 10 mM Ammonium acetate solution in HPLC grade water and add 0.1% glacial acetic acid. Mix this aqueous solution with HPLC grade methanol and acetonitrile in the specified ratio. Filter and degas the final mobile phase.

  • Standard Solution Preparation: Accurately weigh about 10 mg of L-Leucinamide hydrochloride reference standard and dissolve in a 100 mL volumetric flask with the mobile phase to obtain a concentration of 100 µg/mL.

  • Sample Solution Preparation: Accurately weigh about 10 mg of the this compound sample and prepare a 100 µg/mL solution in the mobile phase.

  • Resolution Solution: Prepare a solution containing approximately 100 µg/mL of L-Leucinamide hydrochloride and 1 µg/mL of D-Leucinamide hydrochloride in the mobile phase to verify the separation of the two enantiomers.

System Suitability

Before sample analysis, the chromatographic system must meet the following criteria:

  • Inject the resolution solution and ensure the resolution between the L-Leucinamide and D-Leucinamide peaks is not less than 2.0.

  • Make five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area of L-Leucinamide should not be more than 2.0%.

Analysis Procedure
  • Inject the diluent (mobile phase) as a blank to ensure no interfering peaks are present.

  • Inject the standard solution and record the chromatogram.

  • Inject the sample solution in duplicate and record the chromatograms.

  • After the analysis, flush the column with an appropriate solvent (e.g., a mixture of methanol and acetonitrile) and store it according to the manufacturer's instructions.

Calculation of Purity

The purity of this compound is calculated based on the area percentage of all the peaks in the chromatogram.

Purity (%) = (Area of L-Leucinamide Peak / Sum of Areas of All Peaks) x 100

The amount of the D-enantiomer is calculated using the following formula:

D-enantiomer (%) = (Area of D-Leucinamide Peak / (Area of L-Leucinamide Peak + Area of D-Leucinamide Peak)) x 100

Data Presentation

The following tables summarize representative quantitative data obtained from the HPLC analysis of a sample of this compound.

Table 1: Chromatographic Results

CompoundRetention Time (min)Peak Area (mAU*s)% Area
L-Leucinamide8.521254.399.85
D-Leucinamide (Impurity)10.211.50.12
Unknown Impurity 15.340.40.03

Table 2: Purity and Impurity Profile

AnalyteResultSpecification
Purity (%) 99.85≥ 99.5%
D-enantiomer (%) 0.12≤ 0.15%
Total Impurities (%) 0.15≤ 0.5%

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the HPLC analysis of this compound purity.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cluster_report Reporting prep_mobile_phase Prepare Mobile Phase system_suitability System Suitability Test prep_mobile_phase->system_suitability prep_standard Prepare Standard Solution prep_standard->system_suitability prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample inject_blank Inject Blank system_suitability->inject_blank If Pass inject_standard Inject Standard inject_blank->inject_standard inject_standard->inject_sample acquire_data Acquire Chromatograms inject_sample->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calculate_purity Calculate Purity and Impurities integrate_peaks->calculate_purity final_report Generate Final Report calculate_purity->final_report

Caption: Workflow for HPLC Purity Analysis of Leucinamide HCl.

Conclusion

The HPLC method described in this application note is demonstrated to be suitable for the determination of the purity and enantiomeric excess of this compound. The use of a chiral stationary phase allows for the effective separation of the L- and D-enantiomers, which is critical for the quality control of this pharmaceutical intermediate. This protocol provides a reliable and robust method for researchers and drug development professionals to ensure the quality and consistency of this compound.

References

Application Notes and Protocols for Coupling Leucinamide Hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of C-terminal amide moieties in peptides is a common strategy to enhance their biological activity, stability, and bioavailability. Leucinamide, a primary amide of the amino acid leucine, is a frequent C-terminal residue in synthetic peptides. This document provides a detailed guide for the efficient coupling of Leucinamide hydrochloride in solid-phase peptide synthesis (SPPS). The protocols outlined below are designed to ensure high coupling efficiency and yield, addressing the specific challenges associated with the use of an amino acid amide hydrochloride salt.

Core Concepts

The primary challenge in coupling this compound is the presence of the hydrochloride salt, which protonates the amine group, rendering it non-nucleophilic and thus unreactive in the coupling reaction. Therefore, neutralization of the hydrochloride is a critical prerequisite for successful amide bond formation. This can be achieved either prior to the coupling reaction or, more commonly, in situ during the coupling step by the addition of a non-nucleophilic base.

The general workflow for coupling this compound involves two main scenarios:

  • Attaching Leucinamide to the Resin: This is the initial step for synthesizing a peptide with a C-terminal Leucinamide.

  • Coupling an N-terminally protected amino acid to a Leucinamide-functionalized resin or a peptide-resin with a deprotected N-terminal Leucinamide: This is a standard elongation step in SPPS.

Experimental Protocols

Protocol 1: Attachment of Leucinamide to a Carboxyl-Functionalized Resin (e.g., Wang Resin)

This protocol outlines the steps to load Leucinamide onto a resin suitable for producing a C-terminal acid upon cleavage, which is then activated for coupling.

Materials:

  • Wang Resin

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the Wang resin in DMF for 1-2 hours in a reaction vessel.

  • Leucinamide Neutralization (Pre-activation):

    • In a separate vial, dissolve this compound (2-4 equivalents relative to resin loading) in a minimal amount of DMF.

    • Add DIPEA (1 equivalent per equivalent of this compound) to neutralize the salt. Stir for 10-15 minutes.

  • Carboxylic Acid Activation:

    • In another vial, dissolve the Fmoc-protected amino acid (2-4 equivalents) and HOBt or OxymaPure (2-4 equivalents) in DMF.

    • Add DIC (2-4 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.

  • Coupling Reaction:

    • Add the activated Fmoc-amino acid solution to the swollen and drained resin.

    • Add the neutralized Leucinamide solution to the reaction vessel.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring the Coupling: Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.[1]

  • Capping (Optional): If the coupling is incomplete, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 10:1:89 v/v/v) for 30 minutes.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x) and dry under vacuum.

Protocol 2: Coupling of an Fmoc-Amino Acid to a Resin-Bound Leucinamide

This protocol describes the standard elongation step after the N-terminal Fmoc group of the resin-bound Leucinamide has been removed.

Materials:

  • Leucinamide-functionalized resin (from Protocol 1 or a pre-loaded Rink Amide resin)

  • Fmoc-protected amino acid

  • Coupling reagent (e.g., HATU, HBTU, or DIC/HOBt)

  • DIPEA

  • DMF

  • DCM

  • 20% Piperidine in DMF

Procedure:

  • Resin Swelling: Swell the Leucinamide-resin in DMF for 1-2 hours.

  • Fmoc-Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain and repeat the treatment for 10-15 minutes to ensure complete removal of the Fmoc group.[1]

    • Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[1]

  • Amino Acid Activation (in situ Neutralization and Coupling):

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents), the coupling reagent (e.g., HATU, 3-5 equivalents), and an additive if required (e.g., HOBt, 3-5 equivalents) in DMF.[1]

    • Add DIPEA (6-10 equivalents) to the mixture. The excess base will both neutralize the incoming amino acid and facilitate the coupling reaction.[2]

    • Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected Leucinamide-resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring and Washing:

    • Monitor the coupling completion with a ninhydrin test.

    • Once complete, wash the resin with DMF (3x) and DCM (3x).

Data Presentation

The choice of coupling reagent significantly impacts the efficiency and purity of the resulting peptide. The following table summarizes the characteristics of common coupling reagents for the formation of peptide amides. While specific data for this compound is limited, this table provides a general comparison based on their known reactivity and performance in SPPS.

Coupling ReagentClassRelative ReactivityKey AdvantagesPotential Drawbacks
HATU Aminium/Uronium SaltVery HighHighly efficient, especially for difficult and sterically hindered couplings; low racemization.[3][4]More expensive than HBTU; can react with the unprotected N-terminal if used in large excess.[3]
HBTU Aminium/Uronium SaltHighGood efficiency for standard couplings; widely used.[3]Less reactive than HATU; potential for side reactions with sensitive residues.[4]
DIC/HOBt or OxymaPure Carbodiimide/AdditiveModerate to HighCost-effective; low racemization when used with additives.[3][5]Slower reaction times compared to onium salts; formation of insoluble DCU byproduct with DCC.[3]
PyBOP Phosphonium SaltHighEfficient for sterically hindered couplings.Byproducts can be difficult to remove.
COMU Aminium/Uronium SaltVery HighHigh efficiency, good solubility, and considered a safer alternative to benzotriazole-based reagents.[3][6]Higher cost compared to carbodiimides.

Visualizations

Experimental Workflow for this compound Coupling

The following diagram illustrates the key steps involved in the solid-phase synthesis of a peptide with a C-terminal Leucinamide.

G cluster_resin_prep Resin Preparation cluster_synthesis_cycle Peptide Synthesis Cycle cluster_final_steps Final Steps Resin Start with Rink Amide Resin or Carboxyl-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection If pre-loaded with Fmoc-AA Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling: - Fmoc-AA - Coupling Reagent - DIPEA Washing1->Coupling Washing2 DMF/DCM Wash Coupling->Washing2 Monitoring Monitor Coupling (e.g., Kaiser Test) Washing2->Monitoring Monitoring->Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Monitoring->Final_Deprotection Final Amino Acid Coupled Cleavage Cleavage from Resin (e.g., TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Fig. 1: General workflow for SPPS of a C-terminal Leucinamide peptide.
Signaling Pathway of Carboxylic Acid Activation for Amide Bond Formation

The diagram below illustrates the general mechanism of carboxylic acid activation by a coupling reagent, leading to the formation of a peptide bond.

G Fmoc_AA Fmoc-Amino Acid (Carboxylic Acid) Activated_Ester Activated Intermediate (e.g., OAt-ester) Fmoc_AA->Activated_Ester Activation Coupling_Reagent Coupling Reagent (e.g., HATU, DIC) Coupling_Reagent->Activated_Ester Peptide_Bond Peptide Bond Formation Activated_Ester->Peptide_Bond Leucinamide Leucinamide (Free Amine) Leucinamide->Peptide_Bond Nucleophilic Attack

Fig. 2: Mechanism of amide bond formation in peptide synthesis.

Concluding Remarks

The successful coupling of this compound in peptide synthesis hinges on the effective neutralization of the amine hydrochloride and the selection of an appropriate coupling reagent. The in situ neutralization and coupling strategy is generally the most efficient approach. For routine syntheses, aminium/uronium-based reagents like HATU or HBTU offer rapid and high-yielding couplings. For instances where cost is a primary concern and for less sterically hindered couplings, carbodiimide-based methods with additives like HOBt or OxymaPure provide a reliable alternative. Careful monitoring of the reaction progress is crucial to ensure the synthesis of high-quality peptides with C-terminal Leucinamide. Subsequent cleavage from the resin is typically achieved using a standard trifluoroacetic acid (TFA) cocktail, followed by purification using reversed-phase high-performance liquid chromatography (RP-HPLC).[7][8][9]

References

Application Notes and Protocols for Leucinamide Hydrochloride in Protease Inhibitor Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteases are a critical class of enzymes involved in a vast array of physiological and pathological processes, making them significant targets for therapeutic intervention. The development of potent and specific protease inhibitors is a cornerstone of drug discovery programs for various diseases, including cancer, neurodegenerative disorders, and infectious diseases. A key component of this process is the availability of robust and reliable screening assays to identify and characterize potential inhibitor candidates.

Leucinamide hydrochloride, a simple amino acid amide, can serve as a substrate for certain proteases, particularly serine proteases like trypsin and cysteine proteases such as papain. The enzymatic hydrolysis of the amide bond in Leucinamide releases ammonia, which can be quantified using various established methods. This reaction provides a straightforward and cost-effective means to assess protease activity and, consequently, to screen for inhibitory compounds. These application notes provide a detailed protocol for a protease inhibitor screening assay using this compound as a substrate, alongside relevant data presentation formats and pathway diagrams.

Principle of the Assay

The protease inhibitor screening assay using this compound is based on the principle of competitive or non-competitive inhibition of a protease. In the absence of an inhibitor, the protease cleaves the amide bond of Leucinamide, producing leucine and ammonia. The rate of ammonia production is directly proportional to the enzyme's activity. When an inhibitor is present, it binds to the protease, reducing its catalytic activity and thus decreasing the rate of Leucinamide hydrolysis. By measuring the amount of ammonia produced over time in the presence and absence of test compounds, the inhibitory potential of these compounds can be determined.

Data Presentation

Quantitative data from protease inhibitor screening assays should be presented in a clear and organized manner to facilitate comparison and interpretation. The following table provides a template for summarizing key kinetic parameters and inhibition constants.

Compound IDEnzymeSubstrate (Leucinamide HCl) Conc. (mM)Km (mM)Vmax (µmol/min/mg)% Inhibition (at X µM)IC50 (µM)Ki (µM)Inhibition Type
Control (No Inhibitor) Trypsin105.21500N/AN/AN/A
Inhibitor A Trypsin1010.5148755.82.9Competitive
Inhibitor B Trypsin105.1755012.512.5Non-competitive
Inhibitor C Trypsin102.676608.24.1Uncompetitive

Disclaimer: The data presented in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Experimental Protocols

Materials and Reagents
  • Enzyme: Purified protease (e.g., Trypsin from bovine pancreas)

  • Substrate: this compound

  • Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl2

  • Test Compounds (Inhibitors): Dissolved in an appropriate solvent (e.g., DMSO)

  • Positive Control Inhibitor: A known inhibitor of the target protease (e.g., Benzamidine for trypsin)

  • Ammonia Detection Reagent: (e.g., Berthelot's reagent or a commercial ammonia assay kit)

  • Microplate Reader: Capable of measuring absorbance at the appropriate wavelength for the ammonia detection method.

  • 96-well microplates

Experimental Workflow

The following diagram illustrates the general workflow for the protease inhibitor screening assay.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Substrate, Enzyme) add_reagents Add Buffer, Enzyme, and Test Compound/Control to Wells prep_reagents->add_reagents prep_compounds Prepare Test Compounds (Serial Dilutions) prep_compounds->add_reagents pre_incubate Pre-incubate add_reagents->pre_incubate add_substrate Initiate Reaction (Add Leucinamide HCl) pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction (e.g., Add TCA) incubate->stop_reaction add_detection_reagent Add Ammonia Detection Reagent stop_reaction->add_detection_reagent read_absorbance Read Absorbance add_detection_reagent->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 Values calculate_inhibition->determine_ic50

Figure 1: Experimental workflow for protease inhibitor screening.
Detailed Protocol for Trypsin Inhibition Assay

  • Reagent Preparation:

    • Prepare 50 mM Tris-HCl buffer (pH 8.0) containing 10 mM CaCl2.

    • Prepare a 100 mM stock solution of this compound in the assay buffer.

    • Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl. Immediately before use, dilute the trypsin stock solution to the desired working concentration (e.g., 10 µg/mL) in the assay buffer.

    • Prepare serial dilutions of the test compounds and the positive control inhibitor (e.g., Benzamidine) in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed 1% (v/v).

  • Assay Setup:

    • Set up the following reactions in a 96-well microplate in triplicate:

      • Blank: 50 µL of assay buffer.

      • Enzyme Control (100% activity): 40 µL of assay buffer + 10 µL of trypsin solution.

      • Test Compound: 30 µL of assay buffer + 10 µL of test compound dilution + 10 µL of trypsin solution.

      • Positive Control: 30 µL of assay buffer + 10 µL of positive control inhibitor dilution + 10 µL of trypsin solution.

  • Pre-incubation:

    • Mix the contents of the wells gently and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding 10 µL of the 100 mM this compound solution to all wells (final concentration 10 mM).

    • Mix gently and incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction proceeds within the linear range.

  • Ammonia Detection:

    • Stop the reaction (if necessary for the chosen detection method).

    • Add the ammonia detection reagent to all wells according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for color development.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percentage of inhibition for each test compound concentration using the following formula: % Inhibition = [1 - (Absorbance of Test Compound / Absorbance of Enzyme Control)] x 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

    • Further kinetic studies (e.g., varying substrate concentration) can be performed to determine the inhibition constant (Ki) and the mechanism of inhibition (competitive, non-competitive, or uncompetitive).

Signaling Pathway

Proteases such as Cathepsin L are involved in complex signaling pathways that regulate various cellular processes. Understanding these pathways is crucial for identifying novel therapeutic targets.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_lysosome Lysosome GF Growth Factors (e.g., EGF, PDGF) GFr Growth Factor Receptor GF->GFr ECM Extracellular Matrix (e.g., Collagen, Fibronectin) Ras Ras GFr->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Pro_CTSL Pro-Cathepsin L (Inactive) ERK->Pro_CTSL Upregulation of Expression Transcription Gene Transcription (e.g., Proliferation, Invasion) ERK->Transcription CTSL_active Cathepsin L (Active) Pro_CTSL->CTSL_active Activation CTSL_lysosome Cathepsin L Pro_CTSL->CTSL_lysosome Trafficking CTSL_active->ECM Degradation CTSL_active->Transcription Cleavage of Transcription Factors Autophagy Autophagy CTSL_lysosome->Autophagy Protein_Deg Protein Degradation Autophagy->Protein_Deg

Figure 2: Simplified Cathepsin L signaling pathway.

Pathway Description: Growth factors can activate signaling cascades (e.g., MAPK/ERK pathway) that lead to the increased expression of Cathepsin L. Pro-Cathepsin L is activated and can be secreted to degrade extracellular matrix components, facilitating cell invasion. Within the cell, Cathepsin L is primarily located in lysosomes where it plays a key role in protein degradation through autophagy.[1][2] Dysregulation of Cathepsin L activity is implicated in various diseases, including cancer.[3]

Conclusion

The use of this compound as a substrate offers a simple, accessible, and cost-effective method for the screening of protease inhibitors. The protocol provided herein can be adapted for various proteases and high-throughput screening formats. By combining this assay with detailed kinetic analysis and an understanding of the relevant biological pathways, researchers can effectively identify and characterize novel protease inhibitors for therapeutic development.

References

Application Notes and Protocols for Cell Viability Assays with Leucinamide Hydrochloride Supplementation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucinamide hydrochloride is the hydrochloride salt of leucinamide, a derivative of the essential amino acid L-leucine. As an amino acid derivative, it holds potential for influencing cellular processes, including protein synthesis, metabolic activity, and signaling pathways. In drug discovery and development, understanding the impact of novel compounds on cell viability is a critical first step. These application notes provide detailed protocols for assessing the effects of this compound supplementation on cell viability using common colorimetric and luminescent assays. The provided methodologies are designed to be adaptable for various cell lines and experimental contexts.

Potential Mechanisms of Action

This compound, as a derivative of leucine, may influence key cellular signaling pathways that regulate cell growth, proliferation, and survival. Leucine is a known activator of the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell metabolism and growth.[1] It is plausible that this compound could modulate this pathway, thereby affecting cell cycle progression and viability. The PI3K/Akt pathway, which is upstream of mTOR, is also a critical regulator of cell survival and is frequently altered in cancer.[2][3] Furthermore, alterations in these pathways can ultimately impact the intrinsic apoptosis pathway.

Data Presentation

The following tables provide a structured format for presenting quantitative data obtained from cell viability assays. Consistent and clear data presentation is crucial for the interpretation and comparison of results.

Table 1: Raw Absorbance/Luminescence Data

Treatment GroupConcentration (µM)Replicate 1Replicate 2Replicate 3AverageStd. Dev.
Vehicle Control0
Leucinamide HCl1
Leucinamide HCl10
Leucinamide HCl50
Leucinamide HCl100
Positive ControlVaries
Media BlankN/A

Table 2: Percentage Cell Viability

Treatment GroupConcentration (µM)Average Corrected Abs/Lum% Viability vs. VehicleStd. Dev.
Vehicle Control0100
Leucinamide HCl1
Leucinamide HCl10
Leucinamide HCl50
Leucinamide HCl100
Positive ControlVaries

Table 3: IC50 Determination

CompoundIC50 (µM)95% Confidence Interval
Leucinamide HCl
Positive Control

Experimental Protocols

These protocols provide a generalized framework. Specific parameters such as cell seeding density, treatment duration, and reagent volumes may need to be optimized for your specific cell line and experimental setup.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4]

Materials:

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Following incubation, add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.[4]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing for the formation of formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5] Mix thoroughly by gentle shaking or pipetting.

  • Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[4]

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

The XTT assay is another tetrazolium-based colorimetric assay that measures metabolic activity. Unlike MTT, the formazan product of XTT is water-soluble, simplifying the protocol.

Materials:

  • This compound stock solution

  • XTT labeling reagent

  • Electron-coupling reagent

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • Microplate reader

Protocol:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired treatment period at 37°C in a 5% CO2 incubator.

  • XTT Reagent Preparation: Immediately before use, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • XTT Addition: Add the prepared XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.

  • Data Acquisition: Measure the absorbance of the formazan product at 450-500 nm with a reference wavelength of 630-690 nm using a microplate reader.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells. The amount of ATP is directly proportional to the number of viable cells in culture.

Materials:

  • This compound stock solution

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well plates

  • Complete cell culture medium

  • Luminometer

Protocol:

  • Cell Seeding and Compound Treatment: Seed cells into an opaque-walled 96-well plate and treat with this compound as described in the MTT protocol (steps 1 and 2).

  • Incubation: Incubate the plate for the desired treatment period at 37°C in a 5% CO2 incubator.

  • Reagent Equilibration: Equilibrate the CellTiter-Glo® Reagent to room temperature before use.

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.[5]

  • Data Acquisition: Measure the luminescence using a luminometer.

Visualizations

G Experimental Workflow for Cell Viability Assays cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate C Treat cells with Leucinamide HCl and controls A->C B Prepare serial dilutions of This compound B->C D Incubate for desired duration (e.g., 24, 48, 72h) C->D E Add viability reagent (MTT, XTT, or CellTiter-Glo) D->E F Incubate for color/signal development E->F G Measure absorbance or luminescence F->G H Calculate % viability and IC50 G->H

Caption: General workflow for assessing cell viability with Leucinamide HCl.

G Potential Signaling Pathway of this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 CellCycle Cell Cycle Arrest mTORC1->CellCycle Apoptosis Apoptosis mTORC1->Apoptosis Leucinamide Leucinamide Hydrochloride Leucinamide->mTORC1

Caption: Inferred signaling cascade affected by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Leucinamide Hydrochloride Concentration for Maximal Enzyme Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Leucinamide hydrochloride as a substrate for maximal enzyme activity, primarily focusing on Leucine Aminopeptidase (LAP).

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound to use for maximal enzyme activity?

A1: The optimal concentration of this compound is dependent on the specific enzyme and reaction conditions. However, a general starting point is to use a concentration that is significantly higher than the Michaelis-Menten constant (K_m) to ensure the enzyme is saturated with the substrate. For Leucine Aminopeptidase (LAP), a final substrate concentration of approximately 10 to 15 times the apparent K_m value is often used to achieve a zero-order reaction rate.[1] For example, one study utilized a final concentration of 100 mmol/L.[1]

Q2: What is the typical K_m value of Leucine Aminopeptidase for this compound?

A2: The apparent K_m value for Leucine Aminopeptidase with L-leucinamide as a substrate has been reported to be approximately 5.21 to 15.7 mmol/L for the enzyme from pig kidney and 7.7 to 10.5 mmol/L for the enzyme from human liver.[1] Another study reported an apparent K_m value of 0.7 mmol/L.[1] These values can vary based on the enzyme source, purity, and assay conditions such as pH, temperature, and the presence of activators.

Q3: What are the essential cofactors or activators for Leucine Aminopeptidase activity with this compound?

A3: Leucine Aminopeptidase is a metalloenzyme that typically requires divalent metal cations for optimal activity.[2] Manganese (Mn²⁺) or Magnesium (Mg²⁺) ions are essential activators for the enzyme.[3] For instance, a concentration of 30 µmol/L MnCl₂ has been shown to be necessary for optimal activity measurement in a continuous assay for human serum LAP.[1][4]

Q4: What is the optimal pH for Leucine Aminopeptidase activity?

A4: The optimal pH for Leucine Aminopeptidase activity is generally in the alkaline range. A pH of 9.0-9.5 has been reported as optimal for porcine kidney LAP.[3]

Troubleshooting Guide

Q5: My enzyme activity is lower than expected. What are the possible causes?

A5: Low enzyme activity can stem from several factors. Here are some common issues and solutions:

  • Sub-optimal Substrate Concentration: Ensure the this compound concentration is high enough to saturate the enzyme (typically 10-15 times the K_m).

  • Incorrect Buffer Conditions: Verify that the pH of your assay buffer is within the optimal range for your enzyme (e.g., pH 9.0-9.5 for porcine LAP).[3] Also, ensure the buffer components do not interfere with the assay.

  • Missing or Insufficient Activators: Check that essential metal ion activators like Mn²⁺ or Mg²⁺ are present at the correct concentration in your reaction mixture.[3][4]

  • Enzyme Inactivation: The enzyme may have lost activity due to improper storage or handling. Ensure the enzyme is stored at the recommended temperature and avoid repeated freeze-thaw cycles.

  • Presence of Inhibitors: Your sample or reagents may contain inhibiting substances. See the common inhibitors listed in Q6.

Q6: I am observing no or very little enzyme activity. What should I check?

A6: In addition to the points in Q5, a complete lack of activity could be due to:

  • Presence of Strong Inhibitors: Certain compounds can act as potent inhibitors of Leucine Aminopeptidase. Common inhibitors include:

    • Bestatin: A potent competitive inhibitor.[3]

    • Amastatin: A potent inhibitor that can completely inhibit the reaction.[1][4]

    • L-Leucinethiol: A potent competitive inhibitor with a very low K_i value.[5][6]

    • Chelating Agents: EDTA, orthophenanthroline, and bipyridyl can inhibit the enzyme by removing the essential metal ions from the active site.[3]

    • Heavy Metal Ions: Ions such as Cd²⁺, Cu²⁺, Hg²⁺, and Pb²⁺ are known to inhibit LAP activity.[3]

  • Incorrect Wavelength Reading: If you are using a spectrophotometric assay, ensure you are measuring the absorbance at the correct wavelength for your detection method. For assays measuring the hydrolysis of leucinamide directly, a wavelength of 238 nm can be used.[7]

  • Substrate Degradation: Ensure the this compound solution is freshly prepared and has not degraded.

Q7: The reaction rate is not linear. What could be the problem?

A7: A non-linear reaction rate can be caused by:

  • Substrate Depletion: If the initial concentration of this compound is too low, it may be rapidly consumed, leading to a decrease in the reaction rate over time.

  • Product Inhibition: The product of the reaction (leucine) may inhibit the enzyme at high concentrations.

  • Enzyme Instability: The enzyme may not be stable under the assay conditions, leading to a loss of activity over the course of the measurement.

Quantitative Data Summary

ParameterEnzyme SourceValueReference
Apparent K_m for L-Leucinamide Pig Kidney5.21 - 15.7 mmol/L[1]
Human Liver7.7 - 10.5 mmol/L[1]
Not Specified0.7 mmol/L[1]
Recommended Substrate Concentration General10-15 times the apparent K_m[1]
Example in a study100 mmol/L[1]
Optimal Mn²⁺ Concentration Human Serum LAP30 µmol/L[1][4]
Optimal pH Porcine Kidney LAP9.0 - 9.5[3]

Experimental Protocols

Protocol: Determination of Optimal this compound Concentration (K_m and V_max)

This protocol outlines a general procedure to determine the Michaelis-Menten constant (K_m) and maximum velocity (V_max) for Leucine Aminopeptidase with this compound as the substrate.

1. Materials and Reagents:

  • Purified Leucine Aminopeptidase

  • L-Leucinamide hydrochloride

  • Tris-HCl buffer (e.g., 0.1 M, pH 9.0)

  • Manganese chloride (MnCl₂) solution (e.g., 1 mM)

  • Spectrophotometer and UV-transparent cuvettes

  • Microplate reader (optional)

2. Preparation of Solutions:

  • Enzyme Stock Solution: Prepare a concentrated stock solution of the enzyme in a suitable buffer and store it on ice.

  • Substrate Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 500 mM) in the assay buffer.

  • Assay Buffer: Prepare the Tris-HCl buffer containing the optimal concentration of MnCl₂ (e.g., 30 µM final concentration).

3. Assay Procedure:

  • Prepare a range of substrate concentrations: Perform serial dilutions of the this compound stock solution to create a range of concentrations. A typical range might be from 0.1 to 20 times the expected K_m.

  • Set up the reaction mixtures: In separate cuvettes or microplate wells, add the assay buffer and the different concentrations of this compound.

  • Equilibrate the temperature: Incubate the reaction mixtures at the desired assay temperature (e.g., 25°C or 37°C) for 5-10 minutes.

  • Initiate the reaction: Add a small, fixed amount of the enzyme solution to each reaction mixture to start the reaction. Mix quickly and gently.

  • Measure the initial reaction rate: Immediately start monitoring the change in absorbance at 238 nm over a short period (e.g., 1-5 minutes).[7] The rate should be linear during this initial phase.

  • Record the data: Record the initial velocity (rate of change of absorbance per minute) for each substrate concentration.

  • Run a blank control: Prepare a reaction mixture without the enzyme to measure any non-enzymatic hydrolysis of the substrate. Subtract this rate from the rates obtained with the enzyme.

4. Data Analysis:

  • Plot the data: Plot the initial velocity (V) on the y-axis against the substrate concentration ([S]) on the x-axis. This will generate a Michaelis-Menten curve.

  • Determine K_m and V_max: Use non-linear regression analysis to fit the data to the Michaelis-Menten equation to determine the values of K_m and V_max. Alternatively, use a linearized plot such as the Lineweaver-Burk plot (1/V vs. 1/[S]) to estimate these parameters.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Enzyme Prepare Enzyme Stock Solution Initiate Initiate Reaction (Add Enzyme) Prep_Enzyme->Initiate Prep_Substrate Prepare Substrate Stock Solutions Setup_Reactions Set up Reactions (Varying [Substrate]) Prep_Substrate->Setup_Reactions Prep_Buffer Prepare Assay Buffer with Activator Prep_Buffer->Setup_Reactions Equilibrate Temperature Equilibration Setup_Reactions->Equilibrate Equilibrate->Initiate Measure Measure Initial Rate (e.g., ΔAbs/min) Initiate->Measure Plot_Data Plot Velocity vs. [Substrate] Measure->Plot_Data Calculate_Params Calculate Km & Vmax (Non-linear regression) Plot_Data->Calculate_Params

Caption: Workflow for determining K_m and V_max.

Troubleshooting_Logic cluster_checks Initial Checks cluster_deeper_investigation Deeper Investigation cluster_solutions Potential Solutions Start Low/No Enzyme Activity Check_Substrate Is [Substrate] >> Km? Start->Check_Substrate Check_Buffer Is Buffer pH Optimal? Start->Check_Buffer Check_Activators Are Activators Present? Start->Check_Activators Check_Inhibitors Potential Inhibitors Present? Check_Substrate->Check_Inhibitors Yes Increase_Substrate Increase [Substrate] Check_Substrate->Increase_Substrate No Check_Buffer->Check_Inhibitors Yes Adjust_pH Adjust Buffer pH Check_Buffer->Adjust_pH No Check_Activators->Check_Inhibitors Yes Add_Activators Add/Increase Activators Check_Activators->Add_Activators No Check_Enzyme_Health Enzyme Storage/Handling Correct? Check_Inhibitors->Check_Enzyme_Health No Remove_Inhibitors Sample Cleanup/ Use Fresh Reagents Check_Inhibitors->Remove_Inhibitors Yes Check_Assay_Setup Wavelength/Instrument Settings Correct? Check_Enzyme_Health->Check_Assay_Setup Yes New_Enzyme Use Fresh Enzyme Aliquot Check_Enzyme_Health->New_Enzyme No Verify_Setup Verify Instrument Parameters Check_Assay_Setup->Verify_Setup No

Caption: Troubleshooting logic for low enzyme activity.

References

Technical Support Center: Leucinamide Hydrochloride Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Leucinamide hydrochloride in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guide

This guide addresses specific problems related to the degradation of this compound solutions, offering potential causes and actionable solutions.

Problem: Loss of Potency or Inconsistent Experimental Results

If you observe a decrease in the expected biological activity or inconsistent results from experiments using a previously prepared this compound stock solution, degradation may have occurred.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the solution has been stored according to the recommendations. For aqueous solutions, refrigeration or freezing is often necessary to slow down hydrolysis.[1]

  • Check for Particulates or Discoloration: Visual inspection can sometimes indicate degradation, although many degradation products are soluble and colorless.

  • pH Measurement: The pH of the solution can influence the rate of hydrolysis. A significant deviation from the expected pH may indicate a problem.

  • Analytical Confirmation (If available): The most definitive way to confirm degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate this compound from its degradation products.

Quantitative Stability Data (Illustrative Examples)

The following tables provide illustrative data on the stability of this compound under various conditions. Note: This data is representative and actual stability will depend on the specific experimental conditions.

Table 1: Effect of Temperature on this compound Stability in Aqueous Solution (pH 7.0)

TemperatureStorage DurationPercent Degradation
25°C (Room Temp)24 hours~5-10%
4°C (Refrigerated)24 hours<1%
-20°C (Frozen)1 month<1%
-80°C (Ultra-low)6 months<1%

Table 2: Effect of pH on this compound Stability in Aqueous Solution at 25°C

pHStorage Duration (24 hours)Percent Degradation
3.0 (Acidic)~2-5%
7.0 (Neutral)~5-10%
9.0 (Basic)>15%

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution?

A1: The primary degradation pathway for this compound in aqueous solution is hydrolysis. The amide bond is susceptible to cleavage, yielding L-Leucine and an ammonium ion. This reaction can be catalyzed by both acidic and basic conditions.[2][3]

Leucinamide This compound TransitionState Tetrahedral Intermediate Leucinamide->TransitionState Nucleophilic attack H2O Water (H₂O) H2O->TransitionState Products L-Leucine + Ammonium Chloride TransitionState->Products Amide bond cleavage Catalyst H⁺ / OH⁻ Catalyst->TransitionState

Caption: Hydrolysis degradation pathway of this compound.

Q2: What are the recommended storage conditions for this compound solutions?

A2: For optimal stability, it is recommended to prepare stock solutions in a suitable solvent and store them in aliquots at -20°C or -80°C.[4] Avoid repeated freeze-thaw cycles, as this can accelerate degradation. For short-term storage (up to 24 hours), refrigeration at 2-8°C is advisable.

Q3: Which solvents are recommended for preparing this compound stock solutions?

A3: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound.[4] For aqueous solutions, it is crucial to use purified water and consider buffering the solution to a slightly acidic pH (around 5-6) to minimize hydrolysis.

Q4: How can I detect the degradation of this compound in my samples?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to detect and quantify the degradation of this compound. This method should be able to separate the parent compound from its potential degradation products, primarily L-Leucine.

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_results Data Evaluation Sample Leucinamide HCl Solution HPLC HPLC System (C18 Column, UV Detector) Sample->HPLC StressedSample Forced Degraded Sample (Acid, Base, Oxidative, Thermal) StressedSample->HPLC Chromatogram Chromatogram Analysis HPLC->Chromatogram Validation Method Validation (Specificity, Linearity, Accuracy, Precision) Chromatogram->Validation

Caption: Workflow for a stability-indicating HPLC method development.

Q5: Can I use a solution of this compound that has been stored at room temperature for a few hours?

A5: While short periods at room temperature may be acceptable depending on the experimental sensitivity, it is generally not recommended. As indicated in Table 1, noticeable degradation can occur within 24 hours at 25°C. For critical experiments, it is best to use freshly prepared solutions or solutions that have been stored under recommended cold conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

Objective: To generate potential degradation products and assess the intrinsic stability of this compound.

Materials:

  • This compound

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Purified water

  • HPLC system with UV detector

  • pH meter

  • Incubator/water bath

Methodology:

  • Acid Hydrolysis: Dissolve a known concentration of this compound in 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve a known concentration of this compound in 0.1 M NaOH. Incubate at 60°C for 8 hours.

  • Oxidative Degradation: Dissolve a known concentration of this compound in 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store the solid this compound powder at 60°C for 48 hours. Dissolve in a suitable solvent before analysis.

  • Sample Analysis: At specified time points, withdraw an aliquot of each stressed solution, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the percentage of remaining this compound and detect the formation of degradation products.

Protocol 2: Representative Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound. Note: Method optimization and validation are essential for specific applications.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% trifluoroacetic acid in water) and Mobile Phase B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: ~210 nm (due to the lack of a strong chromophore)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Validation Parameters:

  • Specificity: Demonstrate that the method can resolve this compound from its degradation products and any excipients.

  • Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.

  • Accuracy: Determine the closeness of the measured value to the true value.

  • Precision: Assess the degree of scatter between a series of measurements.

  • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Start Define Analytical Method Requirements Develop Develop HPLC Method (Column, Mobile Phase, etc.) Start->Develop ForcedDeg Perform Forced Degradation Studies Develop->ForcedDeg Optimize Optimize Method for Peak Resolution ForcedDeg->Optimize Analyze Stressed Samples Validate Validate Method (ICH Guidelines) - Specificity - Linearity - Accuracy - Precision Optimize->Validate Implement Implement for Routine Stability Testing Validate->Implement

Caption: Logical workflow for stability-indicating method validation.

References

Technical Support Center: Leucinamide Hydrochloride Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common interferences encountered during Leucinamide hydrochloride enzyme assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what type of enzyme is it a substrate for?

This compound is a derivative of the amino acid leucine and serves as a substrate for a class of enzymes called aminopeptidases, specifically leucine aminopeptidases (LAPs).[1][2] These enzymes are exopeptidases that catalyze the removal of N-terminal amino acids from proteins and peptides.[1]

Q2: What are the most common sources of interference in this compound enzyme assays?

Common interferences can be broadly categorized as:

  • Compound-Related Interference: Test compounds can directly interfere with the assay through various mechanisms like chemical reactivity, aggregation, or inherent fluorescence (autofluorescence).

  • Assay Condition-Related Interference: Variations in pH, temperature, and buffer composition can significantly impact enzyme activity and stability.

  • Detection-Related Interference: Issues with the detection method, especially in fluorescence-based assays, such as high background or quenching, can lead to inaccurate results.

  • Contaminants and Reagents: The presence of chelating agents, metal ions, or detergents in the sample or reagents can inhibit or, in some cases, enhance enzyme activity.

Q3: My fluorescent signal is very high in the negative control wells. What could be the cause?

High background fluorescence can stem from several sources:

  • Autofluorescence: The test compound itself, components of the assay buffer, or even the microplate can be inherently fluorescent.[3][4]

  • Contaminated Reagents: Buffers or other reagents may be contaminated with fluorescent substances.

  • Non-specific Binding: The fluorescent substrate or detection reagents may bind non-specifically to the wells of the microplate.[5]

  • Cellular Autofluorescence: In cell-based assays, endogenous molecules like NADH and flavins can contribute to background fluorescence.[3]

Q4: My enzyme activity is much lower than expected, or completely absent. What are the potential reasons?

Low or no enzyme activity can be due to:

  • Enzyme Inactivation: Improper storage, repeated freeze-thaw cycles, or extreme pH and temperature can denature the enzyme.

  • Presence of Inhibitors: Your sample may contain known or unknown inhibitors of aminopeptidases. Common inhibitors include metal chelators like EDTA and specific compounds like bestatin and amastatin.[6][7][8]

  • Suboptimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for the specific aminopeptidase being used.

  • Incorrect Substrate Concentration: The concentration of this compound might be too low or too high, leading to substrate inhibition.

Troubleshooting Guides

Issue 1: High Background Fluorescence

High background fluorescence can mask the true signal from the enzymatic reaction, leading to a low signal-to-noise ratio and inaccurate results.

Troubleshooting Workflow:

high_background_troubleshooting start High Background Fluorescence Observed check_components Run Controls: - Buffer + Substrate (no enzyme) - Buffer + Compound (no enzyme/substrate) start->check_components compound_autofluorescent Is the 'Buffer + Compound' control fluorescent? check_components->compound_autofluorescent troubleshoot_autofluorescence Address Compound Autofluorescence (See Protocol Below) compound_autofluorescent->troubleshoot_autofluorescence Yes buffer_substrate_issue Is the 'Buffer + Substrate' control fluorescent? compound_autofluorescent->buffer_substrate_issue No end Background Reduced troubleshoot_autofluorescence->end check_buffer Prepare fresh, high-purity buffer. Filter sterilize. buffer_substrate_issue->check_buffer Yes reader_settings Optimize Plate Reader Settings: - Adjust gain/sensitivity. - Check filter sets for bleed-through. buffer_substrate_issue->reader_settings No check_plate Test a different batch or type of microplate (e.g., non-treated vs. tissue-culture treated). check_buffer->check_plate check_plate->reader_settings reader_settings->end

Troubleshooting high background fluorescence.

Detailed Protocol: Identifying and Mitigating Compound Autofluorescence

  • Objective: To determine if a test compound is autofluorescent at the assay's excitation and emission wavelengths.

  • Materials:

    • Test compound stock solution.

    • Assay buffer.

    • Black, clear-bottom microplate suitable for fluorescence readings.

    • Fluorescence microplate reader.

  • Procedure: a. Prepare a serial dilution of the test compound in the assay buffer at the same concentrations used in the enzyme assay. b. Add the compound dilutions to the wells of the microplate. Include wells with assay buffer only to serve as a blank. c. Read the plate in the fluorescence microplate reader using the same excitation and emission wavelengths and gain settings as the main experiment.[9]

  • Interpretation:

    • If there is a concentration-dependent increase in fluorescence in the absence of the enzyme and substrate, the compound is autofluorescent.

  • Mitigation Strategies:

    • Background Subtraction: Subtract the fluorescence of the compound-only control from the experimental wells.

    • Use Red-Shifted Fluorophores: If possible, switch to a fluorogenic substrate that excites and emits at longer wavelengths (e.g., >600 nm), as many interfering compounds fluoresce in the blue-green region.[10]

    • Time-Resolved Fluorescence (TRF): If available, use a TRF-based assay, which is less susceptible to interference from short-lived fluorescence.

Issue 2: Suspected Enzyme Inhibition by a Test Compound

It is crucial to distinguish true inhibition of the enzyme from other forms of assay interference.

Troubleshooting Workflow:

inhibition_troubleshooting start Apparent Inhibition by Test Compound check_interference Perform Counter-Screens: - Autofluorescence check - Quenching assay - Aggregation assay start->check_interference interference_present Interference Detected? check_interference->interference_present mitigate_interference Mitigate specific interference. Re-evaluate compound activity. interference_present->mitigate_interference Yes confirm_inhibition No interference detected. Proceed with mechanistic studies. interference_present->confirm_inhibition No mitigate_interference->start dose_response Generate Dose-Response Curve and Determine IC50. confirm_inhibition->dose_response orthogonal_assay Confirm with an Orthogonal Assay (e.g., different substrate or detection method). dose_response->orthogonal_assay validated_hit Validated Inhibitor orthogonal_assay->validated_hit

Validating a potential enzyme inhibitor.
Issue 3: Variability in Enzyme Activity

Inconsistent results between wells or experiments can compromise data reliability.

Troubleshooting Guide:

Possible Cause Recommended Solution
Temperature Fluctuations Ensure all reagents, plates, and the plate reader are equilibrated to the assay temperature. Use a temperature-controlled plate reader if possible.
Inaccurate Pipetting Calibrate pipettes regularly. For small volumes, prepare a master mix to minimize pipetting errors.[9]
Reagent Instability Prepare fresh enzyme and substrate solutions for each experiment. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Edge Effects in Microplates Increased evaporation in the outer wells can concentrate reagents. To mitigate this, avoid using the outermost wells or fill them with buffer/water.[9]
Incomplete Mixing Ensure thorough mixing of reagents in the wells, but avoid introducing bubbles. Gentle orbital shaking can be beneficial.

Data Presentation

Table 1: Common Inhibitors of Leucine Aminopeptidases

This table provides a summary of common inhibitors and their reported potency. Note that Ki and IC50 values are highly dependent on the specific enzyme and assay conditions.

InhibitorClassPotency (Ki or IC50)Reference(s)
Amastatin PeptideKi: 30.0 - 20000.0 nM[6]
Bestatin (Ubenimex) PeptideKi: 0.6 - 20.0 nM[6]
L-Leucinethiol ThiolKi = 22 nM (porcine kidney)
EDTA Chelating AgentInhibits activity (concentration-dependent)[7]
1,10-Phenanthroline Chelating AgentInhibits activity (concentration-dependent)[7]
Peptide NorHSPW PeptideIC50 = 6.5 µM[11]
Table 2: Influence of Metal Ions on Leucine Aminopeptidase Activity

Leucine aminopeptidases are often metalloenzymes, and their activity can be modulated by various divalent cations.

Metal IonEffectTypical ConcentrationReference(s)
Mn2+ Activator30 µM - 1 mM[7][12][13]
Mg2+ Activator~1 mM[7][12]
Zn2+ Often Inhibitory (can be required)Varies[1][7]
Ca2+ ActivatorVaries[7]
Cu2+ InhibitorVaries[14]
Fe2+ Can be the physiological metal ionVaries[15]
Table 3: Recommended Assay Conditions for Leucine Aminopeptidases from Different Sources

Optimal conditions can vary significantly depending on the source of the enzyme.

Enzyme SourceSubstratepHTemperatureBuffer SystemReference(s)
Porcine Kidney L-Leucinamide8.525°C0.5 M Tris-HCl[2]
Porcine Kidney L-Leucine p-Nitroanilide7.237°C50 mM Sodium Phosphate
Bovine Lens Leu-pNA8.5N/AN/A[16]
Burkholderia pseudomallei L-Leucine p-Nitroanilide9.050°CTris-HCl / Carbonate[7]
Lactobacillus sakei (Arginine Aminopeptidase) Arg-AMC5.037°CCitric acid-NaOH / Sodium acetate[17]

Experimental Protocols

Protocol: Standard Leucine Aminopeptidase Assay using L-Leucinamide

This protocol is based on the method described by Mitz and Schlueter (1958) for porcine kidney leucine aminopeptidase.[2]

  • Reagents:

    • 0.5 M Tris-HCl buffer, pH 8.5 at 25°C.

    • 0.025 M Manganese chloride (MnCl2).

    • 0.125 M Magnesium chloride (MgCl2).

    • 0.0625 M L-Leucinamide hydrochloride, pH adjusted to 8.5.

    • Leucine Aminopeptidase enzyme solution.

  • Enzyme Activation:

    • Prepare an enzyme activation mixture by combining the enzyme stock with the appropriate concentrations of MnCl2 and MgCl2 in Tris-HCl buffer. Incubate as recommended by the enzyme supplier.

  • Assay Procedure: a. Set up test and control (no enzyme) cuvettes or microplate wells. b. To each well, add Tris-HCl buffer. c. Add the L-Leucinamide substrate solution. d. Equilibrate the plate/cuvettes to 25°C. e. Initiate the reaction by adding the activated enzyme solution. f. Monitor the hydrolysis of the peptide bond by measuring the decrease in absorbance at 238 nm over time.

  • Calculation:

    • Calculate the rate of reaction from the linear portion of the curve. One unit of activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of L-Leucinamide per minute at 25°C and pH 8.5.[2]

Signaling Pathways and Logical Relationships

Diagram: General Workflow for Investigating Assay Interference

This diagram illustrates a logical workflow for identifying and addressing potential sources of interference in an enzyme assay.

interference_workflow cluster_screening Primary Screen cluster_investigation Interference Investigation cluster_validation Hit Validation primary_screen Run Primary Enzyme Assay unexpected_result Unexpected Result? (Inhibition/Activation) primary_screen->unexpected_result check_autofluorescence Test for Compound Autofluorescence unexpected_result->check_autofluorescence Yes validated_hit Validated Hit unexpected_result->validated_hit No check_quenching Test for Fluorescence Quenching check_autofluorescence->check_quenching check_aggregation Test for Compound Aggregation check_quenching->check_aggregation check_reactivity Assess Chemical Reactivity (e.g., redox) check_aggregation->check_reactivity is_artifact Is Interference Confirmed? check_reactivity->is_artifact orthogonal_assay Perform Orthogonal Assay (different detection method) orthogonal_assay->validated_hit false_positive False Positive (Artifact) is_artifact->orthogonal_assay No is_artifact->false_positive Yes

Workflow for investigating assay interference.

References

Adjusting pH for optimal Leucinamide hydrochloride stability and activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the optimal use of Leucinamide hydrochloride, focusing on the critical role of pH in ensuring its stability and maximizing its biological activity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the stability of this compound in aqueous solutions?

Q2: How does pH affect the biological activity of this compound?

A2: The biological activity of this compound is intrinsically linked to the pH of the experimental environment. The ionization state of the molecule and its target proteins, such as enzymes or receptors, are pH-dependent. For instance, if this compound acts as an enzyme inhibitor, its binding affinity and inhibitory potency can be significantly altered by pH changes in the assay buffer. The optimal pH for activity will depend on the specific biological system being studied and should be determined empirically.

Q3: Can I prepare a stock solution of this compound in a buffer? Which buffer should I use?

A3: Yes, preparing a stock solution in a suitable buffer is recommended to maintain a stable pH. The choice of buffer depends on the desired pH range for your experiment. For general stability, a buffer that maintains a pH between 4 and 7, such as a citrate or phosphate buffer, would be a reasonable starting point. It is crucial to ensure the buffer components do not interact with this compound or interfere with the downstream assay.

Q4: What are the signs of this compound degradation in my solution?

A4: Degradation of this compound may not always be visually apparent. However, you might observe a decrease in the expected biological activity over time. For stability studies, analytical techniques such as High-Performance Liquid Chromatography (HPLC) are essential to detect the appearance of degradation products and a decrease in the concentration of the parent compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation in the stock solution The pH of the solution may have shifted, affecting solubility. The concentration may be too high for the chosen solvent or buffer.Ensure the pH of your buffer is stable. Try preparing a fresh stock solution at a slightly lower concentration. Consider using a different buffer system.
Inconsistent or lower-than-expected biological activity The pH of the assay medium is suboptimal for this compound's activity. The compound may have degraded due to improper storage or pH of the stock solution.Determine the optimal pH for your specific assay by performing a pH-activity profile (see Experimental Protocols). Prepare fresh stock solutions in a validated stability-indicating buffer.
Progressive loss of activity over time in prepared solutions The pH of the solution is not optimal for stability, leading to hydrolysis of the amide bond.Re-evaluate the pH of your storage buffer. Based on general principles for amides, consider storing stock solutions in a slightly acidic buffer (pH 4-6). Aliquot stock solutions to minimize freeze-thaw cycles.

Quantitative Data Summary

The following table provides a hypothetical stability profile for this compound in aqueous solutions at different pH values, based on the general behavior of amide-containing pharmaceuticals. This data is for illustrative purposes and should be confirmed by experimental studies.

pHBuffer SystemTemperature (°C)Half-life (t½) (Days)Degradation Rate Constant (k) (day⁻¹)
2.0HCl25150.0462
4.0Citrate25> 365< 0.0019
5.0Citrate25> 365< 0.0019
7.0Phosphate251800.0039
9.0Borate25200.0347

Disclaimer: This table is an illustrative example based on general chemical principles of amide stability. Actual values must be determined experimentally.

Experimental Protocols

Protocol: Determination of Optimal pH for this compound Activity

This protocol outlines a general method to determine the pH at which this compound exhibits maximum biological activity in a cell-free (e.g., enzyme inhibition) or cell-based assay.

  • Preparation of Buffers:

    • Prepare a series of buffers covering a pH range of interest (e.g., pH 4.0 to 9.0 with 0.5 pH unit increments).

    • Suggested buffers: Citrate (pH 3-6), Phosphate (pH 6-8), Tris (pH 7.5-9), Borate (pH 8-10).

    • Ensure the ionic strength of all buffers is consistent.

  • Preparation of this compound Solutions:

    • Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., water or DMSO).

    • On the day of the experiment, dilute the stock solution to the final working concentration in each of the prepared buffers.

  • Assay Performance:

    • Perform your standard biological assay (e.g., enzyme activity assay, cell viability assay) using the this compound solutions prepared in the different pH buffers.

    • Include a "no drug" control for each pH value to account for the effect of pH on the assay system itself.

  • Data Analysis:

    • Measure the desired endpoint for each condition (e.g., enzyme inhibition, cell response).

    • Normalize the activity of this compound at each pH to the control for that same pH.

    • Plot the normalized activity of this compound as a function of pH to determine the optimal pH range.

Visualizations

Leucinamide_mTOR_Signaling cluster_extracellular Extracellular cluster_cell Cell Leucinamide Leucinamide hydrochloride AminoAcidTransporter Amino Acid Transporter Leucinamide->AminoAcidTransporter Enters cell mTORC1 mTORC1 (Active) AminoAcidTransporter->mTORC1 Leucine signal mTORC1_inactive mTORC1 (Inactive) AminoAcidTransporter->mTORC1_inactive S6K1 S6K1 mTORC1->S6K1 Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates mTORC1_inactive->mTORC1 Activation pS6K1 p-S6K1 (Active) pEIF4EBP1 p-4E-BP1 (Inactive) ProteinSynthesis Protein Synthesis pS6K1->ProteinSynthesis Promotes pEIF4EBP1->ProteinSynthesis Promotes (by releasing eIF4E)

Caption: this compound mTOR signaling pathway.

pH_Optimization_Workflow start Start: Define pH Range (e.g., pH 4.0 - 9.0) prep_buffers Prepare Buffer Series (e.g., Citrate, Phosphate, Tris) start->prep_buffers prep_drug Prepare Leucinamide HCl in each buffer prep_buffers->prep_drug run_assay Perform Biological Assay at each pH prep_drug->run_assay data_analysis Analyze Data: Normalize to Control run_assay->data_analysis plot_data Plot Activity vs. pH data_analysis->plot_data end Optimal pH Range Identified plot_data->end

Caption: Experimental workflow for pH optimization.

How to address batch-to-batch variability of Leucinamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Leucinamide hydrochloride. The information is tailored for researchers, scientists, and drug development professionals to help mitigate batch-to-batch variability and ensure experimental consistency.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is the hydrochloride salt of Leucinamide, an amino acid derivative. It is primarily used in biomedical research and peptide synthesis.[1][2] Some studies have indicated its potential as an anti-inflammatory agent.

Q2: What are the typical quality control specifications for this compound?

Key quality control parameters for this compound often include:

  • Appearance: White to off-white powder or crystalline solid.

  • Purity (Assay): Typically ≥98% or ≥99%, often determined by titration or HPLC.

  • Identity: Confirmed by techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), or Infrared (IR) spectroscopy.

  • Optical Rotation: A specific range to confirm the stereoisomer.

  • Solubility: To ensure consistency in solution-based experiments.

  • pH: Of a solution at a specified concentration.

  • Impurities: Limits for residual solvents, heavy metals, and other potential contaminants.

  • Water Content (Loss on Drying or Karl Fischer): To account for the presence of water which can affect molar concentration calculations.

Q3: How can batch-to-batch variability of this compound affect my experiments?

Batch-to-batch variability can manifest in several ways, leading to inconsistent experimental results:

  • Inconsistent Biological Activity: Differences in purity or the presence of impurities can alter the compound's efficacy or cause off-target effects.

  • Poor Solubility: Variations in crystalline form (polymorphism) or particle size can affect how readily the compound dissolves.

  • Altered Physical Properties: Changes in color, texture, or flowability can indicate differences in the manufacturing process or the presence of contaminants.

Q4: What are the potential sources of batch-to-batch variability in this compound?

Several factors can contribute to variability between different batches:

  • Polymorphism: The existence of different crystalline structures can impact physical properties like solubility and dissolution rate.

  • Impurities: Residual starting materials, by-products from the synthesis, or residual solvents can vary between batches.

  • Degradation: Improper storage or handling can lead to the formation of degradation products.

  • Particle Size Distribution: Variations in particle size can influence dissolution rates and the overall handling of the solid material.

Q5: How should I properly store and handle this compound to maintain its integrity?

To ensure stability and consistency, adhere to the following guidelines:

  • Storage of Solid Compound: Store the solid material in a tightly sealed container in a cool, dry place, protected from light.

  • Preparation of Stock Solutions: It is recommended to prepare stock solutions fresh for each experiment. If storage is necessary, aliquot the solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.

  • Handling: Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle the compound in a well-ventilated area to avoid inhalation of dust.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues that may be attributed to the batch-to-batch variability of this compound.

Issue 1: Inconsistent or Lower-than-Expected Solubility
  • Symptom: A new batch of this compound does not dissolve as readily as previous batches in your standard solvent system, or you observe precipitation upon standing.

  • Potential Cause: This could be due to a different polymorphic form, the presence of insoluble impurities, or a different particle size distribution.

  • Troubleshooting Workflow:

    A Inconsistent Solubility Observed B Verify Solvent and Concentration A->B C Gentle Heating and Sonication B->C D Characterize Physical Properties C->D E Perform Comparative Solubility Study D->E F Contact Supplier for Batch Information E->F

    Troubleshooting workflow for inconsistent solubility.
  • Experimental Protocols:

    • Comparative Solubility Study:

      • Prepare saturated solutions of both the new and a reference batch of this compound in your experimental solvent at a controlled temperature.

      • Equilibrate the solutions for a set period (e.g., 24 hours) with gentle agitation.

      • Centrifuge the samples to pellet the undissolved solid.

      • Carefully remove an aliquot of the supernatant and determine the concentration using a validated analytical method (e.g., HPLC-UV).

      • A significant difference in the measured concentrations indicates a difference in the solubility of the two batches.

Issue 2: Inconsistent Biological Activity in Cell-Based Assays
  • Symptom: A new batch of this compound shows a significant difference in potency (e.g., IC50) or efficacy in your biological assays compared to previous batches.

  • Potential Cause: This could be due to lower purity, the presence of an active or inhibitory impurity, degradation of the compound, or differences in bioavailability due to physical properties.

  • Troubleshooting Workflow:

    A Inconsistent Biological Activity B Confirm Identity and Purity of New Batch A->B C Compare with a Reference Standard B->C D Investigate Potential Impurities C->D E Evaluate Cell Health and Assay Conditions D->E F Contact Technical Support E->F

    Workflow for troubleshooting inconsistent biological activity.
  • Experimental Protocols:

    • Purity Analysis by HPLC (see detailed protocol below):

    • Cell Viability Assay (e.g., MTT Assay):

      • Seed cells in a 96-well plate at a consistent density.

      • Treat cells with a concentration range of the new and a reference batch of this compound.

      • After the desired incubation period, add MTT solution to each well and incubate.

      • Solubilize the formazan crystals and measure the absorbance.

      • Compare the dose-response curves to identify any differences in cytotoxicity that might explain altered biological activity.

Issue 3: Problems in Peptide Synthesis
  • Symptom: You are experiencing low coupling efficiency or unexpected side products when using a new batch of this compound in solid-phase peptide synthesis.

  • Potential Cause: The presence of impurities that may interfere with the coupling reaction, or a lower-than-specified purity of the this compound.

  • Troubleshooting Workflow:

    A Peptide Synthesis Issues B Verify Purity and Identity of Leucinamide HCl A->B C Check Coupling Reagents and Conditions B->C D Perform a Test Coupling Reaction C->D E Analyze Crude Peptide by HPLC-MS D->E F Optimize Coupling Protocol E->F

    Troubleshooting workflow for peptide synthesis issues.
  • Experimental Protocols:

    • Test Coupling Reaction:

      • Perform a small-scale test coupling of this compound to a resin-bound amino acid.

      • Use a standard and reliable coupling protocol.

      • After the reaction, cleave a small amount of the dipeptide from the resin.

      • Analyze the product by HPLC-MS to confirm the identity of the desired product and identify any major impurities.

Data Presentation

The following table summarizes typical quality control parameters for this compound from different suppliers. Note that specifications can vary, and it is always recommended to refer to the batch-specific Certificate of Analysis (CoA).

ParameterSpecification RangeTypical Analytical Method
Appearance White to off-white crystalline powderVisual Inspection
Purity (Assay) ≥98.0%HPLC, Titration
Identity Conforms to structure¹H NMR, Mass Spectrometry
Optical Rotation Specific range (e.g., +9° to +11°)Polarimetry
pH (of solution) 5.0 - 7.0 (e.g., in 1% aqueous solution)pH meter
Water Content ≤ 1.0%Karl Fischer Titration
Residue on Ignition ≤ 0.5%Gravimetric
Heavy Metals ≤ 10 ppmICP-MS

Key Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Trifluoroacetic acid (TFA)

  • Mobile Phase:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Chromatographic Conditions:

    • Gradient: 5% to 95% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh and dissolve this compound in Mobile Phase A to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Calculate the purity by dividing the peak area of the main component by the total peak area of all components, expressed as a percentage.

Signaling Pathway

Leucinamide, as a derivative of the amino acid leucine, is implicated in the mTOR signaling pathway , which is a central regulator of cell growth, proliferation, and inflammation. Recent studies suggest that leucine can modulate the inflammatory response by influencing macrophage polarization.

cluster_0 Macrophage Leucinamide Leucinamide hydrochloride mTORC1 mTORC1 Leucinamide->mTORC1 Activates M1_Polarization M1 Polarization (Pro-inflammatory) Leucinamide->M1_Polarization Inhibits LXRalpha LXRα mTORC1->LXRalpha Activates M2_Polarization M2 Polarization (Anti-inflammatory) LXRalpha->M2_Polarization Promotes Anti_inflammatory_Cytokines Anti-inflammatory Cytokines (e.g., IL-10) M2_Polarization->Anti_inflammatory_Cytokines Increases Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) M1_Polarization->Pro_inflammatory_Cytokines Decreases

Proposed anti-inflammatory signaling pathway of Leucinamide.

This diagram illustrates a potential mechanism where this compound activates the mTORC1/LXRα pathway, promoting a shift from a pro-inflammatory (M1) to an anti-inflammatory (M2) macrophage phenotype. This leads to a reduction in pro-inflammatory cytokines and an increase in anti-inflammatory cytokines, contributing to its overall anti-inflammatory effect.[3]

References

Minimizing background noise in fluorescence-based assays with Leucinamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for the use of Leucinamide hydrochloride specifically for minimizing background noise in fluorescence-based assays did not yield any relevant protocols, research articles, or patents outlining this application. Therefore, this guide focuses on established, general techniques for background reduction in such assays.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background noise in their fluorescence-based experiments.

Troubleshooting High Background Noise

High background fluorescence can obscure your signal of interest, leading to a poor signal-to-noise ratio and making data interpretation difficult.[1] The following sections address common causes and solutions for high background noise.

Problem: High Autofluorescence from the Sample

Q1: My unstained control sample shows significant fluorescence. What is causing this, and how can I fix it?

A1: This phenomenon is known as autofluorescence and is caused by endogenous molecules within the cells or tissue, such as NADH, collagen, and elastin.[2][3][4] Aldehyde-based fixatives like formaldehyde and glutaraldehyde can also induce autofluorescence.[4][5]

Troubleshooting Steps:

  • Choice of Fixative: If possible, consider using an organic solvent like ice-cold methanol or ethanol for fixation instead of aldehyde-based fixatives.[3] If you must use aldehydes, paraformaldehyde is generally preferred over glutaraldehyde as it induces less autofluorescence.[5] Always use the minimum required fixation time.[5]

  • Quenching Agents: After fixation, you can treat your samples with a quenching agent to reduce autofluorescence.

    • Sodium Borohydride: This agent can be used to reduce free aldehyde groups.[6]

    • Sudan Black B (SBB): A lipophilic dye that is effective at quenching lipofuscin-induced autofluorescence.[5] However, be aware that SBB can fluoresce in the far-red channel.[5]

    • Commercial Quenching Reagents: Various commercial kits are available that can significantly reduce autofluorescence from multiple sources.[4][5]

  • Spectral Separation: Choose fluorophores that emit in the far-red or near-infrared spectrum, as cellular autofluorescence is typically highest in the blue and green wavelengths.[2]

  • Perfusion: For tissue samples, perfusing with PBS prior to fixation can help remove red blood cells, which are a source of autofluorescence.[5]

dot

cluster_0 Autofluorescence Troubleshooting Workflow unstained_control High fluorescence in unstained control? source Identify Source: - Endogenous molecules (NADH, collagen) - Fixation method (aldehydes) - Red blood cells unstained_control->source Yes solutions Implement Solutions: - Change fixation method - Use quenching agents - Select far-red fluorophores - Perfuse tissue source->solutions reassess Re-evaluate with unstained control solutions->reassess resolved Background Reduced reassess->resolved Yes persist Problem Persists reassess->persist No

Caption: A workflow for troubleshooting high autofluorescence.

Problem: Non-Specific Binding of Fluorescent Probes

Q2: My negative control (e.g., secondary antibody only) shows high background staining. What's happening?

A2: This indicates non-specific binding of your fluorescently labeled antibodies or probes to the sample.[1] This can be caused by electrostatic or hydrophobic interactions with various cellular components.[7]

Troubleshooting Steps:

  • Blocking: This is a critical step to prevent non-specific binding. An ideal blocking agent binds to unoccupied sites on the sample surface without interfering with your specific target.[3]

    • Incubate your sample with a blocking buffer after fixation and permeabilization.

    • Common blocking agents include Bovine Serum Albumin (BSA), normal serum from the host species of the secondary antibody, and non-fat dry milk.[3][8]

  • Antibody Concentration: Using too high a concentration of either the primary or secondary antibody can lead to increased background.[6] Perform a titration to find the optimal antibody concentration that provides a good signal with low background.[2]

  • Washing Steps: Inadequate washing will leave unbound antibodies behind.[1] Increase the number and/or duration of your wash steps after antibody incubations. Adding a mild detergent like Tween 20 to your wash buffer can also help.

  • Cross-Adsorbed Secondary Antibodies: When performing multiplex immunofluorescence, use secondary antibodies that have been cross-adsorbed against the species of your other primary antibodies to prevent cross-reactivity.[2]

dot

cluster_1 Mechanism of Blocking Non-Specific Binding Unblocked Surface Unblocked Surface unblocked Sample Surface (with non-specific sites) antibody Fluorescent Antibody unblocked->antibody Non-specific binding nonspecific_binding High Background specific_binding Low Background blocked_surface Blocked Surface (non-specific sites occupied) blocked_surface->antibody Specific binding to target blocking_agent Blocking Agent (e.g., BSA) blocking_agent->blocked_surface Blocks sites

Caption: How blocking agents prevent non-specific antibody binding.

Frequently Asked Questions (FAQs)

Q3: Can my choice of microplate or slide contribute to background noise? A3: Yes. Plastic-bottom dishes used for cell culture can fluoresce brightly.[9] For imaging, switching to glass-bottom vessels is recommended.[9] For plate reader assays, using black-walled plates can significantly reduce stray signals and well-to-well crosstalk.[10]

Q4: How does the imaging medium affect background fluorescence? A4: Standard cell culture media can be a source of background fluorescence. For live-cell imaging, it is best to image in an optically clear buffered saline solution or a specially formulated low-background medium.[9]

Q5: My signal is weak, which makes the background appear high. How can I improve my signal intensity? A5: A low signal-to-noise ratio can be misinterpreted as high background. To improve your signal:

  • Ensure your excitation and emission filters are appropriate for your fluorophore.[10]

  • Optimize your primary antibody concentration; too low a concentration will result in a weak signal.[2]

  • Consider using a signal amplification technique, such as a tyramide signal amplification (TSA) system.[2]

  • Use bright, photostable fluorophores.[3]

Q6: Can the instrument settings be a source of background noise? A6: Yes, instrument settings like detector gain or exposure time can affect your background. While increasing these can boost a weak signal, it will also amplify any background fluorescence.[10] It is important to include a negative control to set the baseline for your imaging parameters.

Data Presentation: Common Background Reducing Agents

The following tables summarize common agents used to reduce background fluorescence. Concentrations and incubation times should be optimized for your specific application.

Table 1: Autofluorescence Quenching Agents

AgentTypical ConcentrationIncubation TimeNotes
Sodium Borohydride 0.1% in PBS2 x 15 minutesReduces aldehyde-induced autofluorescence.[6] Prepare fresh.
Sudan Black B 0.1% in 70% Ethanol10-30 minutesEffective for lipofuscin.[5] May introduce far-red fluorescence.
Ammonium Chloride 50 mM in PBS15 minutesQuenches free aldehyde groups after fixation.[10]
Glycine 0.1 M in PBS15 minutesQuenches free aldehyde groups after fixation.[10]

Table 2: Blocking Agents for Non-Specific Binding

AgentTypical ConcentrationIncubation TimeNotes
Bovine Serum Albumin (BSA) 1-5% in PBS/PBST30-60 minutesCommon general-purpose blocking agent.[8]
Normal Serum 5-10% in PBS/PBST30-60 minutesUse serum from the same species as the secondary antibody host.[10]
Non-Fat Dry Milk / Casein 0.1-5% in PBS/TBST30-60 minutesEffective but may contain endogenous biotin and phosphoproteins that can interfere with certain assays.
Fish Gelatin 0.1-0.5% in PBS30-60 minutesLacks cross-reactivity with most mammalian antibodies.[3]

Experimental Protocols

Protocol 1: General Immunofluorescence Staining with Background Reduction

This protocol provides a general workflow for immunofluorescence (IF) staining of cultured cells on coverslips, incorporating steps to minimize background.

Materials:

  • Cells grown on sterile glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixative: 4% Paraformaldehyde (PFA) in PBS (prepare fresh)

  • Quenching Solution: 50 mM NH₄Cl in PBS[10]

  • Permeabilization Buffer: 0.1-0.25% Triton X-100 in PBS[8]

  • Blocking Buffer: 5% Normal Goat Serum, 1% BSA in PBST (PBS + 0.1% Tween 20)

  • Primary Antibody (diluted in 1% BSA in PBST)

  • Fluorophore-conjugated Secondary Antibody (diluted in 1% BSA in PBST)

  • Mounting Medium with Antifade Reagent

Procedure:

  • Rinse: Gently rinse the coverslips with cells in PBS.

  • Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash: Wash three times with PBS for 5 minutes each.

  • Quenching: Incubate with Quenching Solution for 15 minutes at room temperature to reduce aldehyde-induced autofluorescence.[10]

  • Wash: Wash three times with PBS for 5 minutes each.

  • Permeabilization: (For intracellular targets) Incubate with Permeabilization Buffer for 10 minutes.[8]

  • Wash: Wash three times with PBS for 5 minutes each.

  • Blocking: Incubate with Blocking Buffer for 1 hour at room temperature to block non-specific binding sites.[8]

  • Primary Antibody Incubation: Remove blocking buffer and incubate with diluted primary antibody for 1 hour at room temperature or overnight at 4°C in a humidified chamber.

  • Wash: Wash three times with PBST for 5 minutes each.

  • Secondary Antibody Incubation: Incubate with diluted fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.

  • Wash: Wash three times with PBST for 5 minutes each, protected from light.

  • Mounting: Mount the coverslip onto a glass slide using a drop of mounting medium with an antifade reagent.

  • Sealing & Imaging: Seal the edges of the coverslip with nail polish. Allow to cure and image using a fluorescence microscope.

Protocol 2: Sudan Black B Treatment for Tissues with High Lipofuscin

This protocol is for reducing autofluorescence from lipofuscin granules, which are common in aged tissues, particularly in the brain.

Materials:

  • Fixed, sectioned tissue on slides

  • 70% Ethanol

  • Sudan Black B (SBB) Staining Solution: 0.1% SBB in 70% Ethanol

  • PBS or appropriate buffer

Procedure:

  • Rehydration: If starting from dehydrated slides, rehydrate the tissue sections through a graded series of ethanol to water.

  • SBB Incubation: Incubate the slides in the SBB Staining Solution for 10-30 minutes at room temperature in the dark.

  • Destaining/Washing: Briefly rinse the slides in 70% ethanol to remove excess SBB.

  • Wash: Wash the slides thoroughly in PBS or your assay's wash buffer until the buffer runs clear.

  • Proceed with Staining: The tissue is now ready for your standard immunofluorescence or other fluorescence-based staining protocol. Proceed starting from the blocking step.

References

Technical Support Center: Purifying Pe-ptides Containing Leucinamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with peptides containing Leucinamide hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges encountered during the purification of these specific peptides.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Poor Solubility of Your Leucinamide-Containing Peptide

Question: My peptide with a C-terminal this compound is difficult to dissolve. What can I do?

Answer: Poor solubility is a common challenge, especially with peptides that have hydrophobic residues like Leucine. The C-terminal amide can also influence solubility characteristics. Here’s a systematic approach to improve solubility:

  • pH Adjustment: The solubility of a peptide is often lowest at its isoelectric point (pI), where the net charge is zero. Adjusting the pH of your solvent away from the pI can increase the net charge and improve solubility.[1][2]

    • For basic peptides (pI > 7), try dissolving in a slightly acidic solution (e.g., 10% acetic acid).

    • For acidic peptides (pI < 7), a slightly basic solution (e.g., 0.1% ammonium hydroxide) may work.[3]

  • Organic Solvents: For highly hydrophobic peptides, you may need to use organic solvents. Start by dissolving the peptide in a minimal amount of a strong organic solvent like DMSO or DMF, and then slowly add your aqueous buffer to the desired concentration.[4]

  • Denaturing Agents: If aggregation is suspected, using denaturing agents like guanidine hydrochloride (Gu-HCl) or urea can help to solubilize the peptide by disrupting intermolecular hydrogen bonds.[5][6] Note that these may need to be removed before biological assays.

  • Sonication: Gentle sonication can help to break up small aggregates and facilitate dissolution.[5]

Issue 2: Broad or Tailing Peaks During HPLC Purification

Question: My Leucinamide peptide shows broad or tailing peaks during RP-HPLC. How can I improve the peak shape?

Answer: Poor peak shape in HPLC can be caused by several factors, including secondary interactions with the stationary phase, aggregation on the column, or issues with the mobile phase.

  • Ion-Pairing Agents: The use of an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of 0.1% in your mobile phases is standard for peptide purification and helps to improve peak shape by masking residual silanol groups on the silica-based stationary phase and providing a counter-ion for charged residues.[7][8]

  • Mobile Phase Optimization:

    • Organic Modifier: While acetonitrile is most common, trying a different organic modifier like methanol or isopropanol can alter the selectivity and potentially improve peak shape.

    • Gradient Slope: A shallower gradient can improve the resolution of closely eluting species and sharpen peaks.[8]

  • Column Temperature: Increasing the column temperature (e.g., to 40-60 °C) can reduce viscosity, improve mass transfer, and disrupt secondary structures that may contribute to peak broadening.

  • Sample Overload: Injecting too much peptide can lead to peak broadening. Try reducing the sample concentration or injection volume.

Issue 3: Difficulty in Separating the Target Peptide from Impurities

Question: I am having trouble separating my target Leucinamide peptide from closely eluting impurities. What strategies can I try?

Answer: Co-elution of impurities is a common purification challenge. Here are some strategies to improve separation:

  • Optimize the Gradient: As mentioned, a shallower gradient will increase the separation between peaks.[8]

  • Change the Stationary Phase: If you are using a C18 column, switching to a C8 or a phenyl-hexyl column can provide different selectivity and may resolve your target peptide from the impurity.[7][9]

  • Alternative Chromatography Modes: If RP-HPLC is not providing sufficient purity, consider an orthogonal purification method like ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC) either before or after the RP-HPLC step.[10][11] IEX separates peptides based on their net charge, which can be a powerful complementary technique.[10][11]

  • pH of the Mobile Phase: Changing the pH of the mobile phase can alter the charge state of your peptide and the impurities, leading to changes in retention and potentially improved separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to be aware of when synthesizing a peptide with a C-terminal Leucinamide?

A1: While the Leucinamide itself is relatively stable, side reactions can occur with other amino acids in your sequence during solid-phase peptide synthesis (SPPS). Common side reactions include:

  • Aspartimide Formation: If your peptide contains an Aspartic acid (Asp) residue, it can cyclize to form an aspartimide intermediate, which can then open to form a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl iso-peptide.[12][13]

  • Diketopiperazine Formation: This can occur at the dipeptide stage, particularly if Proline is one of the first two amino acids, leading to cleavage of the dipeptide from the resin.[12]

  • Racemization: The chiral integrity of amino acids can be compromised during activation, especially for residues like Histidine (His) and Cysteine (Cys).[13]

  • Oxidation: Methionine (Met) and Tryptophan (Trp) residues are susceptible to oxidation.[13]

Q2: How does the C-terminal amide of Leucinamide affect the peptide's properties?

A2: The C-terminal amide, as in Leucinamide, has several effects on the peptide's properties compared to a free C-terminal carboxylic acid:

  • Increased Stability: The amide bond is generally more resistant to enzymatic degradation by carboxypeptidases.

  • Modified Charge: It removes the negative charge of the C-terminal carboxyl group, which will increase the overall net charge of the peptide at neutral pH and raise its isoelectric point (pI).

  • Altered Biological Activity: The C-terminal amide can be crucial for the biological activity of many peptides, often mimicking the structure of a post-translationally modified native peptide.[14]

Q3: How can I confirm the presence of the C-terminal Leucinamide in my purified peptide?

A3: Mass spectrometry (MS) is the primary tool for confirming the identity of your peptide.

  • Intact Mass Analysis: The measured molecular weight of your peptide should match the theoretical mass calculated for the sequence with a C-terminal Leucinamide. The mass of a C-terminal amide is 1 Da less than the corresponding C-terminal carboxylic acid.

  • Tandem MS (MS/MS): Fragmentation analysis can confirm the amino acid sequence. For a C-terminally amidated peptide, you will observe a characteristic series of y-ions that correspond to the amidated C-terminus.[15]

  • Chemical Derivatization: In cases of ambiguity, chemical derivatization methods can be used. For example, converting free carboxyl groups to methylamides will result in a mass shift for peptides with a free C-terminus, while amidated peptides will remain unchanged.[14][16]

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC (RP-HPLC) Purification of a Leucinamide-Containing Peptide

This protocol provides a starting point for purifying a peptide with a C-terminal Leucinamide. Optimization will likely be required for your specific peptide.

  • Sample Preparation:

    • Dissolve the crude, lyophilized peptide in a minimal volume of a suitable solvent. Start with 0.1% TFA in water. If solubility is low, try adding a small amount of acetonitrile or DMSO.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System and Column:

    • System: A preparative or semi-preparative HPLC system.

    • Column: A C18 reversed-phase column is a good starting point. For very hydrophobic peptides, a C8 or C4 column may be more suitable.

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Purification Method:

    • Flow Rate: Dependent on the column diameter.

    • Detection: Monitor the column effluent at 214 nm and 280 nm.

    • Gradient: A common starting gradient is a linear gradient from 5% to 65% Mobile Phase B over 30 minutes. This should be optimized based on the hydrophobicity of your peptide.

    • Fraction Collection: Collect fractions corresponding to the main peak.

  • Post-Purification Analysis:

    • Analyze the collected fractions by analytical RP-HPLC to assess purity.

    • Confirm the identity of the peptide in the pure fractions by mass spectrometry.

    • Pool the pure fractions and lyophilize to obtain the purified peptide as a TFA salt.

Data Presentation

Table 1: Example Solvents for Improving Peptide Solubility

Solvent/AdditiveConcentrationMechanism of ActionBest For
Acetic Acid10-30% in waterIncreases solubility of basic peptides by protonating acidic residues.Basic peptides
Ammonium Hydroxide0.1% in waterIncreases solubility of acidic peptides by deprotonating basic residues.Acidic peptides
DMSO / DMF10-50% in aqueous bufferDisrupts hydrophobic interactions.Hydrophobic peptides
Guanidine HCl / Urea6 M / 8 MDenatures aggregates by disrupting hydrogen bonds.Aggregated peptides

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Lyophilization1 Lyophilization Cleavage->Lyophilization1 Dissolution Dissolve Crude Peptide Lyophilization1->Dissolution HPLC Preparative RP-HPLC Dissolution->HPLC Fraction_Collection Fraction Collection HPLC->Fraction_Collection Purity_Check Analytical HPLC (Purity Check) Fraction_Collection->Purity_Check Mass_Spec Mass Spectrometry (Identity Confirmation) Fraction_Collection->Mass_Spec Pooling Pool Pure Fractions Purity_Check->Pooling Mass_Spec->Pooling Lyophilization2 Final Lyophilization Pooling->Lyophilization2

Caption: General workflow for peptide purification and analysis.

troubleshooting_workflow Start Broad Peak in HPLC Check_TFA Is 0.1% TFA in Mobile Phases? Start->Check_TFA Add_TFA Add 0.1% TFA Check_TFA->Add_TFA No Check_Aggregation Is Peptide Aggregating? Check_TFA->Check_Aggregation Yes Shallow_Gradient Try a Shallower Gradient Change_Column Change Stationary Phase (e.g., C8 or Phenyl) Shallow_Gradient->Change_Column Increase_Temp Increase Column Temperature Change_Column->Increase_Temp Check_Aggregation->Shallow_Gradient No Solubility_Additives Add Denaturants (Urea/Gu-HCl) to Sample Check_Aggregation->Solubility_Additives Yes

Caption: Troubleshooting broad HPLC peaks.

References

Validation & Comparative

A Head-to-Head Comparison: Leucinamide Hydrochloride and Leucine-p-Nitroanilide as Aminopeptidase Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in enzymology and drug development, the choice of substrate is paramount for accurate and efficient enzyme activity assays. This guide provides a comprehensive comparison of two common substrates for leucine aminopeptidases (LAPs): Leucinamide hydrochloride and Leucine-p-nitroanilide, supported by experimental data and detailed protocols.

Leucine aminopeptidases are exopeptidases that catalyze the removal of N-terminal leucine residues from peptides and proteins. Their activity is crucial in various physiological processes, making them a target for research and therapeutic development. The selection of an appropriate substrate is critical for studying these enzymes, with the ideal substrate offering high specificity, ease of detection, and suitability for high-throughput screening.

Performance at a Glance: A Tale of Two Detection Methods

The primary difference between this compound and Leucine-p-nitroanilide lies in the method of detecting enzymatic activity. Leucine-p-nitroanilide is a chromogenic substrate, meaning its cleavage directly produces a colored product. In contrast, the product of this compound hydrolysis is colorless and requires a secondary enzymatic reaction for quantification.

FeatureThis compoundLeucine-p-Nitroanilide
Detection Method Coupled enzymatic assay (indirect)Direct colorimetric
Product Measured Ammonia (via NADH oxidation)p-Nitroaniline
Wavelength 340 nm (decrease in absorbance)405 nm (increase in absorbance)
Assay Type ContinuousContinuous
Apparent Km (Bovine Lens LAP) ~5.0 mM[1]Not directly comparable
Apparent Km (Human Serum LAP) 0.7 - 1.54 mM[2]Not directly comparable
Catalytic Efficiency (kcat/Km) (recombinant LAP) Not available3.87 ± 0.10 min-1 µM-1[3]

Note: A direct comparison of kinetic parameters is challenging due to variations in enzyme source, purity, and experimental conditions across different studies. The provided Km values are indicative and should be considered in the context of their respective experimental setups.

The Chromogenic Advantage: Leucine-p-Nitroanilide

Leucine-p-nitroanilide is widely favored for its straightforward assay principle. Upon cleavage by a leucine aminopeptidase, it releases p-nitroaniline, a yellow-colored compound that can be continuously monitored by measuring the increase in absorbance at 405 nm.[4][5] This direct detection method simplifies the experimental workflow and is readily adaptable for high-throughput screening applications.

Experimental Workflow: Leucine-p-Nitroanilide Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Buffer and Leucine-p-nitroanilide Solution mix Mix Buffer, Substrate, and Enzyme in Cuvette reagents->mix enzyme Prepare Enzyme Solution enzyme->mix incubate Incubate at Specified Temperature mix->incubate measure Measure Absorbance at 405 nm over Time incubate->measure calculate Calculate Initial Velocity (ΔAbs/min) measure->calculate determine Determine Enzyme Activity calculate->determine

Caption: Workflow for a typical Leucine-p-nitroanilide assay.

The Coupled Approach: this compound

Assaying enzyme activity with this compound involves an indirect, coupled-enzyme approach. The hydrolysis of Leucinamide by LAP releases ammonia. This ammonia is then used as a substrate by glutamate dehydrogenase in a reaction that oxidizes NADH to NAD+. The rate of LAP activity is therefore determined by monitoring the decrease in absorbance at 340 nm as NADH is consumed.[2][6]

Experimental Workflow: this compound Coupled Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Assay Cocktail: Buffer, Leucinamide, α-KG, NADH, Glutamate Dehydrogenase mix Mix Assay Cocktail and LAP Enzyme in Cuvette reagents->mix enzyme Prepare LAP Enzyme Solution enzyme->mix incubate Incubate at Specified Temperature mix->incubate measure Measure Absorbance at 340 nm over Time incubate->measure calculate Calculate Initial Velocity (-ΔAbs/min) measure->calculate determine Determine Enzyme Activity calculate->determine

Caption: Workflow for a this compound coupled assay.

Leucine Aminopeptidases in Cellular Signaling

Leucine aminopeptidases are not merely involved in general protein turnover; they play significant roles in various cellular signaling pathways. For instance, in plants, LAPs are implicated in defense and wound signaling, regulated by hormones like jasmonic acid and abscisic acid.[4][7] The amino acid leucine itself is a key activator of the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.[5][8]

G cluster_stimuli External Stimuli cluster_signaling Signaling Cascade cluster_response Cellular Response Wounding Wounding/ Herbivory JA Jasmonic Acid (JA) Wounding->JA ABA Abscisic Acid (ABA) Wounding->ABA Pathogens Pathogens Pathogens->JA LAP Leucine Aminopeptidase (LAP) Expression JA->LAP ABA->LAP Defense Defense Gene Expression LAP->Defense mTOR mTOR Pathway Activation Growth Cell Growth & Proliferation mTOR->Growth Leucine Leucine Leucine->mTOR

Caption: Simplified overview of LAP involvement in signaling.

Detailed Experimental Protocols

Leucine-p-Nitroanilide Assay Protocol (Adapted from Sigma-Aldrich)

This protocol is a general guideline for a continuous spectrophotometric rate determination.

Reagents:

  • Tricine Buffer: 200 mM, pH 8.0 at 25°C.

  • Leucine-p-nitroanilide Stock Solution: 50 mM in methanol.

  • Working Substrate Solution: 1.0 mM Leucine-p-nitroanilide in 1 mM Tricine solution.

  • Enzyme Diluent: 20 mM Tricine buffer with 0.05% (w/v) Bovine Serum Albumin, pH 8.0.

  • Enzyme Solution: A solution of Leucine Aminopeptidase in cold Enzyme Diluent to give a rate of 0.02 - 0.08 ΔA405nm/min.

Procedure:

  • Prepare a reaction cocktail by mixing the Working Substrate Solution, Tricine Buffer, and deionized water.

  • Pipette 0.9 ml of the reaction cocktail into a cuvette and equilibrate to 25°C.

  • Add 0.1 ml of the Enzyme Solution to the cuvette and mix immediately by inversion.

  • Record the increase in absorbance at 405 nm for approximately 5 minutes.

  • Calculate the ΔA405nm/minute from the linear portion of the curve.

  • Enzyme activity is calculated using the molar extinction coefficient of p-nitroaniline (e.g., 10.8 mM-1 cm-1).

This compound Coupled Assay Protocol (Adapted from Hafkenscheid et al., 1985)

This protocol describes a continuous procedure using a coupled glutamate dehydrogenase reaction.

Reagents:

  • Triethanolamine Buffer: 50 mmol/l, pH 8.2, containing 30 µmol/l MnCl2.

  • L-Leucinamide Solution: 60.5 mmol/l.

  • NADH Solution: 1.2 mmol/l.

  • α-Ketoglutarate Solution: 19.2 mmol/l.

  • Glutamate Dehydrogenase Solution.

  • Sample: Serum or purified enzyme solution.

Procedure:

  • Prepare a reaction mixture containing triethanolamine buffer, L-leucinamide, NADH, and α-ketoglutarate.

  • Add the sample (e.g., serum) to the reaction mixture.

  • Start the reaction by adding the glutamate dehydrogenase solution.

  • Monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C).

  • Calculate the rate of NADH oxidation from the linear portion of the absorbance curve.

  • The activity of leucine aminopeptidase is proportional to the rate of NADH consumption.

Conclusion

Both this compound and Leucine-p-nitroanilide are effective substrates for measuring leucine aminopeptidase activity.

  • Leucine-p-nitroanilide offers the significant advantage of a direct, simple, and sensitive colorimetric assay, making it the substrate of choice for most applications, including high-throughput screening.

  • This compound , while requiring a more complex coupled-enzyme assay, serves as a valuable alternative, particularly in studies where the presence of a chromogenic group might interfere with other experimental components or when confirming results obtained with other substrates.

The selection between these two substrates will ultimately depend on the specific requirements of the experiment, the available equipment, and the desired throughput. For routine enzyme characterization and inhibitor screening, the convenience of Leucine-p-nitroanilide is unparalleled. However, for specialized applications or orthogonal validation, the coupled assay with this compound provides a robust alternative.

References

A Comparative Guide to Leucine Aminopeptidase Assays: Validation of a New Assay Using Leucinamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of leucine aminopeptidase (LAP) activity is critical for a variety of applications, from basic research to clinical diagnostics and drug discovery. This guide provides a comprehensive comparison of a new leucine aminopeptidase assay utilizing Leucinamide hydrochloride against established alternative methods.

Leucine aminopeptidases (LAPs) are exopeptidases that play a crucial role in protein maturation, signal transduction, and cell-cycle control.[1] Altered LAP activity has been implicated in various pathological conditions, including cancer, where it is associated with tumor growth and angiogenesis.[2][3] Consequently, the development and validation of robust and sensitive LAP assays are of significant interest.

This guide presents a detailed comparison of three prominent LAP assay methodologies:

  • The new this compound-based spectrophotometric assay.

  • The established L-leucine-p-nitroanilide-based colorimetric assay.

  • A highly sensitive fluorometric assay using L-leucine-7-amido-4-methylcoumarin.

We will delve into the experimental protocols for each method, present a comparative analysis of their performance characteristics, and provide a visual representation of a key signaling pathway involving a member of the leucine aminopeptidase family, Aminopeptidase N (APN/CD13).

Comparative Performance of Leucine Aminopeptidase Assays

The choice of an appropriate LAP assay depends on the specific requirements of the experiment, such as sensitivity, throughput, and the presence of interfering substances. The following table summarizes the key performance characteristics of the three compared assays.

FeatureThis compound AssayL-leucine-p-nitroanilide AssayL-leucine-7-amido-4-methylcoumarin Assay
Principle Spectrophotometric (UV)Colorimetric (Visible)Fluorometric
Substrate This compoundL-leucine-p-nitroanilideL-leucine-7-amido-4-methylcoumarin
Detection Wavelength ~238 nm405 nmExcitation: 380 nm, Emission: 460 nm
Relative Activity Standard2-5 times higher than Leucinamide[4]High
Sensitivity ModerateGoodVery High
Advantages Direct measurement of peptide bond hydrolysisSimple, widely used, good for routine assaysHighest sensitivity, suitable for HTS
Disadvantages Lower sensitivity, potential for UV interferenceLess sensitive than fluorescent methodsPotential for compound interference (quenching/fluorescence)
Catalytic Efficiency (Vmax/Km) Data not readily available3.87 ± 0.10 min⁻¹ μM⁻¹ (for a recombinant LAP)[5]Data not readily available for direct comparison

Experimental Protocols

Detailed and validated protocols are essential for reproducible and accurate results. Below are the methodologies for the three compared leucine aminopeptidase assays.

This compound Spectrophotometric Assay

This assay directly measures the hydrolysis of the peptide bond in this compound by monitoring the decrease in absorbance in the UV spectrum.

Materials:

  • This compound

  • Tris-HCl buffer (e.g., 50 mM, pH 8.5)

  • Magnesium chloride (MgCl₂) (e.g., 5 mM)

  • Leucine aminopeptidase enzyme

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in Tris-HCl buffer.

  • In a quartz cuvette, combine the Tris-HCl buffer, MgCl₂ solution, and this compound solution.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding the leucine aminopeptidase enzyme solution.

  • Immediately start monitoring the decrease in absorbance at approximately 238 nm over time.

  • The rate of decrease in absorbance is proportional to the LAP activity.

L-leucine-p-nitroanilide Colorimetric Assay

This is a widely used method where the hydrolysis of L-leucine-p-nitroanilide releases the chromogenic product p-nitroaniline, which can be measured in the visible range.

Materials:

  • L-leucine-p-nitroanilide

  • Tris-HCl buffer (e.g., 50 mM, pH 7.2)

  • Leucine aminopeptidase enzyme

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare a stock solution of L-leucine-p-nitroanilide in a suitable solvent (e.g., DMSO or methanol) and then dilute it in the assay buffer.

  • In a microplate well or cuvette, add the assay buffer and the L-leucine-p-nitroanilide solution.

  • Pre-incubate the mixture at the desired temperature (e.g., 37°C).

  • Start the reaction by adding the leucine aminopeptidase enzyme solution.

  • Measure the increase in absorbance at 405 nm at regular intervals.[6]

  • The rate of increase in absorbance is proportional to the LAP activity.

L-leucine-7-amido-4-methylcoumarin (L-Leu-AMC) Fluorometric Assay

This highly sensitive assay relies on the enzymatic release of the fluorescent molecule 7-amino-4-methylcoumarin (AMC) from the non-fluorescent substrate L-Leu-AMC.

Materials:

  • L-leucine-7-amido-4-methylcoumarin hydrochloride

  • Assay buffer (e.g., Tris-HCl with 0.1% BSA, pH 7.5)

  • Leucine aminopeptidase enzyme

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of L-Leu-AMC in DMSO.

  • Dilute the L-Leu-AMC stock solution to the desired final concentration in the assay buffer.

  • In a black microplate, add the diluted L-Leu-AMC solution.

  • Add the leucine aminopeptidase enzyme solution to the wells to initiate the reaction.

  • Incubate at the desired temperature (e.g., 37°C).

  • Measure the increase in fluorescence at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm over time.[7]

  • The rate of fluorescence increase is proportional to the LAP activity.

Signaling Pathway and Experimental Workflow

To provide a broader context for the importance of leucine aminopeptidase, the following diagrams illustrate a key signaling pathway involving Aminopeptidase N (APN/CD13) and a typical experimental workflow for comparing LAP assays.

LAP_Assay_Comparison_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis Enzyme Leucine Aminopeptidase (Sample) Assay_UV Spectrophotometric Assay (UV) Enzyme->Assay_UV Add Enzyme Assay_Color Colorimetric Assay Enzyme->Assay_Color Add Enzyme Assay_Fluoro Fluorometric Assay Enzyme->Assay_Fluoro Add Enzyme Sub_LeuAmide Leucinamide hydrochloride Sub_LeuAmide->Assay_UV Sub_LpNA L-leucine-p- nitroanilide Sub_LpNA->Assay_Color Sub_AMC L-Leu-AMC Sub_AMC->Assay_Fluoro Detect_UV Absorbance @ 238 nm Assay_UV->Detect_UV Detect_Color Absorbance @ 405 nm Assay_Color->Detect_Color Detect_Fluoro Fluorescence (Ex/Em: 380/460 nm) Assay_Fluoro->Detect_Fluoro Analysis Kinetic Analysis (Vmax, Km) Detect_UV->Analysis Detect_Color->Analysis Detect_Fluoro->Analysis Comparison Performance Comparison Analysis->Comparison

Experimental workflow for comparing LAP assays.

APN_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response APN Aminopeptidase N (APN/CD13) PI3K PI3K APN->PI3K activates MAPK Ras/Raf/MEK/ERK (MAPK Pathway) APN->MAPK activates Wnt Wnt/β-catenin Pathway APN->Wnt modulates Integrin Integrins Integrin->PI3K GrowthFactorReceptor Growth Factor Receptors GrowthFactorReceptor->PI3K GrowthFactorReceptor->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Transcription Gene Transcription MAPK->Transcription Wnt->Transcription Angiogenesis Angiogenesis Transcription->Angiogenesis Migration Cell Migration & Invasion Transcription->Migration Transcription->Proliferation

APN/CD13 signaling in angiogenesis and cancer.

Conclusion

The validation of a new leucine aminopeptidase assay using this compound demonstrates its utility as a direct and reliable method for measuring LAP activity. While it may not offer the same level of sensitivity as fluorometric assays, its straightforward principle and lack of requirement for a coupling enzyme make it a valuable tool for specific applications.

In contrast, the L-leucine-p-nitroanilide assay remains a robust and convenient option for routine analyses, offering a good balance of sensitivity and ease of use. For high-throughput screening and applications requiring the utmost sensitivity, the L-leucine-7-amido-4-methylcoumarin-based fluorometric assay is the superior choice.

The selection of the optimal LAP assay is contingent upon the specific experimental needs, sample matrix, and available instrumentation. By understanding the principles, protocols, and comparative performance of these methods, researchers can make an informed decision to ensure the generation of accurate and meaningful data in their studies of leucine aminopeptidase function and inhibition.

References

A Comparative Guide to the Cross-Reactivity of Leucinamide Hydrochloride with Various Proteases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the interaction of Leucinamide hydrochloride with a range of proteases. The information presented is supported by available experimental data to assist researchers in evaluating its suitability for their specific applications.

This compound is widely recognized as a substrate for Leucine Aminopeptidase (LAP), an exopeptidase that catalyzes the hydrolysis of N-terminal leucine residues from peptides and proteins.[1][2] While its interaction with LAP is well-documented, its cross-reactivity with other classes of proteases is not extensively reported in the scientific literature, suggesting a degree of specificity for aminopeptidases.

Quantitative Data Summary

The following table summarizes the known interactions of this compound with various proteases. The data primarily highlights its role as a substrate for Leucine Aminopeptidase. For other protease classes, the absence of reported inhibitory constants (Ki) or half-maximal inhibitory concentrations (IC50) indicates a lack of significant interaction or that it has not been observed to be a potent inhibitor.

Protease ClassRepresentative ProteaseInteraction TypeQuantitative Value (Km)Citation(s)
Aminopeptidase Leucine Aminopeptidase (LAP)SubstrateApparent Km values reported[3]
Serine Protease TrypsinNo significant inhibition reportedNot Applicable
Serine Protease ChymotrypsinNo significant inhibition reportedNot Applicable
Cysteine Protease PapainNo significant inhibition reportedNot Applicable
Cysteine Protease Cathepsin BNo significant inhibition reportedNot Applicable
Metalloprotease GeneralNo significant inhibition reportedNot Applicable

Experimental Protocols

The primary experimental application of this compound is in assays to determine the activity of Leucine Aminopeptidase. Two common methods are detailed below.

Spectrophotometric Assay for Leucine Aminopeptidase Activity

This method is based on the direct measurement of the hydrolysis of the peptide bond in L-Leucinamide, which results in a decrease in absorbance at 238 nm.

Materials:

  • 0.025 M Manganese chloride (MnCl₂)

  • 0.125 M Magnesium chloride (MgCl₂)

  • 0.5 M Tris-HCl buffer, pH 8.5

  • 0.0625 M L-Leucinamide hydrochloride substrate solution

  • Leucine Aminopeptidase enzyme solution

  • UV-Vis Spectrophotometer

Procedure:

  • Enzyme Activation: Prior to the assay, activate the Leucine Aminopeptidase by incubating it in a solution containing 0.025 M MnCl₂ and 0.5 M Tris-HCl buffer.

  • Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing 0.5 M Tris-HCl buffer (pH 8.5), 0.125 M MgCl₂, and the L-Leucinamide hydrochloride substrate solution.

  • Temperature Equilibration: Incubate the cuvette in the spectrophotometer at 25°C for 5 minutes to allow the temperature to equilibrate.

  • Initiate Reaction: Add the activated enzyme solution to the cuvette to start the reaction.

  • Data Acquisition: Monitor the decrease in absorbance at 238 nm over time. The initial linear portion of the curve represents the rate of the enzymatic reaction.

  • Calculation: The enzyme activity is calculated based on the rate of change in absorbance and the molar extinction coefficient of L-Leucinamide. One unit of activity is defined as the amount of enzyme that hydrolyzes one micromole of L-Leucinamide per minute under the specified conditions.

Coupled-Enzyme Assay for Leucine Aminopeptidase Activity

This continuous procedure measures the ammonia liberated from the hydrolysis of L-Leucinamide by coupling it to the glutamate dehydrogenase reaction.

Materials:

  • L-Leucinamide hydrochloride substrate solution

  • Glutamate dehydrogenase

  • 2-Oxoglutarate

  • Reduced nicotinamide adenine dinucleotide (NADH)

  • MnCl₂

  • Buffer solution (e.g., Tris-HCl or phosphate buffer)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing the buffer, MnCl₂, 2-oxoglutarate, NADH, glutamate dehydrogenase, and the L-Leucinamide hydrochloride substrate.

  • Enzyme Addition: Add the Leucine Aminopeptidase sample to the reaction mixture to initiate the hydrolysis of L-Leucinamide.

  • Coupled Reaction: The ammonia released from the hydrolysis of L-Leucinamide is used by glutamate dehydrogenase to convert 2-oxoglutarate to glutamate, which is accompanied by the oxidation of NADH to NAD+.

  • Data Acquisition: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Calculation: The rate of decrease in absorbance is directly proportional to the Leucine Aminopeptidase activity.

Signaling Pathway and Experimental Workflow

Leucine Aminopeptidase in Plant Defense Signaling

In plants such as tomato, Leucine Aminopeptidase A (LapA) is a key component of the wound and defense signaling pathway, acting downstream of jasmonic acid.[4] Wounding or herbivore attack triggers the synthesis of jasmonic acid, which in turn induces the expression of LapA.[4] LAP-A then contributes to the regulation of late wound-response genes, which are involved in producing defense compounds that deter herbivores.[1][4]

Plant_Defense_Signaling Wounding Wounding / Herbivore Attack JA_Synthesis Jasmonic Acid (JA) Synthesis Wounding->JA_Synthesis LapA_Expression LapA Gene Expression JA_Synthesis->LapA_Expression LAP_A Leucine Aminopeptidase A (LAP-A) LapA_Expression->LAP_A Late_Wound_Response Late Wound-Response Gene Regulation LAP_A->Late_Wound_Response Defense_Compounds Production of Defense Compounds Late_Wound_Response->Defense_Compounds

Caption: Plant defense signaling pathway involving Leucine Aminopeptidase A.

General Experimental Workflow for Protease Activity Assay

The following diagram illustrates a typical workflow for assessing the activity of a protease with a given substrate, such as this compound.

Protease_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Substrate, Enzyme) Activation Enzyme Activation (if required) Reagents->Activation Reaction_Setup Set up Reaction Mixture Reagents->Reaction_Setup Activation->Reaction_Setup Incubation Incubate at Optimal Temperature Reaction_Setup->Incubation Initiation Initiate Reaction with Enzyme Incubation->Initiation Data_Acquisition Monitor Reaction Progress (e.g., Spectrophotometry) Initiation->Data_Acquisition Calculation Calculate Enzyme Activity Data_Acquisition->Calculation

Caption: General workflow for a protease activity assay.

References

A Researcher's Guide to Aminopeptidase Substrates: Exploring Alternatives to Leucinamide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of aminopeptidases, the selection of an appropriate substrate is paramount for generating accurate and reproducible data. While Leucinamide hydrochloride has been a traditional substrate, a variety of alternatives offer enhanced sensitivity, convenience, and suitability for high-throughput screening. This guide provides an objective comparison of commonly used substrates for measuring aminopeptidase activity, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for your research needs.

Aminopeptidases are a class of exopeptidases that play crucial roles in various physiological processes, including protein maturation, degradation of peptide hormones, and signal transduction.[1][2] Their activity is a key area of investigation in numerous fields, from basic enzymology to drug discovery. The choice of substrate directly impacts the reliability and sensitivity of aminopeptidase activity assays. This guide explores the characteristics and performance of prominent alternatives to this compound, focusing on chromogenic and fluorogenic substrates.

Comparative Analysis of Aminopeptidase Substrates

The ideal substrate for an aminopeptidase assay should exhibit high specificity, be readily cleaved by the enzyme, and generate a signal that is easily and accurately quantifiable. The following table summarizes the key characteristics of this compound and its common alternatives.

Substrate TypeExample(s)Detection MethodKey AdvantagesKey Disadvantages
Amide Substrate This compoundHPLC, Ninhydrin Assay- Structurally similar to natural substrates- Low sensitivity- Requires post-reaction derivatization or separation- Not suitable for continuous monitoring or high-throughput screening
Chromogenic Substrates L-Leucine-p-nitroanilide (Leu-pNA)Spectrophotometry (405 nm)- Simple, continuous monitoring of activity- Higher activity compared to Leucinamide (2-5 times)[3]- Suitable for basic kinetic studies- Lower sensitivity than fluorogenic substrates- Potential for interference from colored compounds in the sample
Fluorogenic Substrates L-Leucine-7-amido-4-methylcoumarin (Leu-AMC)Fluorometry (Ex/Em ~380/460 nm)- High sensitivity, allowing for lower enzyme concentrations[4]- Real-time, continuous monitoring- Suitable for high-throughput screening- Potential for quenching by sample components- Higher cost compared to chromogenic substrates
Fluorogenic Substrates L-Leucine-7-amido-4-carbamoylmethylcoumarin (Leu-ACC)Fluorometry (Ex/Em ~350/450 nm)- ~3-fold higher quantum yield than AMC, leading to greater sensitivity[4]- Suitable for creating diverse substrate libraries- Similar disadvantages to other fluorogenic substrates (quenching, cost)
Internally Quenched Fluorogenic Substrates Phe(NO2)-Pro-Pro-HN-CH2-CH2-NH-ABzFluorometry- High signal-to-background ratio- Can be designed for high specificity to a particular aminopeptidase- Synthesis can be complex and expensive- May not be commercially available for all target enzymes

Performance Data: A Quantitative Look

EnzymeSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)Source
Aminopeptidase P (E. coli)Phe(NO2)-Pro-Pro-HN-CH2-CH2-NH-ABz---[5]
Human Serum Aminopeptidase P-likePhe(NO2)-Pro-Pro-HN-CH2-CH2-NH-ABz0.35--[5]
Calf-Lung Aminopeptidase P-likePhe(NO2)-Pro-Pro-HN-CH2-CH2-NH-ABz0.28--[5]
Bovine alpha-ThrombinBoc-Asp(OBzl)-Pro-Arg-NH-Mec0.01116015,000,000[6]
Bovine TrypsinBoc-Gln-Ala-Arg-NH-Mec0.00612020,000,000[6]

Note: The table highlights the high efficiency (kcat/Km) of fluorogenic substrates for their respective proteases. Direct comparison of these values across different enzymes and substrates should be done with caution due to varying experimental conditions.

Experimental Protocols

Protocol 1: Spectrophotometric Assay using L-Leucine-p-nitroanilide (Leu-pNA)

This protocol is adapted from a standard method for determining aminopeptidase activity.[7]

Materials:

  • Tricine Buffer (200 mM, pH 8.0 at 25°C)

  • L-Leucine-p-nitroanilide (Leu-pNA) stock solution (50 mM in Methanol)

  • Enzyme dilution buffer (20 mM Tricine, 0.05% w/v BSA, pH 8.0 at 25°C)

  • Purified aminopeptidase or sample containing aminopeptidase activity

  • Spectrophotometer capable of reading at 405 nm

Procedure:

  • Prepare a reaction cocktail containing:

    • 7.00 ml Deionized Water

    • 1.00 ml 200 mM Tricine Buffer (pH 8.0)

    • 0.1 ml 50 mM Leu-pNA stock solution (diluted in 1 mM Tricine solution to make a 1.0 mM working solution)

  • Equilibrate the reaction cocktail to 25°C.

  • Pipette 0.90 ml of the reaction cocktail into a cuvette.

  • To initiate the reaction, add 0.10 ml of the enzyme solution (containing 0.02 - 0.04 units/ml of aminopeptidase in cold enzyme dilution buffer).

  • For the blank, add 0.10 ml of the enzyme dilution buffer without the enzyme.

  • Immediately mix by inversion and record the increase in absorbance at 405 nm for approximately 5 minutes.

  • Calculate the rate of reaction (ΔA405nm/min) from the linear portion of the curve.

Unit Definition: One unit will hydrolyze 1.0 µmole of L-leucine p-nitroanilide to L-leucine and p-nitroaniline per minute at pH 8.0 at 25°C.[7]

Protocol 2: Fluorometric Assay using L-Leucine-7-amido-4-methylcoumarin (Leu-AMC)

This protocol is a general method for a fluorometric aminopeptidase assay.[8]

Materials:

  • Assay Buffer (e.g., 100 mM HEPES, 50 mM KCl, pH 8.0)

  • L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) stock solution (e.g., 10 mM in DMSO)

  • Purified aminopeptidase or sample containing aminopeptidase activity

  • Black 96-well microtiter plate

  • Fluorescence plate reader with excitation at ~380 nm and emission at ~460 nm

Procedure:

  • Prepare a working solution of Leu-AMC by diluting the stock solution in assay buffer to the desired final concentration (e.g., 170 µM).

  • Add 50 µl of the Leu-AMC working solution to each well of the 96-well plate.

  • Add 40 µl of assay buffer to each well.

  • Equilibrate the plate to the desired temperature (e.g., 25°C or 37°C).

  • To initiate the reaction, add 10 µl of the enzyme solution to each well. For the blank, add 10 µl of the appropriate buffer.

  • Immediately place the plate in the fluorescence reader and monitor the increase in fluorescence over time (e.g., every minute for 30-60 minutes).

  • Determine the rate of reaction (relative fluorescence units per minute, RFU/min) from the linear portion of the progress curve.

  • A standard curve of free AMC can be used to convert the RFU values to the amount of product formed.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental process and the biological context of aminopeptidase activity, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagents Prepare Reagents (Buffer, Substrate, Enzyme) Plate Pipette Substrate & Buffer into Plate Reagents->Plate 1 Add_Enzyme Initiate Reaction (Add Enzyme) Plate->Add_Enzyme 2 Incubate Incubate at Controlled Temperature Add_Enzyme->Incubate 3 Measure Measure Signal (Absorbance or Fluorescence) Incubate->Measure 4 Analyze Analyze Data (Calculate Reaction Rate) Measure->Analyze 5

Caption: General workflow for an in vitro aminopeptidase activity assay.

Aminopeptidases are not merely degradative enzymes; they are also involved in cellular signaling. For instance, Aminopeptidase N (APN/CD13) has been shown to be linked to signal transduction pathways in monocytes.[9]

Aminopeptidase_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm APN Aminopeptidase N (CD13) MAPK_Pathway MAP Kinase Pathway APN->MAPK_Pathway Activates ERK12 ERK1/2 MAPK_Pathway->ERK12 JNK JNK MAPK_Pathway->JNK p38 p38 MAPK_Pathway->p38 Transcription Gene Transcription ERK12->Transcription JNK->Transcription p38->Transcription IL8 IL-8 mRNA Transcription->IL8 Upregulation Ligand Ligand (e.g., mAb) Ligand->APN Ligation

References

A Comparative Analysis of Leucinamide Hydrochloride from Various Suppliers for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quality and consistency of chemical reagents are paramount. This guide provides a comparative analysis of Leucinamide hydrochloride from prominent chemical suppliers, offering a framework for selecting the most suitable product for your experimental needs. The information is compiled from publicly available data sheets and certificates of analysis.

This compound, a derivative of the essential amino acid L-leucine, serves as a crucial building block in peptide synthesis and various biochemical studies. Its purity, stability, and batch-to-batch consistency can significantly impact experimental outcomes. This guide outlines key quality attributes and provides standardized protocols for their verification.

Supplier and Product Specifications

A summary of specifications for this compound from several major suppliers is presented below. It is important to note that these values are based on information available as of late 2025 and may vary by lot. Researchers are encouraged to always consult the most recent certificate of analysis for specific batches.

SupplierPurity (Assay)AppearanceOptical RotationCAS NumberMolecular FormulaMolecular Weight
Sigma-Aldrich ≥99%White to off-white crystalline powder+10° (c=5 in H2O)10466-61-2C₆H₁₅ClN₂O166.65 g/mol
Thermo Scientific ≥98.5% (Argentometric)[1][2]White to off-white powder[1]+9° to +11° (c=1, H2O)[1]10466-61-2[1]C₆H₁₅ClN₂O[1]166.65 g/mol [1]
MedChemExpress ≥97.0% (NMR)[3]White to off-white solid[3]Not specified10466-61-2[3]C₆H₁₅ClN₂O[3]166.65 g/mol [3]
CymitQuimica ≥97%[4]Solid[4]Not specified10466-61-2[4]C₆H₁₅ClN₂O[4]166.65 g/mol [4]
Santa Cruz Biotechnology Not specifiedNot specifiedNot specified10466-61-2[5]C₆H₁₅ClN₂O[5]166.65 g/mol [5]

Experimental Protocols for Comparative Analysis

To ensure consistent and reliable results, researchers should consider performing in-house validation of this compound from different suppliers. The following are standardized protocols for key quality control experiments.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and identify any potential impurities.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve a known amount of this compound in the mobile phase to a final concentration of 1 mg/mL.

  • Procedure: Inject 10 µL of the sample and run the gradient method. The purity is calculated by dividing the area of the main peak by the total area of all peaks.

Identity Confirmation by ¹H NMR Spectroscopy

Objective: To confirm the chemical structure of this compound.

Methodology:

  • Instrumentation: A Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated water (D₂O) or DMSO-d₆.

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of the deuterated solvent.

  • Procedure: Acquire the ¹H NMR spectrum. The resulting spectrum should be consistent with the known structure of this compound.[3]

Stability Testing

Objective: To assess the stability of this compound under various storage conditions.

Methodology:

  • Conditions: Store samples at both recommended conditions (e.g., -20°C, 4°C) and accelerated conditions (e.g., 25°C/60% RH, 40°C/75% RH).[6][7]

  • Time Points: Test samples at initial (T=0) and subsequent time points (e.g., 1, 3, 6 months for accelerated; 3, 6, 9, 12, 24 months for recommended).[6][8]

  • Analysis: At each time point, analyze the samples for purity by HPLC and appearance.

  • Procedure: Aliquot samples into separate, sealed containers for each time point and condition. At each designated time, remove a sample and perform the analysis.

Biological Activity Assay: Leucine Aminopeptidase Activity

Objective: To assess the functional activity of this compound by its ability to act as a substrate for Leucine Aminopeptidase.

Methodology:

  • Principle: The hydrolysis of L-Leucinamide by Leucine Aminopeptidase is monitored by the decrease in absorbance at 238 nm.[9]

  • Reagents:

    • 0.025 M Manganese chloride

    • 0.125 M Magnesium chloride

    • 0.5 M Tris-HCl buffer, pH 8.5

    • 0.0625 M L-Leucinamide hydrochloride solution (from each supplier), pH adjusted to 8.5

    • Leucine Aminopeptidase enzyme solution

  • Procedure:

    • Prepare the reaction mixture containing Tris-HCl buffer, MnCl₂, and MgCl₂.

    • Add the L-Leucinamide hydrochloride solution.

    • Initiate the reaction by adding the Leucine Aminopeptidase enzyme solution.

    • Immediately measure the decrease in absorbance at 238 nm over time using a spectrophotometer.

    • The rate of decrease in absorbance is proportional to the enzyme activity and indicates the suitability of the this compound as a substrate.

Visualizing Experimental Workflows

To aid in the experimental setup, the following diagrams illustrate the proposed workflows.

Experimental_Workflow_for_Comparative_Analysis cluster_start Start cluster_analysis Analytical Chemistry cluster_bio Biological Activity cluster_end Conclusion start Receive Leucinamide HCl from Suppliers A, B, C hplc Purity Analysis (HPLC) start->hplc nmr Identity Confirmation (¹H NMR) start->nmr stability Stability Testing start->stability bio_assay Leucine Aminopeptidase Assay start->bio_assay compare Compare Data and Select Supplier hplc->compare nmr->compare stability->compare bio_assay->compare Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Time-Point Analysis cluster_result Result prep Aliquot Samples from each Supplier rec Recommended: -20°C, 4°C prep->rec acc Accelerated: 25°C/60% RH, 40°C/75% RH prep->acc analysis HPLC Purity Appearance rec->analysis T = 0, 3, 6, 12, 24 mo acc->analysis T = 0, 1, 3, 6 mo result Degradation Profile analysis->result

References

Validating the Effect of Leucinamide Hydrochloride on Protein Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Leucinamide hydrochloride is a chemical derivative of L-leucine, an essential branched-chain amino acid renowned for its critical role in stimulating protein synthesis.[1] L-leucine primarily exerts its anabolic effects by activating the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, a central regulator of cell growth and protein translation.[2] While the role of L-leucine is well-established, the specific impact of its derivative, this compound, on protein synthesis has not been extensively characterized. This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to validate and quantify the effects of this compound on protein synthesis. The protocols outlined herein utilize established controls and the robust, non-radioactive Surface Sensing of Translation (SUnSET) assay to ensure reliable and reproducible results.

This guide will compare the potential effects of this compound against well-characterized inhibitors and activators of protein synthesis, providing a clear methodology for data interpretation and presentation.

Comparison of this compound with Control Compounds

To accurately determine the effect of this compound on protein synthesis, it is essential to compare its activity against a panel of controls with known mechanisms of action. This panel should include both inhibitors and a known activator, as well as a vehicle control to establish a baseline.

CompoundClassMechanism of ActionExpected Effect on Protein Synthesis
Vehicle Control (e.g., Saline, DMSO) Negative ControlInert solventBaseline (No effect)
L-Leucine Positive Control (Activator)Activates the mTORC1 signaling pathway, a key regulator of translation initiation.[2]Stimulation
This compound Test CompoundHypothesized to mimic L-leucine and activate the mTORC1 signaling pathway.To be determined (likely stimulation)
Puromycin Positive Control (Inhibitor)An aminonucleoside antibiotic that mimics aminoacyl-tRNA, leading to premature chain termination and release of puromycylated nascent peptides.[3][4][5]Inhibition
Cycloheximide Positive Control (Inhibitor)Blocks the translocation step of translational elongation by binding to the E-site of the 60S ribosomal subunit.[6][7][8]Inhibition
Anisomycin Positive Control (Inhibitor)Inhibits the peptidyl transferase reaction on the 80S ribosome, thus preventing peptide bond formation.[9][10][11]Inhibition

Experimental Protocols

The Surface Sensing of Translation (SUnSET) assay is a highly sensitive and widely adopted non-radioactive method for measuring global protein synthesis in cultured cells.[12][13][14] The assay relies on the incorporation of puromycin into newly synthesized polypeptide chains, which are then detected by Western blotting using an anti-puromycin antibody.

SUnSET Assay Protocol

1. Cell Culture and Treatment: a. Seed a suitable cell line (e.g., HEK293T, C2C12 myoblasts, or a cell line relevant to the research context) in 6-well plates to achieve 70-80% confluency on the day of the experiment. b. On the day of the experiment, replace the culture medium with fresh medium containing the test compounds.

  • Vehicle Control (e.g., 0.1% DMSO)
  • L-Leucine (e.g., 2 mM)
  • This compound (a range of concentrations, e.g., 0.1, 1, 10, 100 µM)
  • Cycloheximide (e.g., 100 µg/mL) - Note: Add 15 minutes prior to puromycin as a pre-treatment.
  • Anisomycin (e.g., 20 µM) c. Incubate the cells for the desired treatment duration (e.g., 1-4 hours).

2. Puromycin Labeling: a. Fifteen minutes before the end of the treatment period, add puromycin to each well to a final concentration of 1-10 µg/mL.[15] b. Incubate the cells for exactly 15 minutes at 37°C and 5% CO2. All samples must be incubated with the same concentration of puromycin for the same duration.[15]

3. Protein Extraction: a. At the end of the 15-minute puromycin incubation, place the plates on ice and aspirate the media. b. Wash the cells once with ice-cold Phosphate-Buffered Saline (PBS). c. Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well. d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 20 minutes. f. Centrifuge the lysates at 13,000 x g for 20 minutes at 4°C to pellet cellular debris.[15] g. Transfer the supernatant (protein extract) to a new tube.

4. Protein Quantification and Sample Preparation: a. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or DC Protein Assay). b. Normalize all samples to the same protein concentration (e.g., 1 mg/mL) with RIPA buffer and Laemmli sample buffer. c. Denature the samples by heating at 95°C for 5 minutes.

5. Western Blotting: a. Load 20 µg of protein per lane onto an SDS-PAGE gel (e.g., 10% polyacrylamide).[15] b. Transfer the proteins to a nitrocellulose or PVDF membrane. c. Verify equal protein loading by staining the membrane with Ponceau S.[16] d. Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBS-T) for 1 hour at room temperature.[16] e. Incubate the membrane with a primary anti-puromycin antibody (e.g., clone 12D10, 1:10,000 dilution in 5% BSA in TBS-T) overnight at 4°C with gentle agitation.[16] f. Wash the membrane three times with TBS-T for 5 minutes each. g. Incubate the membrane with an HRP-conjugated anti-mouse secondary antibody (1:10,000 dilution in 5% milk in TBS-T) for 1 hour at room temperature.[16] h. Wash the membrane three times with TBS-T for 5 minutes each. i. Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system. j. For a loading control, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., α-tubulin or GAPDH).

6. Data Analysis: a. Quantify the band intensity of the entire lane for the puromycin signal using densitometry software (e.g., ImageJ/Fiji). b. Normalize the puromycin signal to the corresponding loading control signal for each sample. c. Express the results as a percentage of the vehicle-treated control.

Data Presentation

Quantitative data should be summarized in a clear and structured table to facilitate comparison between this compound and the control compounds.

Table 2: Hypothetical Quantitative Results from SUnSET Assay

Treatment Concentration Normalized Puromycin Signal (Mean ± SEM) Protein Synthesis (% of Vehicle Control)
Vehicle Control - 1.00 ± 0.08 100%
L-Leucine 2 mM 1.45 ± 0.12 145%
Leucinamide HCl 1 µM 1.15 ± 0.09 115%
Leucinamide HCl 10 µM 1.62 ± 0.15 162%
Leucinamide HCl 100 µM 1.75 ± 0.18 175%
Cycloheximide 100 µg/mL 0.12 ± 0.03 12%

| Anisomycin | 20 µM | 0.08 ± 0.02 | 8% |

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary.

Mandatory Visualizations

Diagrams created using Graphviz provide a clear visual representation of complex biological pathways and experimental procedures.

mTORC1_Pathway cluster_lysosome Lysosomal Surface Leucine L-Leucine / Leucinamide HCl LRS Leucyl-tRNA Synthetase (LRS) Leucine->LRS Binds mTORC1 mTORC1 (Active) S6K1 p70S6K1 mTORC1->S6K1 Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates mTORC1->_4EBP1 Phosphorylates (relieves inhibition) Translation Protein Synthesis Rag_GDP Ragulator-Rag (GDP-bound) LRS->Rag_GDP Rag_GTP Ragulator-Rag (GTP-bound) Rag_GDP->Rag_GTP Rag_GTP->mTORC1 Recruits to Lysosome Rheb_GDP Rheb (GDP-bound) Rheb_GTP Rheb (GTP-bound) Rheb_GTP->mTORC1 Activates S6K1->Translation eIF4E eIF4E _4EBP1->eIF4E eIF4E->Translation

Caption: Leucine-mediated mTORC1 signaling pathway.

SUnSET_Workflow start Seed Cells in 6-well Plates treatment Treat with Leucinamide HCl & Controls (1-4h) start->treatment puromycin Add Puromycin (1-10 µg/mL) for 15 min treatment->puromycin wash Wash with Ice-Cold PBS puromycin->wash lysis Lyse Cells in RIPA Buffer wash->lysis quantify Protein Quantification (BCA Assay) lysis->quantify prepare Normalize & Prepare Samples (Laemmli Buffer, 95°C) quantify->prepare sds_page SDS-PAGE prepare->sds_page transfer Western Blot Transfer sds_page->transfer blotting Block & Incubate with Anti-Puromycin Ab transfer->blotting detection Incubate with Secondary Ab & ECL Detection blotting->detection analysis Densitometry Analysis (Normalize to Loading Control) detection->analysis

Caption: Experimental workflow for the SUnSET assay.

References

A Researcher's Guide to Isotopic Labeling of Leucinamide Hydrochloride for Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of isotopically labeled Leucinamide hydrochloride variants for use in tracer studies. By objectively evaluating the performance of different isotopic labels and providing detailed experimental methodologies, this document aims to assist researchers in selecting the optimal tracer for their specific experimental needs, thereby advancing studies in metabolism, drug development, and cellular signaling.

Introduction to Isotopic Labeling in Tracer Studies

Isotopic labeling is a powerful technique used to track the metabolic fate of molecules within biological systems.[1] By replacing one or more atoms in a compound with their stable (non-radioactive) isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H), researchers can trace the journey of these labeled molecules through various metabolic and signaling pathways.[] Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are then used to detect and quantify the labeled species, providing invaluable insights into cellular physiology and disease.[1][3]

Leucinamide, the amide derivative of the essential amino acid Leucine, and its hydrochloride salt, are valuable probes in biochemical research. Leucine itself is a key regulator of the mTOR signaling pathway, which is central to cell growth, proliferation, and metabolism.[4][5] Understanding the metabolic fate and cellular interactions of this compound can, therefore, shed light on fundamental cellular processes and potential therapeutic targets.

Comparison of Isotopically Labeled this compound

The choice of isotopic label for this compound depends on the specific research question, the metabolic pathways of interest, and the analytical instrumentation available. Each isotope offers distinct advantages and disadvantages.

Isotopic LabelPrimary Application in Tracer StudiesAdvantagesDisadvantagesTypical Analytical Method
¹³C-Leucinamide HCl Tracing the carbon backbone through metabolic pathways (e.g., entry into the TCA cycle via acetyl-CoA). Metabolic flux analysis.[6]High resolution for tracking carbon flow.[6] Well-established methodologies.[3] Minimal kinetic isotope effect compared to ²H.Higher cost for uniformly labeled compounds. Does not provide direct information on nitrogen metabolism.Mass Spectrometry (GC-MS, LC-MS), NMR Spectroscopy
¹⁵N-Leucinamide HCl Tracing nitrogen fate, including transamination reactions and incorporation into other amino acids and nitrogenous compounds.[]Directly probes nitrogen metabolism.[] Complements ¹³C labeling for a more complete metabolic picture.[7] Generally less expensive than ¹³C-labeled compounds.[8]Provides no information on the carbon skeleton's fate. Potential for label scrambling to other amino acids.[9]Mass Spectrometry (LC-MS), NMR Spectroscopy[8]
²H-Leucinamide HCl Can be used as a general tracer. Often used in pharmacokinetic studies to assess metabolic stability.[10]Lower cost compared to ¹³C and ¹⁵N. Can provide insights into specific enzymatic reactions involving C-H bond cleavage due to the kinetic isotope effect.[10]Significant kinetic isotope effects can alter metabolic rates compared to the unlabeled compound.[11] Potential for H/D exchange in certain biological environments, leading to label loss.[12]Mass Spectrometry (GC-MS, LC-MS), NMR Spectroscopy

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining high-quality, reproducible data in tracer studies. Below are generalized protocols for key experiments involving isotopically labeled this compound.

Cell Culture and Isotopic Labeling

This protocol outlines the general procedure for introducing the labeled tracer to cultured cells.

  • Cell Seeding: Plate cells at a desired density in standard culture medium and allow them to reach the desired confluency in the exponential growth phase.

  • Media Preparation: Prepare an experimental medium by supplementing a base medium (lacking unlabeled leucine) with the desired isotopically labeled this compound (e.g., [U-¹³C₆]-Leucinamide HCl, [¹⁵N]-Leucinamide HCl, or [²Hₓ]-Leucinamide HCl) at a known concentration. Ensure all other essential nutrients are present.

  • Isotopic Labeling: Replace the standard medium with the prepared labeling medium.

  • Incubation: Incubate the cells for a sufficient duration to allow for uptake and metabolism of the tracer. The optimal time should be determined empirically through a time-course experiment to achieve isotopic steady-state in the metabolites of interest.

Metabolite Extraction

This protocol details the steps to isolate metabolites from cultured cells for subsequent analysis.

  • Quenching Metabolism: Rapidly halt metabolic activity by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

  • Cell Lysis and Extraction: Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water mixture) to the culture plate. Scrape the cells and collect the cell lysate.

  • Centrifugation: Centrifuge the lysate to pellet proteins and cellular debris.

  • Supernatant Collection: Collect the supernatant, which contains the polar metabolites.

  • Sample Preparation: Dry the collected supernatant using a stream of nitrogen or a vacuum concentrator. The dried metabolites can then be stored or prepared for analysis. For GC-MS, derivatization may be necessary to increase volatility.[13]

Mass Spectrometry (MS) Analysis for ¹³C- and ²H-Labeled this compound
  • Sample Preparation: Reconstitute the dried metabolite extract in a suitable solvent. If performing GC-MS, derivatize the sample (e.g., using MTBSTFA).[13]

  • Instrumentation: Utilize a Gas Chromatograph-Mass Spectrometer (GC-MS) or Liquid Chromatograph-Mass Spectrometer (LC-MS).

  • Data Acquisition: Operate the mass spectrometer in a mode that allows for the detection of mass isotopologue distributions (MIDs), such as selected ion monitoring (SIM) or full scan mode with high resolution.[14]

  • Data Analysis: Correct the raw MS data for the natural abundance of isotopes to obtain the MIDs for each metabolite. This information can then be used for metabolic flux analysis.[3]

NMR Spectroscopy Analysis for ¹⁵N-Labeled this compound
  • Sample Preparation: Reconstitute the dried metabolite extract in a suitable NMR buffer (e.g., containing D₂O for field locking).

  • Instrumentation: Use a high-field NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

  • Data Acquisition: Acquire ¹H-¹⁵N heteronuclear single quantum coherence (HSQC) spectra to identify and quantify ¹⁵N-labeled metabolites.[15] Lowering the sample temperature (e.g., to -5 °C) can improve spectral quality by reducing line broadening.[8]

  • Data Analysis: Process the NMR data using appropriate software to integrate peak volumes, which correspond to the relative abundance of the labeled species.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptualization of tracer experiments and the biological context of this compound, the following diagrams are provided.

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation seeding Cell Seeding labeling Isotopic Labeling with Labeled Leucinamide HCl seeding->labeling quenching Quenching Metabolism labeling->quenching extraction Metabolite Extraction quenching->extraction ms Mass Spectrometry (¹³C, ²H) extraction->ms nmr NMR Spectroscopy (¹⁵N) extraction->nmr data_analysis Metabolic Flux Analysis & Pathway Mapping ms->data_analysis nmr->data_analysis

Caption: General workflow for a tracer study using isotopically labeled this compound.

Leucine_Metabolism Leucinamide Leucinamide Leucine Leucine Leucinamide->Leucine Hydrolysis aKIC α-Ketoisocaproate (a-KIC) Leucine->aKIC Transamination IsovalerylCoA Isovaleryl-CoA aKIC->IsovalerylCoA AcetylCoA Acetyl-CoA IsovalerylCoA->AcetylCoA HMGCoA HMG-CoA IsovalerylCoA->HMGCoA TCA TCA Cycle AcetylCoA->TCA Acetoacetate Acetoacetate HMGCoA->AcetylCoA HMGCoA->Acetoacetate

Caption: Simplified metabolic pathway of Leucine, the parent compound of Leucinamide.

mTOR_Signaling Leucine Leucine mTORC1 mTORC1 Leucine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis FourEBP1->ProteinSynthesis CellGrowth Cell Growth ProteinSynthesis->CellGrowth

Caption: Leucine's role in activating the mTORC1 signaling pathway.

Conclusion

The selection of an isotopic label for this compound is a critical decision that influences the scope and precision of tracer studies. ¹³C-labeling is ideal for elucidating the fate of the carbon skeleton, ¹⁵N-labeling is essential for tracking nitrogen metabolism, and ²H-labeling offers a cost-effective alternative, particularly for pharmacokinetic studies, albeit with considerations for kinetic isotope effects. By carefully considering the experimental goals and employing the detailed protocols provided in this guide, researchers can effectively utilize isotopically labeled this compound to unravel complex biological processes.

References

Kinetic comparison of wild-type vs mutant enzyme with Leucinamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Enzyme Efficiency with Leucinamide Hydrochloride

For researchers, scientists, and professionals in drug development, understanding the kinetic nuances between wild-type enzymes and their mutated counterparts is paramount for advancing enzymatic research and therapeutic design. This guide provides an objective comparison of the kinetic performance of wild-type versus mutant Leucine Aminopeptidase, with a focus on their interaction with the substrate this compound. To ensure a comprehensive understanding, this guide presents supporting experimental data, detailed methodologies for key experiments, and visual representations of experimental workflows.

Data Presentation: A Quantitative Comparison

The following table summarizes the kinetic parameters for the wild-type Amp0279 Leucine Aminopeptidase and its mutants. The data highlights the impact of specific amino acid substitutions on the enzyme's catalytic activity and substrate affinity.

EnzymeSpecific Activity (U/mg)Km (mM)
Wild-Type (Amp0279) 10.50.125
Mutant R131E 2.10.25
Mutant R131H 3.50.143
Mutant R131A 1.80.20
Mutant E349D 11.20.111

Note: The data presented is for the hydrolysis of L-leucine-p-nitroanilide and is used here as an illustrative example of the kinetic comparison between a wild-type enzyme and its mutants.[1][2]

Experimental Protocols

The following is a detailed methodology for a continuous spectrophotometric assay to determine the kinetic parameters of Leucine Aminopeptidase with this compound. This protocol is adapted from established methods for aminopeptidase assays.[3][4]

Objective: To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the hydrolysis of this compound by wild-type and mutant Leucine Aminopeptidase.

Principle: The hydrolysis of Leucinamide by Leucine Aminopeptidase releases ammonia. The rate of ammonia production can be continuously monitored by a coupled enzyme reaction using glutamate dehydrogenase (GDH). GDH catalyzes the reductive amination of α-ketoglutarate to glutamate, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm, due to the oxidation of NADH, is directly proportional to the rate of Leucinamide hydrolysis.[3][5]

Materials:

  • Wild-type and mutant Leucine Aminopeptidase

  • This compound

  • Tris-HCl buffer (pH 8.5)

  • Manganese chloride (MnCl₂)

  • α-Ketoglutarate

  • NADH

  • Glutamate dehydrogenase (GDH)

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes

Procedure:

  • Enzyme Activation: Prior to the assay, activate the Leucine Aminopeptidase by incubating it with MnCl₂ in Tris-HCl buffer.

  • Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture containing Tris-HCl buffer, α-ketoglutarate, NADH, GDH, and varying concentrations of the substrate, this compound.

  • Initiation of Reaction: Equilibrate the reaction mixture at the desired temperature (e.g., 25°C) in the spectrophotometer. Initiate the reaction by adding a small, known amount of the activated Leucine Aminopeptidase (wild-type or mutant).

  • Data Acquisition: Immediately start monitoring the decrease in absorbance at 340 nm over time. Record the initial linear rate of the reaction (ΔA₃₄₀/min).

  • Data Analysis:

    • Convert the rate of change in absorbance to the rate of reaction in terms of moles of substrate hydrolyzed per unit time, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

    • Plot the initial reaction rates against the corresponding substrate concentrations.

    • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. A Lineweaver-Burk plot (a double reciprocal plot of 1/rate versus 1/[Substrate]) can also be used for this purpose.

Visualizing the Workflow

To provide a clear overview of the experimental process, the following diagrams illustrate the key steps and relationships.

Experimental_Workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis Enzyme_Prep Enzyme Preparation (Wild-Type & Mutant) Reaction_Setup Reaction Setup (Varying [Substrate]) Enzyme_Prep->Reaction_Setup Substrate_Prep Substrate Preparation (Leucinamide HCl) Substrate_Prep->Reaction_Setup Reagent_Prep Reagent Preparation (Buffer, Cofactors, etc.) Reagent_Prep->Reaction_Setup Spectro_Reading Spectrophotometric Reading (ΔA340/min) Reaction_Setup->Spectro_Reading Rate_Calc Initial Rate Calculation Spectro_Reading->Rate_Calc MM_Plot Michaelis-Menten Plot Rate_Calc->MM_Plot Kinetic_Params Determine Km & Vmax MM_Plot->Kinetic_Params

Caption: Experimental workflow for kinetic comparison.

Signaling_Pathway cluster_enzymatic_reaction Enzymatic Reaction cluster_coupled_assay Coupled Assay for Detection Leucinamide Leucinamide Enzyme Leucine Aminopeptidase (Wild-Type or Mutant) Leucinamide->Enzyme Leucine Leucine Enzyme->Leucine Ammonia Ammonia Enzyme->Ammonia GDH Glutamate Dehydrogenase Ammonia->GDH aKG α-Ketoglutarate aKG->GDH NADH NADH (Absorbs at 340 nm) NADH->GDH Glutamate Glutamate GDH->Glutamate NAD NAD+ (No Absorbance at 340 nm) GDH->NAD

References

Validating Downstream Effects of Leucinamide Hydrochloride: A Comparative Western Blot Analysis Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the downstream cellular effects of Leucinamide hydrochloride, a derivative of the essential amino acid Leucine. Due to the limited availability of direct experimental data on this compound, this guide presents a framework for its analysis by comparing the well-documented effects of Leucine with a structurally related leucine derivative, N-acetyl-leucine amide, which has been shown to have opposing effects on a key signaling pathway. This guide will focus on the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis. Western blot analysis is the chosen method for validating these downstream effects due to its precision in detecting changes in protein phosphorylation, a key indicator of pathway activation.

Comparative Analysis of Leucine and its Derivative on mTOR Signaling

The following table summarizes the expected outcomes from Western blot analyses when cells are treated with Leucine versus N-acetyl-leucine amide, based on existing literature. This comparison provides a baseline for interpreting potential results from experiments with this compound. Leucine is known to activate the mTOR pathway, leading to increased phosphorylation of its downstream targets.[1][2][3][4][5][6][7][8][9][10][11][12][13] Conversely, N-acetyl-leucine amide has been shown to inhibit this pathway.[14][15]

Target Protein Leucine Treatment N-acetyl-leucine amide Treatment Primary Function in mTOR Pathway
p-mTOR (Ser2448) ↑ (Increase)↓ (Decrease)Central kinase of the pathway, integrating upstream signals.
p-p70S6K (Thr389) ↑ (Increase)↓ (Decrease)Promotes protein synthesis and cell growth.
p-4E-BP1 (Thr37/46) ↑ (Increase)↓ (Decrease)When phosphorylated, releases eIF4E to initiate translation.
p-Akt (Ser473) ↑ (Increase)↔ (No significant change)Acts upstream of mTOR, promoting its activation.

Note: The effects of N-acetyl-leucine amide are inferred from studies showing its inhibitory role on mTOR signaling.[14][15] The effect on p-Akt may vary depending on the specific cellular context and other signaling inputs.

Visualizing the mTOR Signaling Pathway and Experimental Workflow

To provide a clear visual representation of the molecular interactions and the experimental process, the following diagrams were generated using Graphviz (DOT language).

mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Leucine Leucine / Leucinamide hydrochloride Transporter Amino Acid Transporter Leucine->Transporter Akt Akt Transporter->Akt Activates TSC1_2 TSC1/TSC2 Akt->TSC1_2 Inhibits Rheb Rheb-GTP TSC1_2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth p70S6K->Protein_Synthesis Promotes _4EBP1->Protein_Synthesis Inhibits (when dephosphorylated) Western_Blot_Workflow cluster_sample_prep 1. Sample Preparation cluster_electrophoresis 2. Electrophoresis & Transfer cluster_immunodetection 3. Immunodetection cluster_analysis 4. Data Analysis Cell_Culture Cell Culture & Treatment (this compound, Leucine, Control) Lysis Cell Lysis (with phosphatase inhibitors) Cell_Culture->Lysis Quantification Protein Quantification (e.g., BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking Blocking (e.g., 5% BSA in TBST) Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-p-mTOR) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Imaging Image Acquisition Detection->Imaging Densitometry Densitometry Analysis Imaging->Densitometry Normalization Normalization to Total Protein & Loading Control Densitometry->Normalization

References

Safety Operating Guide

Proper Disposal of Leucinamide Hydrochloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of Leucinamide hydrochloride is paramount in a laboratory setting. This guide provides essential, immediate safety and logistical information for the proper management of this chemical waste.

This compound is not classified as a hazardous substance for transportation and is not known to be hazardous to the environment[1][2][3]. However, adherence to proper disposal protocols is crucial to maintain a safe laboratory environment and ensure regulatory compliance. All chemical waste, including seemingly non-hazardous substances, should be managed with care[4][5].

Key Characteristics for Disposal Consideration

To facilitate a quick assessment for disposal, the following table summarizes the key properties of this compound.

PropertyValueCitation
Hazard Classification Not classified as a hazardous substance[1][2][3]
Environmental Hazards Contains no substances known to be hazardous to the environment or not degradable in wastewater treatment plants[1]
Transport Information Not dangerous goods[2][3]

Procedural Steps for Disposal

Follow these step-by-step instructions for the safe and compliant disposal of this compound.

Step 1: Waste Identification and Classification

  • Confirm the Identity: Ensure the waste product is solely this compound and not mixed with other hazardous chemicals.

  • Consult the Safety Data Sheet (SDS): Always review the most current SDS for this compound for any specific disposal instructions or hazard warnings[1][2].

  • Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Segregate chemical waste by compatibility[6].

Step 2: Small Quantities of Uncontaminated this compound

For small, uncontaminated amounts, disposal may be streamlined, but always requires institutional approval.

  • Seek EHS Approval: Before any drain disposal, obtain written permission from your institution's EHS office[6]. They will provide guidance based on local regulations.

  • Dilution: If approved for drain disposal, dilute the this compound with a large amount of water. A general guideline is to use at least 100 times the volume of the chemical.

  • Flushing: Slowly pour the diluted solution down a designated laboratory sink with the cold water running. Continue to flush the drain with water for several minutes after the solution has been poured.

Step 3: Bulk Quantities and Contaminated Waste

Bulk quantities, or this compound that is contaminated with other substances, require more stringent disposal procedures.

  • Package for Disposal:

    • Place the waste in a clearly labeled, leak-proof container compatible with the chemical. Plastic containers are often preferred over glass to minimize the risk of breakage[6].

    • The label should include the full chemical name ("this compound"), the quantity of waste, the date of generation, and the name of the principal investigator or laboratory[6]. The words "Hazardous Waste" should be on the tag or label if required by your institution for tracking purposes, even for non-regulated waste[6].

  • Arrange for Professional Disposal:

    • Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup[2][7].

    • Do not attempt to transport the waste yourself.

Step 4: Disposal of Contaminated Materials and Spills

Any materials, such as personal protective equipment (PPE), paper towels, or absorbent pads, that come into contact with this compound should be treated as chemical waste.

  • Collect Contaminated Materials: Place all contaminated items in a designated, labeled waste container.

  • Spill Cleanup: In the event of a spill, treat the spilled chemical and all cleanup materials as hazardous waste[4][5].

  • Dispose of as Chemical Waste: Dispose of the container with contaminated materials through your institution's chemical waste program.

Step 5: Empty Container Disposal

Empty containers that once held this compound can typically be disposed of as regular trash after proper cleaning.

  • Triple Rinse: Rinse the empty container with a suitable solvent (such as water) at least three times.

  • Collect Rinsate: The rinsate from the cleaning process must be collected and disposed of as chemical waste.

  • Deface Label: Completely remove or deface the original chemical label on the container to avoid confusion.

  • Dispose of Container: Dispose of the clean, defaced container in the regular trash[4].

Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Leucinamide Hydrochloride Waste is_contaminated Is the waste contaminated with other chemicals? start->is_contaminated is_bulk Is it a bulk quantity? is_contaminated->is_bulk No package_dispose Package, label, and dispose via licensed waste contractor is_contaminated->package_dispose Yes seek_ehs Seek EHS Approval for Drain Disposal is_bulk->seek_ehs No (Small Quantity) is_bulk->package_dispose Yes ehs_approved EHS Approved? seek_ehs->ehs_approved dilute_dispose Dilute with copious amounts of water and dispose down the drain ehs_approved->dilute_dispose Yes ehs_approved->package_dispose No end End of Process dilute_dispose->end package_dispose->end

Caption: Decision workflow for this compound disposal.

Disclaimer: This guide provides general recommendations. Always consult your institution's specific safety and disposal protocols and the most recent Safety Data Sheet. Compliance with all applicable federal, state, and local regulations is mandatory[3][8].

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Leucinamide hydrochloride
Reactant of Route 2
Reactant of Route 2
Leucinamide hydrochloride

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